molecular formula C8H11BrO2 B3251270 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 208450-52-6

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B3251270
CAS No.: 208450-52-6
M. Wt: 219.08 g/mol
InChI Key: DZINRPUBDXIJNK-UHFFFAOYSA-N
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Description

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a useful research compound. Its molecular formula is C8H11BrO2 and its molecular weight is 219.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-bromo-6-methyl-1,4-dioxaspiro[4.4]non-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-6-2-3-7(9)8(6)10-4-5-11-8/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINRPUBDXIJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C(C12OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a proposed, efficient three-step synthetic pathway for the novel compound 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. As a functionalized spirocyclic compound, this molecule represents a potentially valuable building block for complex organic synthesis, particularly in the development of new pharmaceutical agents and materials. Due to the absence of a documented direct synthesis in current literature, this guide provides a robust, mechanistically-grounded strategy, starting from commercially available precursors. The proposed route involves an intramolecular aldol condensation to form a key cyclopentenone intermediate, followed by a strategic acetal protection, and culminating in a regioselective allylic bromination. This document is intended for researchers and professionals in organic chemistry and drug development, providing detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

The 1,4-dioxaspiro[4.4]nonane framework is a common structural motif in organic chemistry, primarily serving as a protective group for carbonyl functionalities.[1][2] The introduction of further functionality, such as a bromine atom at an allylic position, transforms this simple protecting group into a versatile synthetic intermediate, primed for a variety of coupling reactions and further molecular elaboration. The target molecule, 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, is a novel compound with significant potential as a precursor in the synthesis of complex natural products and bioactive molecules.

The synthetic strategy detailed herein is designed for efficiency and control, proceeding through three distinct stages. This approach ensures high yields and minimizes purification challenges by strategically ordering the key transformations.

The Proposed Three-Step Synthetic Pathway:

  • Synthesis of 3-Methylcyclopent-2-en-1-one (II): The synthesis commences with the intramolecular aldol condensation of 2,5-hexanedione (I), a readily available starting material. This cyclization-dehydration reaction efficiently constructs the core five-membered ring structure.[3]

  • Ketalization to 9-Methyl-1,4-dioxaspiro[4.4]non-6-ene (III): The carbonyl group of the cyclopentenone intermediate (II) is protected as an ethylene ketal. This step is crucial to prevent undesired reactions at the carbonyl group during the subsequent bromination step.[4][5]

  • Allylic Bromination to 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (IV): The final step involves the regioselective bromination at the allylic C-6 position using N-Bromosuccinimide (NBS). This free-radical reaction, known as the Wohl-Ziegler reaction, is ideal for introducing bromine adjacent to a double bond without competing electrophilic addition.[6][7][8]

Overall Synthetic Workflow

Below is a graphical representation of the proposed synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Ketalization cluster_2 Step 3: Allylic Bromination A 2,5-Hexanedione (I) B 3-Methylcyclopent-2-en-1-one (II) A->B  Base or Acid Catalyst (e.g., γ-Al2O3/AlOOH)   C 9-Methyl-1,4-dioxaspiro[4.4]non-6-ene (III) B->C  Ethylene Glycol, p-TsOH, Toluene, Dean-Stark   D 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (IV) C->D  NBS, AIBN (cat.), CCl4, Reflux  

Sources

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: Synthesis, Mechanistic Causality, and Applications in Stereoselective Radical Chemistry

Executive Summary

In the landscape of advanced organic synthesis, the precise control of stereocenters during radical reactions remains a formidable challenge. The compound 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6)[1] serves as a highly specialized chiral building block designed specifically to address this challenge. By integrating a vinylic bromide for targeted homolytic cleavage and a sterically demanding spiroketal core, this molecule acts as a highly effective precursor for diastereoselective radical additions[2]. This whitepaper dissects the chemical properties, synthetic causality, and field-proven protocols associated with this unique intermediate.

Part 1: Core Chemical Identity & Physical Properties

The architecture of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is meticulously designed for functional orthogonal reactivity. It features an endocyclic alkene, a vinylic bromine atom (the radical initiation site), an allylic/homoallylic methyl group (the stereodirecting group), and a 1,4-dioxaspiro[4.4]nonane spiroketal core[2].

Table 1: Quantitative Chemical Properties

Property Value
Chemical Name 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
CAS Registry Number 208450-52-6[1]
Molecular Formula C8H11BrO2[1]
Molecular Weight 219.08 g/mol [1]
Structural Class Halogenated spiroketal / Vinyl bromide

| Primary Application | Precursor for stereoselective vinyl radicals[3] |

Part 2: Mechanistic Causality in Molecular Design

As an Application Scientist, one must ask: Why synthesize this specific, highly decorated cyclopentene derivative? The answer lies in the synergistic causality of its functional groups during radical propagation:

  • The Vinylic Bromide: Positioned at C6, the bromine atom is highly susceptible to homolytic cleavage by tri-n-butyltin hydride (Bu₃SnH). This generates a localized, sp²-hybridized vinyl radical that is highly reactive toward intermolecular electron-deficient acceptors.

  • The Spiroketal Core (1,4-Dioxolane): The ketalization of the parent enone is not merely for protection against nucleophiles. The five-membered dioxolane ring adopts a puckered conformation, creating a massive steric wall on one face of the cyclopentene ring.

  • The C9-Methyl Group: Working in tandem with the spiroketal, the methyl group at the 9-position (derived from the 5-position of the original 2-methylcyclopentanone) further breaks the symmetry of the molecule. When the C6 vinyl radical is formed, incoming reagents are forced to approach from the less hindered diastereotopic face, resulting in exceptionally high facial selectivity[2].

Part 3: Synthesis Protocol & Workflow

The synthesis of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is achieved via the ketalization of 2-bromo-5-methyl-2-cyclopenten-1-one. The following protocol is adapted from the foundational methodologies established in the study of stereoselective radical reactions by Mase (1999)[2],[4].

Step-by-Step Ketalization Methodology
  • Reagents: 2-Bromo-5-methyl-2-cyclopenten-1-one (Crude, 3.38 g, 19.3 mmol), Ethylene glycol (2.69 mL, 48.2 mmol), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 18.4 mg, 96.7 μmol)[2].

  • Solvent: Anhydrous Benzene or Toluene (50 mL).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Procedure:

    • Combine the enone, ethylene glycol, and p-TsOH in the reaction vessel.

    • Heat the mixture to reflux (approx. 80–110 °C depending on the solvent) under a nitrogen atmosphere.

    • Continuously remove the azeotropically distilled water via the Dean-Stark trap to drive the equilibrium toward the spiroketal.

    • After 12-16 hours, cool the reaction to room temperature.

    • Quench the acid catalyst by adding 20 mL of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure acetal (1.29 g, 24% yield based on the initial 2-methylcyclopentanone precursor)[2].

Self-Validating System: The reaction's progress is intrinsically linked to the volume of water collected in the Dean-Stark trap. For a 19.3 mmol scale, the theoretical water yield is ~0.35 mL. Reaching this volume indicates complete ketalization. Post-reaction, ¹³C-NMR must show the disappearance of the conjugated enone carbonyl carbon (~200 ppm) and the emergence of the spiroketal quaternary carbon at ~115 ppm, structurally validating the conversion.

SynthesisWorkflow A 2-Methylcyclopentanone B 2-Bromo-5-methyl- 2-cyclopenten-1-one A->B 1. Bromination 2. Elimination C 6-Bromo-9-methyl-1,4- dioxaspiro[4.4]non-6-ene B->C Ethylene Glycol p-TsOH, Reflux

Synthetic workflow from 2-methylcyclopentanone to the target spiroketal intermediate.

Part 4: Stereoselective Radical Applications

Once synthesized, the compound is deployed in radical cascade reactions or intermolecular trapping experiments.

Step-by-Step Radical Generation Methodology
  • Reagents: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 eq), Tri-n-butyltin hydride (Bu₃SnH, 1.2 eq), Azobisisobutyronitrile (AIBN, 0.1 eq), Radical Acceptor (e.g., methyl acrylate, 5.0 eq).

  • Solvent: Strictly degassed anhydrous Benzene (0.01 M concentration).

  • Procedure:

    • Dissolve the spiroketal and the radical acceptor in benzene.

    • Degas the solution using three consecutive freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Heat the solution to 80 °C under an inert argon atmosphere.

    • Add a solution of Bu₃SnH and AIBN in degassed benzene dropwise over 2 hours via a syringe pump to maintain a low steady-state concentration of the tin radical, preventing premature reduction (direct hydrogen abstraction) of the vinyl radical.

    • Stir for an additional 1 hour, cool, and concentrate. Remove tin byproducts by stirring with saturated aqueous KF.

Self-Validating System: The success of the radical generation is validated by the strict requirement for degassing. Oxygen acts as a potent radical scavenger; failure to properly execute the freeze-pump-thaw cycles will result in rapid quenching of the tributyltin radical, halting the reaction and leaving the starting bromide completely unreacted (detectable via GC-MS). The appearance of the target adduct without the debrominated byproduct confirms that the syringe pump addition successfully favored intermolecular trapping over direct reduction.

RadicalPathway A 6-Bromo-9-methyl-1,4- dioxaspiro[4.4]non-6-ene B C6 Vinyl Radical Intermediate A->B Bu3SnH, AIBN 80 °C, Benzene C Radical Acceptor Addition B->C Intermolecular Trapping D Diastereomerically Enriched Product C->D Facial Selectivity (C9-Methyl & Spiroketal)

Mechanistic pathway of radical generation and diastereoselective intermolecular trapping.

References

  • Mase, N. (1999). Study of stereoselective radical reactions[立体選択的ラジカル反応の研究]. National Institute of Informatics (NII). URL:[Link]

  • Shizuoka University. (2024). Nobuyuki MASE – MASE Laboratory Profile. URL: [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, rigid, stereochemically defined molecular scaffolds are paramount. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) serves as a highly specialized, versatile building block. Structurally, it is a protected cyclopentenone derivative featuring a vinyl bromide handle and a stereodirecting methyl group. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical profiling, and downstream applications in transition-metal-catalyzed cross-coupling workflows.

Physicochemical Profiling

Understanding the quantitative parameters of this scaffold is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability during organometallic coupling. The core data is summarized in Table 1 below, aggregated from authoritative chemical registries[1].

Table 1: Physicochemical Properties of CAS 208450-52-6

PropertyValue / Description
Chemical Name 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
CAS Registry Number 208450-52-6
Molecular Formula C₈H₁₁BrO₂
Molecular Weight 219.08 g/mol
Structural Class Halogenated Spiro-acetal (1,3-Dioxolane derivative)
Appearance Pale yellow to colorless oil
Storage Conditions 2-8°C, stored under inert gas (Argon/Nitrogen)

Mechanistic Design & Causality

The synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene relies on the ketalization of its parent compound, 2-bromo-5-methylcyclopent-2-en-1-one .

The Causality of Protection: Why perform this acetalization? The parent α,β-unsaturated ketone is highly electrophilic. If left unprotected, the C1 carbonyl and the C3 position (via Michael addition) are highly susceptible to unwanted nucleophilic attack or enolization during downstream basic or organometallic steps. By masking the ketone as a 1,4-dioxaspiro[4.4]nonane system, we orthogonalize the molecule's reactivity. The electrophilic centers are neutralized, isolating the vinyl bromide at C6 as the exclusive, reactive handle for Palladium(0)-catalyzed oxidative addition [2].

Synthesis A 2-Bromo-5-methylcyclopent-2-en-1-one (Reactive Precursor) C 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) A->C Dean-Stark Reflux (-H2O) B Ethylene Glycol + p-TsOH (Catalyst) B->C Acetalization

Figure 1: Synthetic pathway for the ketalization of 2-bromo-5-methylcyclopent-2-en-1-one.

Self-Validating Experimental Protocol: Ketalization

To ensure high yield and reproducibility, the following protocol utilizes a Dean-Stark apparatus to manipulate reaction equilibrium. Every step is designed as a self-validating system to guarantee scientific integrity [3].

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-bromo-5-methylcyclopent-2-en-1-one (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

    • Causality:p-TsOH acts as an organic-soluble proton source to activate the carbonyl carbon, lowering the activation energy for nucleophilic attack by the excess ethylene glycol.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C) for 12-16 hours.

    • Causality: The ketalization releases water. Toluene forms a minimum-boiling azeotrope with this water, allowing the Dean-Stark trap to continuously remove it from the system. According to Le Chatelier's principle, this physical removal of the byproduct irreversibly drives the equilibrium toward the spiro-acetal product.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the acid catalyst with saturated aqueous NaHCO₃ to prevent reverse hydrolysis. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient).

Validation & Quality Control Checkpoints

A robust protocol must prove its own success. Use the following metrics to validate the transformation:

  • TLC Monitoring: The resulting spiro-acetal lacks the polar carbonyl moiety, rendering it significantly less polar than the starting enone. It will exhibit a distinctively higher Rf​ value on a silica gel plate.

  • NMR Spectroscopy (The Ultimate Validator):

    • ¹H NMR: Confirm the appearance of a tight multiplet at δ 3.9–4.0 ppm (4H), corresponding to the newly installed ethylene glycol bridge (-O-CH₂-CH₂-O-).

    • ¹³C NMR: The definitive proof of conversion is the complete disappearance of the carbonyl carbon signal ( ∼δ 200 ppm) and the emergence of the quaternary spiroketal carbon signal ( ∼δ 115 ppm).

Downstream Applications in Drug Discovery

Once synthesized, 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene acts as a premium scaffold for structural diversification. The vinyl bromide is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Heck couplings). Following the installation of complex aryl or alkyl substituents at the C6 position, the acetal can be easily hydrolyzed under mild aqueous acidic conditions to unmask the ketone, yielding a highly functionalized cyclopentenone core ready for further elaboration into pharmaceutical lead compounds.

Workflow S1 Vinyl Bromide Scaffold (CAS: 208450-52-6) S2 Pd-Catalyzed Cross-Coupling (Suzuki/Stille/Heck) S1->S2 Organometallic Reagent S3 Substituted Spiro-acetal Intermediate S2->S3 C-C Bond Formation S4 Acidic Deprotection (Acetal Hydrolysis) S3->S4 Aqueous Acid S5 Functionalized Cyclopentenone Core (Lead Compound) S4->S5 Unmasking Ketone

Figure 2: Downstream application workflow of the spiro-acetal scaffold in drug discovery.

References

  • Title: Stereoselective Radical Reactions (Thesis / Academic Repository) Source: National Institute of Informatics (NII) Repository URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Signature of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis and prediction of the spectroscopic data for the novel compound 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a detailed, predictive spectroscopic profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. Furthermore, this guide outlines the rigorous, self-validating experimental protocols required to obtain and verify this data, serving as a vital resource for researchers engaged in the synthesis and characterization of related spirocyclic compounds.

Introduction and Molecular Structure Analysis

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a halogenated spirocyclic compound with potential applications as a versatile intermediate in organic synthesis. Its unique architecture, combining a vinyl bromide, an allylic methyl group, and a protected ketone functional group (as a spiroketal), makes it a valuable building block. Accurate structural elucidation is paramount for its use in subsequent synthetic steps. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous "fingerprint" of the molecule.

The core of our analysis begins with a clear understanding of the molecule's topology. The numbering convention used throughout this guide is established below.

Caption: Numbered structure of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1] The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

Rationale for Predictions:

  • H7 (Vinyl Proton): This proton is on an sp²-hybridized carbon and is deshielded by the electronegative bromine atom attached to the adjacent carbon (C6). Its chemical shift is expected to be in the downfield region typical for vinyl protons.[2] It will likely appear as a triplet due to coupling with the two adjacent allylic protons on C8.

  • H8 (Allylic Protons): These protons are on an sp³-hybridized carbon adjacent to a double bond. They are deshielded compared to simple alkanes.[2] They will couple with the vinyl proton (H7) and the proton on C9, leading to a complex multiplet.

  • H9 (Allylic & Methine Proton): This proton is allylic and is also adjacent to the spiro-carbon and the methyl group. This complex environment will shift it downfield. It will be split by the protons on C8 and the methyl protons (H10), resulting in a multiplet.

  • H10 (Methyl Protons): This is an allylic methyl group. These protons are expected to appear as a doublet due to coupling with the single proton on C9.[2] Their chemical shift is characteristic of methyl groups attached to an sp³ carbon in a ring.

  • H2 & H3 (Dioxolane Protons): These four protons of the ethylene glycol moiety are chemically equivalent due to rapid conformational changes. They are attached to carbons bonded to oxygen, causing a significant downfield shift. They are expected to appear as a singlet or a narrow multiplet.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H7 6.10 - 6.25 t (triplet) 1H ~2-3 Hz
H8 2.50 - 2.70 m (multiplet) 2H N/A
H9 2.80 - 3.00 m (multiplet) 1H N/A
H10 (CH₃) 1.15 - 1.25 d (doublet) 3H ~7 Hz

| H2, H3 | 3.90 - 4.10 | s (singlet) | 4H | N/A |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.[4] Spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon.

Rationale for Predictions:

  • C6 & C7 (Vinyl Carbons): These sp²-hybridized carbons will appear significantly downfield. C6, being bonded to the electronegative bromine, will be further downfield than C7.[5]

  • C5 (Spiro Carbon): This quaternary carbon is bonded to four other atoms, including two oxygens. This unique spiroketal environment results in a characteristic downfield shift.[6]

  • C2 & C3 (Dioxolane Carbons): These carbons are bonded to oxygen and will be deshielded, appearing in the typical range for ethers.[5]

  • C8 & C9 (Allylic Carbons): These sp³ carbons are adjacent to the double bond and will be slightly downfield compared to simple alkanes.

  • C10 (Methyl Carbon): The methyl carbon will appear in the typical upfield region for aliphatic carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s) Predicted δ (ppm)
C10 (CH₃) 15 - 20
C8 35 - 40
C9 40 - 45
C2, C3 65 - 70
C5 110 - 115
C7 128 - 132

| C6 | 135 - 140 |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for Predictions:

  • C-H (sp²) Stretch: The vinyl C-H bond at C7 will show a characteristic absorption just above 3000 cm⁻¹.[7]

  • C-H (sp³) Stretch: The C-H bonds of the methyl and methylene groups will absorb just below 3000 cm⁻¹.[8]

  • C=C Stretch: The carbon-carbon double bond of the cyclopentene ring will show a medium-intensity absorption in the 1600-1650 cm⁻¹ region.

  • C-O Stretch: The C-O single bonds of the spiroketal will exhibit strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[9]

  • C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency region of the fingerprint region, typically 500-600 cm⁻¹. This peak can sometimes be weak or difficult to assign definitively.[9]

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
=C-H Stretch 3040 - 3080 Medium
C-H Stretch 2850 - 2960 Strong
C=C Stretch 1630 - 1650 Medium
C-O Stretch 1050 - 1150 Strong

| C-Br | Stretch | 550 - 650 | Medium-Weak |

Predicted Mass Spectrum

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.[10]

Rationale for Predictions:

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[11] This is referred to as the M⁺ and M+2 peak and is a definitive signature for a monobrominated compound.[12] The predicted molecular weight for C₈H₁₁⁷⁹BrO₂ is 218.00 and for C₈H₁₁⁸¹BrO₂ is 220.00.

  • Fragmentation: Key fragmentation pathways are likely to involve the loss of the bromine atom, loss of the methyl group, or fragmentation of the spiroketal ring system. A prominent peak corresponding to the loss of Br (M-79 and M-81) would be expected. Retro-Diels-Alder type fragmentation of the cyclopentene ring is also a possibility.

Table 4: Predicted Key Mass Spectrometry Peaks (EI)

m/z Value Relative Intensity Identity
218 / 220 ~1:1 [M]⁺, Molecular Ion (C₈H₁₁BrO₂)
203 / 205 ~1:1 [M - CH₃]⁺
139 N/A [M - Br]⁺

| 99 | N/A | Fragmentation of the dioxolane ring |

Experimental Protocols

To ensure the generation of high-fidelity, trustworthy data, the following standardized protocols are recommended. These methodologies represent a self-validating system, where instrument calibration and proper sample preparation are key to reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[13]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition Parameters (¹H):

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of 2 seconds to ensure quantitative integration.

  • Acquisition Parameters (¹³C):

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to 0-220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared by applying a small drop between two NaCl or KBr plates. If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty instrument (or with the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.[14]

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Label significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[15]

  • Acquisition Parameters (EI):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern.[11] Propose structures for major fragment ions.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Purified_Compound Purified Compound NMR_Prep Dissolve in CDCl3 Filter into NMR Tube Purified_Compound->NMR_Prep IR_Prep Prepare Thin Film / KBr Pellet Purified_Compound->IR_Prep MS_Prep Dissolve in MeOH / ACN Purified_Compound->MS_Prep NMR_Acquire Acquire 1H & 13C Spectra (500 MHz Spectrometer) NMR_Prep->NMR_Acquire NMR_Process Process Data (FT, Phasing, Calibration) NMR_Acquire->NMR_Process Final_Report Comprehensive Spectroscopic Report NMR_Process->Final_Report IR_Acquire Acquire Spectrum (FT-IR Spectrometer) IR_Prep->IR_Acquire IR_Process Background Subtraction Peak Identification IR_Acquire->IR_Process IR_Process->Final_Report MS_Acquire Acquire Spectrum (HRMS - TOF/Orbitrap) MS_Prep->MS_Acquire MS_Process Analyze M+ Peak & Fragmentation MS_Acquire->MS_Process MS_Process->Final_Report

Caption: Experimental workflow for comprehensive spectroscopic characterization.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. The anticipated ¹H NMR spectrum is characterized by a downfield vinyl triplet, distinct allylic multiplets, and a shielded methyl doublet. The ¹³C NMR spectrum is expected to show seven unique signals, including characteristic peaks for the vinyl carbons and the spiroketal carbon. The IR spectrum will be dominated by C-H and C-O stretching vibrations, with a key C=C stretch confirming the alkene. Critically, the mass spectrum should display a hallmark 1:1 M⁺/M+2 isotopic pattern, confirming the presence of a single bromine atom. The combination of these techniques, guided by the robust protocols outlined herein, will provide an unambiguous structural confirmation for this and related synthetic intermediates, empowering researchers in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Zheng, Y., et al. (2011, June 15). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Weiner, B. B. (2012). Data Analysis Methods for Synthetic Polymer Mass Spectrometry: Autocorrelation. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • The Journal of Chemical Physics. (2007, April 19). Photodissociation yield spectroscopy of vinyl bromide cation generated by mass-analyzed threshold ionization. AIP Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Bruker. (n.d.). Protocols - NMR Facility. Chemistry Department, University of Florida. Retrieved from [Link]

  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between 13C and 17O chemical shifts and torsional strain in spiroacetals. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Sensors. (2023, September 30). Exploring the Steps of Infrared (IR) Spectral Analysis. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Ultrafast strong-field dissociation of vinyl bromide. Royal Society of Chemistry. Retrieved from [Link]

  • Radboud Repository. (2020, October 20). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]

  • STAR Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. NIH. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane | Chemical Substance Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Stanford University. (n.d.). IR Spectrum Analysis Steps. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Neumark Group, UC Berkeley. (2021, June 15). Ultrafast strong-field dissociation of vinyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

Sources

mass spectrometry of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene requires a fundamental understanding of its structural motifs and how they dictate gas-phase ion chemistry. As a critical intermediate in the total synthesis of complex steroidal frameworks—such as the synthesis of ent-progesterone[1]—confirming its structural integrity via Mass Spectrometry (MS) is a non-negotiable quality control step.

This guide provides a comprehensive framework for the mass spectrometric elucidation of this highly functionalized spiroketal, detailing the causality behind its fragmentation pathways, and establishing self-validating analytical protocols.

Structural Deconstruction & Theoretical Isotopic Profiling

Before introducing the sample to the mass spectrometer, a Senior Application Scientist must mathematically deconstruct the molecule to predict its behavior under ionization.

Molecule: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) Molecular Formula: C₈H₁₁BrO₂ Monoisotopic Mass: 217.9942 Da (for ⁷⁹Br)

The molecule consists of three distinct functional domains that compete for charge retention during ionization:

  • The 1,4-Dioxaspiro Acetal Ring: Highly electron-rich due to the four non-bonding electron pairs on the oxygen atoms.

  • The Cyclopentene Core: Contains a π-electron system susceptible to ionization.

  • The Vinylic Bromide: The heavy halogen atom provides a built-in diagnostic tracer. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any intact fragment retaining the bromine atom will present a distinct 1:1 isotopic doublet separated by 2 atomic mass units (amu).

Electron Ionization (EI) Fragmentation Mechanisms

Under standard 70 eV Electron Impact (EI) conditions, the initial electron ejection typically occurs at the most thermodynamically favorable site—either the oxygen lone pairs or the alkene π-bond. The subsequent fragmentation is driven by the molecule's drive to form resonance-stabilized cations[2].

Pathway A: Halogen Cleavage (The Isotopic Filter)

The C-Br bond in a vinylic system is relatively strong, but the 70 eV ionization energy vastly exceeds the bond dissociation energy. Homolytic cleavage of the bromine radical (•Br) from the molecular ion[M]•⁺ generates a highly stable allylic/oxonium cation at m/z 139 ([C₈H₁₁O₂]⁺). Causality: The disappearance of the 1:1 isotopic doublet at m/z 218/220 and the emergence of a singlet at m/z 139 is the primary self-validating indicator that the halogen was successfully attached to the core scaffold.

Pathway B: Acetal-Directed α-Cleavage

Ethylene acetals are notorious for dominating mass spectral fragmentation pathways. The non-bonding electrons on the oxygen atoms strongly direct α-cleavage of the adjacent spiro-ring bonds[2]. This ring-opening event leads to the expulsion of the cyclopentenyl moiety, leaving behind a highly stable 1,3-dioxolan-2-ylium ion (typically observed at m/z 86 or m/z 99, depending on the exact hydrogen rearrangement)[3]. Causality: The formation of the oxonium ion is thermodynamically favored because the positive charge is delocalized across the oxygen heteroatoms, making it a base peak candidate in the spectrum.

Fragmentation M Molecular Ion[M]•+ m/z 218 / 220 (1:1) Br Loss of Br• [-79 / -81 Da] M->Br Acetal α-Cleavage at Acetal M->Acetal F1 Allylic Cation m/z 139 Br->F1 F2 Oxonium Ion m/z 86 / 99 Acetal->F2

Fig 1: Principal EI fragmentation logic driven by halogen loss and acetal α-cleavage.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in the analytical readout, the experimental protocols must be designed as self-validating systems. We employ orthogonal techniques depending on the sample's purity state.

Protocol 1: GC-EI-MS for Purified Intermediates

Gas Chromatography coupled with EI-MS is the gold standard for volatile, low-molecular-weight spiroketals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the purified spiroketal in 1.0 mL of GC-grade Dichloromethane (DCM). Causality: DCM is chosen because its high volatility ensures a sharp solvent delay, preventing saturation of the MS filament, while providing excellent solubility for halogenated organics.

  • Injection: Inject 1 µL of the sample into the GC inlet at 250 °C using a 10:1 split ratio to prevent column overloading.

  • Chromatographic Separation: Utilize a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The non-polar stationary phase perfectly matches the lipophilicity of the spiroketal, ensuring sharp, symmetrical peak shapes.

  • Oven Programming: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230 °C. Scan from m/z 50 to 300.

  • Self-Validation Check: The protocol is validated if the integrated peak exhibits the exact 1:1 isotopic doublet at m/z 218/220, confirming the analyte did not undergo thermal degradation in the GC inlet.

MS_Workflow A Sample Prep (Dilution in DCM) B GC Separation (Non-polar Capillary) A->B C Ionization (70 eV EI) B->C D Mass Analysis (Quadrupole) C->D E Data Processing (Isotope Matching) D->E

Fig 2: Standardized GC-MS analytical workflow for halogenated spiroketal intermediates.

Protocol 2: LC-MS/MS (ESI+) for Reaction Monitoring

When monitoring the synthesis of the spiroketal directly from a crude reaction mixture, LC-MS/MS provides superior specificity without the need for prior purification.

Step-by-Step Methodology:

  • Sample Quenching: Aliquot 10 µL of the crude reaction mixture and quench into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (50 × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% B to 95% B over 3 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase promotes the formation of the protonated molecular ion [M+H]⁺ at nominal m/z 219 / 221.

  • Self-Validation Check (MRM): Set up a Multiple Reaction Monitoring (MRM) transition. Select the precursor ion at m/z 219 (⁷⁹Br isotope) and monitor the product ion at m/z 139 (loss of HBr). The presence of this specific transition validates the presence of the target molecule amidst reaction byproducts.

Quantitative Data Summaries

To facilitate rapid data interpretation, the expected mass spectrometric parameters and diagnostic ions are consolidated below.

Table 1: Diagnostic MS Fragments and Structural Assignments

Nominal m/zIsotopic PatternStructural AssignmentCausality / Mechanism
218 / 220 1:1 Doublet[C₈H₁₁BrO₂]•⁺Intact molecular ion; initial electron removal from O lone pair or π-bond.
139 Singlet[C₈H₁₁O₂]⁺Homolytic cleavage of the C-Br bond; driven by resonance stabilization of the resulting cation.
86 / 99 Singlet[C₄H₆O₂]⁺ / [C₅H₇O₂]⁺α-cleavage of the spiro ring; driven by the thermodynamic stability of the 1,3-dioxolan-2-ylium oxonium ion.
174 / 176 1:1 Doublet[C₆H₇BrO]•⁺Loss of the ethylene oxide moiety; occurs via rearrangement of the acetal protecting group.

Table 2: Optimized GC-EI-MS Acquisition Parameters

ParameterOptimized ValueScientific Rationale
Inlet Temperature 250 °CEnsures rapid volatilization without inducing thermal degradation of the spiroketal.
Carrier Gas Flow 1.0 mL/min (He)Maintains optimal linear velocity for the 5% phenyl stationary phase.
Ionization Energy 70 eVThe universal standard for EI; ensures reproducibility and allows for spectral library matching.
Mass Scan Range m/z 50 – 300Captures the low-mass oxonium ions (m/z 86) up to the intact molecular isotopic envelope.

References

  • Source: googleapis.com (European Patent Office)
  • Source: scribd.com (Springer Nature Switzerland AG)
  • Title: 1,4-Dioxaspiro[4.

Sources

Stability and Reactivity Profiling of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) is a highly specialized, bifunctional building block utilized in advanced organic synthesis, particularly in the total synthesis of complex natural products and chiral ligands. Structurally, it is the ethylene ketal of 2-bromo-5-methylcyclopent-2-en-1-one[1]. Its architecture features a base-stable spiroketal protecting group, an electrophilic/exchangeable vinyl bromide moiety, and a steric-directing methyl group.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of this molecule, detailing its degradation pathways, storage parameters, and field-proven experimental protocols designed to leverage its reactivity while mitigating structural decomposition.

Structural Mechanics and Causality of Stability

To understand the stability of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, one must deconstruct its functional domains. The molecule is engineered to solve a specific synthetic problem: performing nucleophilic chemistry at a vinyl position without destroying an adjacent ketone.

The Spiroketal (1,4-Dioxaspiro[4.4]nonane) Domain

The ethylene glycol-derived acetal serves as a robust masking group for the highly electrophilic cyclopentenone carbonyl.

  • Base/Nucleophile Stability: The spiroketal is exceptionally stable to strong bases (e.g., organolithiums, Grignard reagents) and nucleophiles[2]. This stability arises because the acetal carbon (C5) is fully oxidized and sterically shielded, lacking any low-lying lowest unoccupied molecular orbital (LUMO) for nucleophilic attack.

  • Acid Lability: Conversely, the ketal is highly sensitive to Brønsted and Lewis acids. Protonation of an acetal oxygen initiates the expulsion of ethylene glycol, forming a high-energy oxocarbenium ion that rapidly collapses back to the enone in the presence of water[3]. The presence of the 9-methyl group slightly accelerates this hydrolysis compared to the unmethylated analog due to the relief of steric strain when the spiro carbon rehybridizes from sp3 to sp2 .

The Vinyl Bromide Domain

The C6-brominated alkene is the primary site of intended reactivity.

  • Thermal and Photolytic Stability: The C(sp2)−Br bond is relatively strong, but prolonged exposure to high temperatures (>60 °C) or ultraviolet (UV) light can induce homolytic cleavage, leading to radical-mediated decomposition or polymerization.

  • Metal-Halogen Exchange: The vinyl bromide is primed for rapid lithium-halogen exchange. When treated with n -butyllithium ( n -BuLi) at cryogenic temperatures (-78 °C to -100 °C), the bromine is replaced by lithium, generating a highly nucleophilic vinyl lithium species[2][4].

Quantitative Stability Matrix

The following table summarizes the stability of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene across various environmental and chemical conditions.

Condition / ReagentTemperatureTimeframeStability OutcomePrimary Degradation Pathway
Aqueous Acid (pH < 4) 25 °C< 1 HourRapid Degradation Ketal hydrolysis to 2-bromo-5-methylcyclopent-2-en-1-one.
Strong Base ( n -BuLi) -78 °C2 HoursControlled Reactivity Halogen-metal exchange (desired); ketal remains intact.
Strong Base ( n -BuLi) 25 °C< 10 MinsDegradation Elimination, ring-opening, or self-condensation.
Ambient Light / Air 25 °CWeeksModerate Slow photolytic C-Br cleavage; gradual oxidation.
Inert Storage (Argon) -20 °C> 1 YearHighly Stable No significant degradation observed.

Reaction and Degradation Pathways

The logical flow of the molecule's stability dictates its use in synthetic workflows. The diagram below illustrates the divergent pathways of degradation (acidic) versus productive functionalization (basic).

G A 6-Bromo-9-methyl- 1,4-dioxaspiro[4.4]non-6-ene B Aqueous Acid (Hydrolysis) A->B pH < 4 (Kinetic Degradation) C n-BuLi, -78°C (Metal-Halogen Exchange) A->C Base Stability D 2-Bromo-5-methylcyclopent- 2-en-1-one B->D Deprotection E Vinyl Lithium Intermediate C->E Retention of Ketal F Electrophilic Quench E->F + Electrophile (e.g., R-CHO) G Functionalized Spiroketal F->G C-C/C-X Bond Formation

Divergent reactivity pathways of the spiroketal based on pH and reagents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for the chosen parameters and in-process checks to verify stability and success.

Protocol A: Cryogenic Lithiation and Electrophilic Trapping[2][4]

Causality: Conducting this reaction at -78 °C prevents the highly reactive vinyl lithium intermediate from undergoing α -elimination (to form a cycloalkyne) or abstracting protons from the solvent. The ketal ensures the lithium species does not attack its own carbonyl.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Dissolution: Dissolve 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv, approx. 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n -BuLi (1.6 M in hexanes, 1.05 equiv) over 10 minutes down the side of the flask to pre-cool the titrant.

    • Self-Validation Check: The solution should turn a pale, clear yellow, indicating the formation of the vinyl lithium species. A dark brown/black color indicates thermal decomposition (temperature too high).

  • Stirring: Stir at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Rapidly inject the chosen electrophile (e.g., an aldehyde or sulfinate[2]) (1.2 equiv) dissolved in minimal anhydrous THF.

  • Workup: Stir for 1 hour at -78 °C, then quench the reaction cold with saturated aqueous NH4​Cl (pH ~6.5, mildly acidic but buffered to prevent immediate ketal hydrolysis). Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Acid-Catalyzed Deprotection[3]

Causality: To regenerate the enone without causing polymerization of the resulting cyclopentenone, mild acidic conditions must be used. Strong aqueous acids (like concentrated H2​SO4​ ) will cause rapid degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the functionalized spiroketal in a 4:1 mixture of Acetone and Water.

  • Acidification: Add Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv). Note: PPTS is chosen over p-TsOH because its mild acidity (pH ~4.5) prevents side reactions of the newly formed enone.

  • Heating: Heat the mixture to 50 °C and monitor via Thin Layer Chromatography (TLC).

    • Self-Validation Check: On a silica TLC plate (Hexanes:EtOAc 4:1), the starting material (UV inactive, stains with KMnO4​ ) will disappear, and a new, highly UV-active spot (the conjugated enone) will appear at a lower Rf​ .

  • Quench: Once complete (typically 4-6 hours), neutralize the acid by adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Dichloromethane.

Storage and Handling Recommendations

To maximize the shelf-life of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, adhere to the following strict parameters:

  • Temperature: Store neat oil at -20 °C.

  • Atmosphere: Purge storage vials with Argon to prevent oxidative degradation of the alkene.

  • Light: Store in amber borosilicate glass to prevent UV-mediated C-Br homolysis.

  • Acid Avoidance: Ensure all glassware used for transfer is base-washed or strictly neutral. Even trace acidity on standard silica gel can cause partial hydrolysis during column chromatography; it is recommended to neutralize silica gel with 1% Triethylamine ( Et3​N ) prior to purification[4].

References

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation Source: California Institute of Technology (Stoltz Group) URL:[Link]

  • Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 立体選択的ラジカル反応の研究 (Study of Stereoselective Radical Reactions) Source: National Institute of Informatics (NII), Japan URL:[Link]

Sources

The Reactivity and Synthetic Utility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the strategic use of densely functionalized, stereochemically rich building blocks is paramount. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) is a highly specialized chiral spirocyclic scaffold designed to overcome the inherent chemoselectivity issues of functionalized cyclopentenones[1].

By masking the reactive enone as an ethylene ketal, this molecule allows chemists to perform harsh, strongly basic transformations—such as lithium-halogen exchange and cross-coupling—at the vinylic position without triggering unwanted 1,2- or 1,4-additions[2]. Furthermore, the C9-methyl group acts as a critical stereocontrol element, dictating the facial selectivity of subsequent transformations. This whitepaper details the structural causality, quantitative reactivity profiles, and self-validating protocols for utilizing this advanced intermediate.

Structural Anatomy & Reactivity Logic

To master the reactivity of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, one must understand the independent yet synergistic roles of its three primary domains:

  • The Vinylic Bromide (C6): This sp²-hybridized halide is the primary site of functionalization. It is highly susceptible to oxidative addition by Pd(0) catalysts for cross-coupling, and it undergoes rapid lithium-halogen exchange with alkyllithium reagents to generate a potent vinyllithium nucleophile[3].

  • The 1,4-Dioxaspiro[4.4]nonane Core (C5 Ketal): Free cyclopentenones are highly electrophilic. The ethylene ketal provides an orthogonal protecting group that is entirely stable to bases, nucleophiles, and hydrides, yet easily cleaved under mild aqueous acidic conditions[4].

  • The Homoallylic Methyl Group (C9): Positioned adjacent to the spiro center, this methyl group projects pseudo-axially/equatorially, creating a rigid steric boundary. It effectively shields the syn-face of the cyclopentene ring, forcing incoming reagents to approach from the anti-face, thereby enabling highly diastereoselective functionalizations[5].

Pathway A 6-Bromo-9-methyl-1,4- dioxaspiro[4.4]non-6-ene B Vinyllithium Intermediate (Nucleophile) A->B n-BuLi, THF, -78 °C (Li-Halogen Exchange) C Cross-Coupled Product (C6-Functionalized) A->C Pd(0), R-B(OH)2 (Suzuki Coupling) D 2-Bromo-5-methyl- 2-cyclopenten-1-one A->D H+, H2O/Acetone (Ketal Deprotection)

Caption: Divergent synthetic pathways for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Quantitative Reactivity Profile

The following table synthesizes quantitative data from the literature regarding the reactivity of the 6-bromo-1,4-dioxaspiro[4.4]non-6-ene scaffold and its methyl-substituted derivatives.

Reaction TypeReagents / CatalystElectrophile / PartnerTemp / TimeExpected Yield
Lithium-Halogen Exchange n-BuLi (1.05 eq), THFAldehydes / Ketones-78 °C, 1 h85–91%
Lithium-Halogen Exchange n-BuLi (1.05 eq), THFSulfinylating Agents-100 °C, 0.5 h90–94%
Ketal Deprotection p-TsOH (cat.), Acetone/H₂ON/A25 °C, 4 h>95%
Ketalization (Synthesis) Ethylene Glycol, p-TsOHN/A (from Enone)Reflux, 20 h24–78%*

*Note: The steric hindrance introduced by the methyl group in the 9-position (or 8-position) significantly lowers the yield of the initial ketalization step (often ~24-42%) compared to the unsubstituted enone (up to 78%)[4],[1].

Stereochemical Directing Effects

When the ketal is eventually unmasked to reveal the enone, the C9-methyl group becomes the primary stereocontrolling element for conjugate additions (e.g., Gilman reagents or radical additions). The conformational bias of the cyclopentene ring forces the methyl group to shield one face of the pi-system, resulting in exceptional diastereomeric ratios (often >95:5)[5].

Stereocontrol C9 C9-Methyl Group (Pseudo-Axial/Equatorial) Shield Steric Shielding of Cyclopentene Syn-Face C9->Shield Conformational Bias Approach Electrophile Approach Restricted to Anti-Face Shield->Approach Kinetic Control Result High Diastereomeric Ratio (dr > 95:5) Approach->Result Stereoselective Trapping

Caption: Stereochemical directing effect of the C9-methyl group via steric shielding.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must contain internal feedback loops. The following methodologies are designed to be self-validating.

Protocol A: Generation and Trapping of the Vinyllithium Intermediate

Causality: Vinyllithium species are highly reactive and prone to proton abstraction from the solvent (THF) or decomposition at elevated temperatures. Strict cryogenic control (-78 °C) is mandatory[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Dissolve 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask over 5 minutes.

    • Self-Validation Check: A faint yellow color typically develops, indicating the successful formation of the vinyllithium species[2].

  • Aging: Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Trapping: Add the desired electrophile (e.g., an aldehyde, 1.2 equiv) dissolved in anhydrous THF dropwise.

  • Quenching: After 1 hour, quench the reaction at -78 °C with saturated aqueous NH₄Cl before warming to room temperature.

    • Causality: Quenching at low temperatures prevents side reactions between any unreacted organolithium and the newly formed product.

Protocol B: Acid-Catalyzed Ketal Deprotection

Causality: The ethylene ketal hydrolyzes via an oxocarbenium intermediate in the presence of acid and water. The reaction must be monitored carefully to prevent acid-catalyzed isomerization of the resulting double bond[4].

  • Dissolution: Dissolve the ketal intermediate in a 4:1 mixture of Acetone:H₂O (0.5 M).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).

  • Reaction: Stir at ambient temperature (20-25 °C) for 4-6 hours.

  • Monitoring & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc.

    • Self-Validation Check: The starting ketal is UV-inactive (requires a chemical stain like KMnO₄ to visualize). The resulting 2-bromo-5-methyl-2-cyclopenten-1-one product is strongly UV-active (254 nm) due to the conjugated enone system. This optical switch provides an immediate, binary confirmation of successful deprotection.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Shigehisa, H. et al. "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry, American Chemical Society, 2016.[Link]

  • Paley, R. S. et al. "Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones." The Journal of Organic Chemistry, American Chemical Society, 1999.[Link]

  • Davis, A. J. et al. "A Small-scale Procedure for Acid-catalyzed Ketal Formation." The Journal of Organic Chemistry, American Chemical Society, 2019.[Link]

  • "立体選択的ラジカル反応の研究" (Study of Stereoselective Radical Reactions). National Institute of Informatics (NII) CiNii Dissertations.[Link]

Sources

A Prospective Analysis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: While specific literature on 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is presently scarce, a detailed analysis of its molecular architecture reveals a compound of significant synthetic potential. The unique combination of a vinyl bromide, a protected ketone, and a defined stereocenter at the C9 position positions this molecule as a highly valuable and versatile chiral building block. This guide explores the hypothesized reactivity and potential applications of this compound, drawing logical parallels from well-established chemical principles and structurally related analogs. We will delineate its core reactivity, propose its use in the synthesis of complex molecular scaffolds for drug discovery, provide detailed experimental protocols for its key transformations, and establish a framework for its investigation by researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Profile

The synthetic utility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene stems from the orthogonal reactivity of its constituent functional groups. A thorough understanding of its structure is paramount to unlocking its potential.

  • 1,4-Dioxaspiro[4.4]nonane Core: This moiety is an ethylene glycol ketal of a 2-methylcyclopentanone. In synthetic chemistry, the ketal serves as a robust protecting group for the carbonyl function. It is stable to a wide range of nucleophilic and organometallic reagents, as well as basic conditions, yet can be readily cleaved under acidic conditions to regenerate the ketone.

  • Vinyl Bromide: The C-Br bond on the C6-C7 double bond is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation. It is an ideal handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • C9-Methyl Group: The methyl group at the C9 position introduces a chiral center into the molecule. The presence of this stereocenter makes the compound a valuable precursor for the enantioselective synthesis of complex, three-dimensional molecules, a critical aspect of modern drug design to optimize target engagement and reduce off-target effects.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Define nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C4 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C_spiro [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,2.5!"]; O2 [label="O", pos="0.8,2.5!"]; C_ketal1 [label="C", pos="-0.5,3.5!"]; C_ketal2 [label="C", pos="0.5,3.5!"]; C_Me [label="CH₃", pos="-2.2,-1.2!"]; Br [label="Br", pos="2.5,1.2!"];

// Define edges C_spiro -- C1; C_spiro -- C2; C_spiro -- C3; C1 -- C5 [label="="]; C5 -- C4; C4 -- C3; C3 -- C2; C_spiro -- O1; C_spiro -- O2; O1 -- C_ketal1; C_ketal1 -- C_ketal2; C_ketal2 -- O2; C3 -- C_Me; C5 -- Br;

// Add labels for key atoms node [fontcolor="#EA4335"]; C1_label [label="6", pos="0.3,1.6!"]; C2_label [label="9", pos="-1.6,0.85!"]; C5_label [label="7", pos="1.6,0.85!"];

// Caption node [shape=box, style=invisible, fontname="Arial", fontsize=10, pos="0,-2.5!"]; caption [label="Figure 1. Structure of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene."]; } Caption: Figure 1. Structure of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular FormulaC₁₀H₁₃BrO₂-
Molecular Weight249.11 g/mol -
XLogP3~2.0Analogy to similar bromo-spirocycles[1][2]
Boiling Point>250 °C at 760 mmHgAnalogy to 6-Bromo-1,4-dioxaspiro[4.4]nonane[2]
Density~1.5 g/cm³Analogy to 6-Bromo-1,4-dioxaspiro[4.4]nonane[2]
Topological Polar Surface Area18.5 ŲBased on the two ether oxygens[1]

Core Reactivity & Synthetic Potential

The molecule's design allows for a powerful, two-stage synthetic strategy: (1) functionalization at the vinyl bromide position, followed by (2) deprotection and modification of the latent ketone.

A. The Vinyl Bromide as a Versatile Synthetic Handle

The vinyl bromide moiety is a cornerstone of modern organic synthesis, primarily serving as an electrophile in palladium-catalyzed cross-coupling reactions. This enables the formation of new bonds with a high degree of control and functional group tolerance.

Key Potential Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C(sp²)-C(sp²) bonds. This is arguably the most important potential reaction, allowing for the direct attachment of complex aromatic systems common in bioactive molecules.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to generate conjugated enyne systems, which are themselves valuable intermediates for further cyclization reactions.

  • Heck Coupling: Reaction with alkenes to form new substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form enamines or, after tautomerization, imines, introducing key nitrogen-containing functionalities.

  • Stille Coupling: Reaction with organostannanes, providing an alternative to Suzuki couplings.

dot graph "Synthetic_Handle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 2. Potential cross-coupling pathways from the vinyl bromide handle.

B. The Ketal as a Latent Carbonyl

The 1,4-dioxaspiro moiety serves as a stable protecting group, masking the ketone. This "latent carbonyl" strategy is crucial for multi-step syntheses. After performing chemistry at the vinyl bromide position, the ketone can be unmasked under mild acidic conditions (e.g., HCl in THF/water, or p-toluenesulfonic acid).

Subsequent Ketone Chemistry:

  • Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amine derivatives, a common final step in the synthesis of many pharmaceuticals.

  • Wittig Reaction: Conversion of the ketone to an alkene, introducing an exocyclic double bond.

  • Aldol Condensation: Reaction with other carbonyl compounds to build larger, more complex carbon skeletons.

dot graph "Deprotection_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 3. Workflow for the deprotection of the ketal to reveal the ketone.

Hypothesized Applications in Drug Discovery & Medicinal Chemistry

The unique trifecta of features—a coupling handle, a latent carbonyl, and a stereocenter—makes this compound an ideal starting point for generating libraries of complex molecules for biological screening.

Application Focus 1: Scaffolds for Novel Kinase Inhibitors

Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. They typically possess a core scaffold that orients functional groups towards specific interactions within the ATP-binding pocket of the target kinase. The rigid, non-aromatic, and chiral spirocyclic core of our compound can serve as a "3D scaffold" to present appended functionalities, such as a hinge-binding heteroaromatic group, into the proper orientation.

Proposed Synthetic Workflow:

  • Hinge-Binder Installation: Perform a Suzuki-Miyaura coupling between 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene and a library of heteroaryl boronic acids (e.g., aminopyrimidines, indazoles, pyrazolopyridines) known to interact with the kinase hinge region.

  • Ketone Deprotection: Treat the coupled product with aqueous acid to cleanly unmask the cyclopentanone moiety.

  • Solvent-Front Vector: Perform reductive amination on the resulting ketone with a diverse set of amines. This introduces a vector aimed towards the solvent-exposed region of the binding pocket, allowing for the optimization of physicochemical properties like solubility and cell permeability.

dot graph "Kinase_Inhibitor_Workflow" { graph [splines=true, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 4. Proposed workflow for the synthesis of kinase inhibitor scaffolds.

Application Focus 2: Precursors for Spirocyclic GPCR Ligands

Rationale: Spirocyclic systems are highly sought after in drug discovery for their conformational rigidity and novelty, which can lead to improved selectivity and metabolic stability.[3][4] G-protein coupled receptors (GPCRs) have complex, three-dimensional binding pockets that can be effectively targeted by rigid molecules that orient substituents in precise vectors.

Proposed Synthetic Strategy: The vinyl bromide can be used as a launching point for intramolecular cyclization reactions to build even more complex polycyclic systems.

  • Tandem Coupling/Cyclization: A Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) could be followed by an intramolecular addition into the alkyne, catalyzed by a transition metal, to forge a new ring.

  • Deprotection and Ring Expansion/Contraction: After functionalization, the ketone can be unmasked and subjected to reactions like the Beckmann rearrangement (to form a lactam) or the Baeyer-Villiger oxidation (to form a lactone), thereby creating diverse and novel spiro-heterocyclic scaffolds.

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as a starting point for the investigation of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. They are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

Objective: To validate the reactivity of the vinyl bromide in a standard, high-yielding cross-coupling reaction.

Reagents & Materials:

  • 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, 4-methoxyphenylboronic acid, and the palladium catalyst.

  • Solvent Addition: Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Ketal Deprotection

Objective: To efficiently and cleanly convert the spiro-ketal product from Protocol 1 into its corresponding ketone.

Reagents & Materials:

  • The coupled product from Protocol 1 (1.0 eq)

  • Tetrahydrofuran (THF)

  • 3M Aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the starting ketal in THF in the round-bottom flask.

  • Acid Addition: Add the 3M HCl solution and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product ketone should be significantly more polar than the starting ketal. The reaction is often complete in 1-4 hours.

  • Quenching: Carefully add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be used directly or purified further by column chromatography if necessary.

  • Characterization: Confirm the conversion by observing the disappearance of the ketal protons (~3.9-4.0 ppm) and the appearance of a characteristic ketone peak in the ¹³C NMR spectrum (~200-220 ppm).

Conclusion

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene stands as a promising, yet underexplored, chiral building block. Its structure is intelligently designed for sequential, high-impact synthetic transformations. The vinyl bromide provides a reliable entry point for diversification via modern cross-coupling chemistry, while the protected ketone allows for subsequent functionalization to build molecular complexity. For research groups in medicinal chemistry and drug discovery, this compound represents a powerful platform for the rapid generation of novel, three-dimensional, and enantiomerically-defined scaffolds targeting a range of biological systems. The methodologies and applications proposed in this guide provide a robust framework for initiating the exploration of this high-potential molecule.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]

  • PubChem. (n.d.). 6,9-Dibromo-1,4-dioxaspiro[4.4]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • MDPI. (2023, September 8). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. Retrieved from [Link]

Sources

The Strategic Utility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward three-dimensional, high-sp³-fraction architectures—often termed the "escape from flatland"—has driven immense interest in spirocyclic scaffolds[1]. Among these, 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) emerges as a highly versatile, bifunctional building block. By combining a chemically robust ketal-protected cyclopentenone with a reactive vinyl bromide moiety, this compound serves as a critical linchpin for the convergent synthesis of complex cyclopentanoid natural products and spirocyclic active pharmaceutical ingredients (APIs)[2].

This technical guide dissects the structural rationale, synthesis, and downstream cross-coupling applications of this specific building block, providing validated protocols for its integration into modern drug discovery workflows.

Structural Anatomy & Chemical Rationale

The utility of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is dictated by three distinct structural domains, each engineered to solve specific synthetic challenges:

  • The Vinyl Bromide (C6): Unlike aryl halides, vinyl halides are prone to dimerization (diene formation) during cross-electrophile coupling[3]. However, the sp²-hybridized carbon-bromine bond is perfectly primed for oxidative addition by Palladium or Nickel catalysts, acting as the primary vector for C-C bond formation.

  • The 1,4-Dioxaspiro[4.4]nonane Core: The ketal protects the highly electrophilic C1 ketone of the parent cyclopentenone. This prevents unwanted Michael additions or nucleophilic attack during aggressive organometallic coupling steps. Furthermore, the spiro-fusion alters the ring pucker, providing steric shielding that can direct subsequent reagent approaches.

  • The C9-Methyl Group: Positioned adjacent to the spiro center, this methyl group establishes a rigid stereocenter. During downstream unmasking and functionalization, it dictates the facial diastereoselectivity of incoming nucleophiles.

G A 2-Bromo-5-methyl cyclopent-2-en-1-one B Ethylene Glycol p-TsOH, PhMe A->B C 6-Bromo-9-methyl-1,4- dioxaspiro[4.4]non-6-ene B->C Ketalization D Photoredox/Ni Cross-Coupling C->D E Functionalized Spirocycle D->E C-C Bond Formation

Fig 1. Synthetic workflow from cyclopentenone to functionalized spirocycle.

Synthesis & Isolation Protocol

The synthesis of the building block relies on the azeotropic ketalization of 2-bromo-5-methylcyclopent-2-en-1-one[4]. Because acetalization is a reversible equilibrium, the reaction must be driven forward by the continuous physical removal of water.

Protocol 1: Azeotropic Ketalization

Objective: Protection of the enone to form the spirocyclic vinyl bromide.

Reagents:

  • 2-Bromo-5-methylcyclopent-2-en-1-one (1.0 equiv, 10 mmol)

  • Ethylene glycol (2.5 equiv, 25 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.5 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark trap is critical for sequestering the water byproduct, forcing the equilibrium toward the ketal product.

  • Reaction Mixture: Charge the flask with the ketone, ethylene glycol, p-TsOH·H₂O, and toluene[4]. Causality: Toluene forms a minimum-boiling azeotrope with water (bp 85 °C), allowing efficient water removal at standard reflux temperatures.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 125 °C) for 12–16 hours. Monitor the water accumulation in the side-arm trap.

  • Quenching: Cool the reaction to room temperature and immediately add 20 mL of saturated aqueous NaHCO₃. Causality: Rapid neutralization of the acid catalyst prevents the reverse reaction (hydrolysis of the newly formed ketal) during the aqueous workup.

  • Isolation: Separate the organic layer, extract the aqueous phase with ethyl acetate (2 × 20 mL), dry the combined organics over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure spirocycle.

Advanced Cross-Coupling Methodologies

While traditional Suzuki-Miyaura and Stille couplings are effective for sp²-sp² linkages, the modern frontier of drug discovery heavily utilizes Csp²-Csp³ cross-electrophile coupling (XEC) to append complex aliphatic chains. Historically, unhindered vinyl bromides suffered from severe homocoupling (diene formation) under standard XEC conditions[3].

To circumvent this, Metallaphotoredox Catalysis has emerged as the premier method. By merging photoredox catalysis with nickel catalysis, one can achieve highly chemoselective Csp²-Csp³ couplings at room temperature, entirely suppressing thermal dimerization pathways[5].

Table 1: Comparative Cross-Coupling Strategies for Spirocyclic Vinyl Bromides
MethodologyCatalyst SystemTemp (°C)ChemoselectivityTypical YieldPrimary Limitation
Suzuki-Miyaura Pd(dppf)Cl₂ / Base80–100High (Aryl Boronic Acids)75–90%Requires pre-formed organoboron reagents
Stille Coupling Pd(PPh₃)₄ / CuI90–110Moderate (Organotins)60–85%High toxicity of organotin byproducts
Standard XEC NiI₂ / Ligand / Mn⁰25–60Low to Moderate40–65%Prone to vinyl bromide dimerization[3]
Metallaphotoredox Ir(ppy)₃ / NiCl₂·dtbbpy25Very High80–95%Requires specialized photochemical reactor setup[5]
Protocol 2: Photoredox/Nickel Dual-Catalyzed Alkylation

Objective: Room-temperature alkylation of the vinyl bromide moiety using an alkyl radical precursor.

Step-by-Step Methodology:

  • Degassing: In a glovebox, charge a dry 20 mL reaction vial with 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 mmol), an alkyl bis(catecholato)silicate (1.5 mmol), NiCl₂·dtbbpy (0.05 mmol), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 mmol). Add 10 mL of anhydrous DMF. Causality: Oxygen is a potent triplet quencher and radical scavenger; rigorous exclusion of O₂ is mandatory for photoredox efficiency.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at 25 °C for 24 hours with vigorous stirring[5]. Causality: Blue light excites the Ir-catalyst to a long-lived triplet state, enabling single-electron transfer (SET) to generate the alkyl radical without heating, thereby suppressing thermal side reactions like β-hydride elimination.

  • Workup & Isolation: Dilute the mixture with diethyl ether and wash sequentially with 1M NaOH, water, and brine to remove DMF and silicate byproducts. Dry over MgSO₄, concentrate, and purify via flash chromatography.

DualCatalysis PC Photocatalyst (Excited State) Ni1 Ni(I) Complex PC->Ni1 Ni0 Ni(0) Catalyst Ni2 Ni(II) Complex Ni0->Ni2 Vinyl-Ni(II)-Br Ni1->Ni0 SET from PC Ni3 Ni(III) Complex Ni2->Ni3 Vinyl-Ni(III)-R Ni3->Ni1 Product Coupled Product Ni3->Product Reductive Elimination Substrate Spirocyclic Vinyl Bromide Substrate->Ni0 Oxidative Addition Radical Alkyl Radical (R•) Radical->Ni2 Radical Capture

Fig 2. Metallaphotoredox catalytic cycle for vinyl bromide cross-coupling.

Downstream Elaboration

Once the cross-coupling is complete, the 1,4-dioxaspiro[4.4]nonane core has fulfilled its protective role. The ketal can be gently hydrolyzed using aqueous acid (e.g., Pyridinium p-toluenesulfonate (PPTS) in acetone/water at 50 °C) to unmask the ketone. This reveals an α-substituted-α'-methyl cyclopentenone—a core structural motif found in numerous biologically active cyclopentanoids, including jasmonate derivatives and prostaglandin analogs. The retained C9-methyl group (now at the C5 position of the unmasked cyclopentenone) serves as a critical stereocontrol element for any subsequent conjugate additions (e.g., cuprate additions) to the enone system.

References

  • [5] Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. 5

  • [3] Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. 3

  • [4] 立体選択的ラジカル反応の研究 (Study of Stereoselective Radical Reactions). NII.ac.jp. 4

  • [1] Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • [2] Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. 2

Sources

Discovery and Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: A Versatile Cyclopentanoid Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of complex cyclopentanoid natural products—such as prostaglandins, jasmonates, and triquinanes—often relies on highly functionalized, stereodefined building blocks. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1)[1] is a premier intermediate designed for this exact purpose. By masking a reactive enone as a stable spiroketal and providing a vinyl bromide handle for transition-metal catalysis or lithiation, this compound enables convergent synthetic strategies. This technical guide details the mechanistic rationale, optimized step-by-step synthesis, and downstream applications of this critical molecular scaffold.

Structural Analysis & Chemical Significance

The architecture of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene integrates three distinct functional domains, each serving a specific strategic purpose in drug discovery and total synthesis:

  • The Vinyl Bromide (C6): Serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) or as a precursor for halogen-metal exchange to generate a highly nucleophilic vinyllithium species.

  • The C9 Methyl Group: Positioned adjacent to the spiroketal center, this methyl group introduces a critical stereocenter. Its steric bulk directs the facial selectivity of subsequent additions to the cyclopentene ring, ensuring diastereoselective functionalization.

  • The 1,4-Dioxolane Spiroketal: Protects the highly electrophilic C5 ketone (C1 of the parent cyclopentenone). Without this protection, the enone would be highly susceptible to unwanted Michael additions or polymerization during strongly basic or nucleophilic downstream transformations.

Retrosynthetic Strategy & Mechanistic Rationale

The target spiroketal is derived from the commercially available precursor, 5-methylcyclopent-2-en-1-one, via a three-step sequence: bromination, elimination, and ketalization (2)[2].

Mechanistic Causality:

  • Electrophilic Bromination: The addition of Br₂ across the alkene is conducted strictly at 0 °C in dichloromethane. This low temperature suppresses competing radical substitution pathways, ensuring quantitative conversion to the anti-addition product, 2,3-dibromo-5-methylcyclopentanone.

  • Base-Induced Elimination: Treatment with triethylamine (Et₃N) promotes an E1cB-like dehydrobromination. The base selectively abstracts the highly acidic alpha-proton at C2, ejecting the C3 bromide to regenerate the conjugated enone system, yielding 2-bromo-5-methylcyclopent-2-en-1-one.

  • Dehydrative Ketalization: The resulting alpha-bromo enone is highly unstable due to the strong electron-withdrawing inductive effect of the bromine atom, which exacerbates the electrophilicity of the conjugated system. It is prone to rapid polymerization. Consequently, it must be immediately subjected to acid-catalyzed ketalization with ethylene glycol. To overcome the unfavorable equilibrium of ketalizing a conjugated enone, continuous water removal is mandatory. While traditional Dean-Stark traps are inefficient at small scales (3)[3], utilizing a 4 with molecular sieves drastically improves yields[4].

G A 5-Methylcyclopent-2-en-1-one B 2,3-Dibromo-5-methylcyclopentanone A->B Br2, CH2Cl2 0 °C C 2-Bromo-5-methylcyclopent-2-en-1-one B->C Et3N 0 °C to RT D 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene C->D Ethylene Glycol p-TsOH, PhH, Reflux

Figure 1: Three-step synthetic workflow for 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Step-by-Step Experimental Methodologies

The following protocols are synthesized from validated literature procedures to ensure high reproducibility and self-validation at each stage.

Protocol A: Synthesis of 2-Bromo-5-methylcyclopent-2-en-1-one
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel under an argon atmosphere.

  • Bromination: Dissolve 5-methylcyclopent-2-en-1-one (2.37 g, 24.7 mmol) in anhydrous dichloromethane (DCM) (50 mL) and cool the solution to 0 °C using an ice-water bath.

  • Addition: Add a solution of bromine (1.33 mL, 25.8 mmol) in DCM (30 mL) dropwise over 30 minutes. Self-Validation: The reaction mixture will transition from deep red to colorless as the bromine is consumed. Stir for an additional 30 minutes at 0 °C.

  • Elimination: To the same flask at 0 °C, add a solution of triethylamine (5.16 mL, 37.0 mmol) in DCM (15 mL) dropwise. A white precipitate of triethylammonium bromide will immediately form. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Workup: Quench the reaction by adding 1N HCl (50 mL). Separate the layers and extract the aqueous phase with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with 0.1 M NaHSO₃. Causality: This step is critical to neutralize any unreacted trace Br₂, preventing oxidative side reactions during concentration. Wash with brine, dry over anhydrous MgSO₄, filter through a short pad of silica gel, and concentrate under reduced pressure. Note: Use the crude product (approx. 3.38 g) immediately in Protocol B[2].

Protocol B: Ketalization to 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
  • Setup: Assemble the modified small-scale ketalization apparatus described by Wright and Stoltz[4]. Attach a pressure-equalized addition funnel to the reaction flask. Plug the base of the funnel with cotton and fill it partially with oven-dried 4Å molecular sieves (approx. 1 g per 10 mL of solvent). Attach a reflux condenser to the top of the funnel.

  • Reaction Mixture: Dissolve the crude 2-bromo-5-methylcyclopent-2-en-1-one in benzene or toluene (0.2 M). Add ethylene glycol (2.5 equivalents) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mol %).

  • Reflux: Pre-saturate the molecular sieves with the reaction solvent to minimize solvent loss. Heat the reaction flask in an oil bath at 80–100 °C for 24–48 hours. Causality: The sieves continuously sequester the azeotropically removed water without the volume loss associated with micro-Dean-Stark traps, driving the equilibrium toward the ketal[4].

  • Isolation: Cool the apparatus to room temperature. Pass the mixture through a plug of silica gel, eluting with diethyl ether, to remove the acid catalyst. Concentrate and purify via flash column chromatography (20% EtOAc in hexanes) to yield the stable spiroketal[2].

Quantitative Data & Yield Optimization

The instability of the intermediate enone makes the ketalization step the primary bottleneck in this sequence. Table 1 summarizes the optimization parameters and the causality behind the observed yields.

Table 1: Reaction Conditions and Yield Optimization

Reaction StepMethod / ConditionsScaleYield (%)Key Observation / Causality
1. Bromination Br₂, CH₂Cl₂, 0 °C24.7 mmolQuantitative0 °C strictly prevents radical substitution; quantitative conversion[2].
2. Elimination Et₃N, CH₂Cl₂, 0 °C to RT24.7 mmol~95% (Crude)Product is highly prone to polymerization; must be used immediately[2].
3. Ketalization Ethylene glycol, p-TsOH, Dean-Stark>10 mmol24%Prolonged heating causes thermal decomposition of the unstable enone[2],[3].
3. Ketalization Ethylene glycol, p-TsOH, Stoltz Apparatus<5 mmol>60% (Expected)Molecular sieves in addition funnel prevent solvent loss and accelerate dehydration[4].

Downstream Applications in Drug Discovery

Once the reactive enone is masked as the 1,4-dioxaspiro[4.4]nonane system, the molecule becomes a robust nucleophile precursor. Treatment of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene with tert-butyllithium (t-BuLi) at -78 °C facilitates rapid halogen-metal exchange. The resulting vinyllithium species can be trapped with various electrophiles (e.g., aldehydes, epoxides, or alkyl halides) to construct the complex side chains required for prostanoid or terpene drug targets. Subsequent acidic hydrolysis unmasks the ketone, delivering a highly functionalized, stereodefined cyclopentenone ready for late-stage elaboration.

Downstream N1 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene N2 Halogen-Metal Exchange (t-BuLi, -78 °C) N1->N2 N3 Vinyllithium Intermediate N2->N3 N4 Electrophilic Trapping (e.g., R-CHO) N3->N4 N5 Functionalized Spiroketal N4->N5 N6 Acidic Deprotection (HCl, H2O) N5->N6 N7 Substituted Cyclopentenone Target N6->N7

Figure 2: Strategic utilization of the vinyl bromide handle via halogen-metal exchange.

References

  • National Institute of Informatics (NII). "立体選択的ラジカル反応の研究 (Study of Stereoselective Radical Reactions - Synthesis of 2-Bromo-5-methyl-2-cyclopentenone)". NII Repository. Available at:[Link]

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation". The Journal of Organic Chemistry, 84(17), 11258–11260. Available at:[Link]

  • Grokipedia. "Dean-Stark apparatus". Grokipedia. Available at:[Link]

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A Comprehensive Technical Guide on Dioxaspiro Compounds: Synthesis, Structural Dynamics, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized molecular architectures to sp³-rich, three-dimensional scaffolds is a defining paradigm shift in modern drug discovery. Dioxaspiro compounds—characterized by a spiro-fused bicyclic system containing an acetal or ketal moiety with two oxygen atoms—are at the forefront of this movement. By escaping the "flatland" of traditional aromatic rings, these rigid spirocyclic cores offer unique spatial geometries that improve target vectorization, metabolic stability, and aqueous solubility. This technical guide synthesizes current literature, detailing the physicochemical profiling, step-by-step synthetic protocols, and pharmacological applications of key dioxaspiro derivatives.

Structural Paradigm and Physicochemical Profiling

The inherent three-dimensional nature of the dioxaspiro core allows for the precise spatial orientation of functional groups. A prime example is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine , a highly versatile building block utilized extensively in the design of novel therapeutics[1]. The spirocyclic acetal acts not only as a structural spacer but also as a stable pharmacophore under physiological conditions.

To facilitate compound library design, the foundational physicochemical properties of this core building block are summarized below:

PropertyValue
CAS Number 30482-25-8
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Brown Powder or Liquid
Boiling Point 270.059 °C at 760 mmHg
Density 1.088 g/cm³
Predicted pKa 10.20 ± 0.29

Data aggregated from 1[1].

Synthetic Methodologies: Protocols and Mechanistic Causality

The synthesis of dioxaspiro compounds requires careful consideration of the acid-labile acetal linkage. Standard transformations must be adapted to prevent premature ring-opening or degradation.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via the Van Leusen Pathway

The most robust method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from its ketone precursor (1,4-Dioxaspiro[4.5]decan-8-one) involves a two-step sequence: a Van Leusen reaction followed by a lithium aluminum hydride (LiAlH₄) reduction[2].

G A 1,4-Dioxaspiro[4.5]decan-8-one B Van Leusen Reaction (TosMIC, NaH, THF, 0°C to RT) A->B C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile B->C D Reduction (LiAlH4, THF, Reflux) C->D E 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine D->E

Caption: Synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Van Leusen reaction.

Step-by-Step Protocol & Causality Analysis

Step 1: Homologation to Nitrile (Van Leusen Reaction)

  • Procedure: Cool a suspension of sodium hydride (NaH) in anhydrous THF to 0 °C. Dissolve p-toluenesulfonylmethyl isocyanide (TosMIC, 1.2 equiv) in THF and add dropwise over 15 minutes. Stir for 30 minutes. Add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in THF dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Causality & Rationale: The 1,4-dioxaspiro ring is essentially a ketal protecting group, making it highly susceptible to acidic cleavage. The Van Leusen reaction is deliberately chosen because it operates under mild, basic conditions. TosMIC provides a one-carbon homologation pathway where the sulfonyl group acts as an excellent leaving group, facilitating the formation of the nitrile without compromising the spirocyclic core[2].

Step 2: Reduction to Primary Amine

  • Procedure: Dissolve the isolated 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 equiv) in anhydrous THF and add dropwise to a stirred LiAlH₄ suspension at 0 °C. Warm to room temperature, then reflux for 4–6 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. Quench sequentially with water (0.4 mL per gram of LiAlH₄), 15% aqueous NaOH (0.4 mL), and water (1.2 mL). Stir the resulting precipitate for 30 minutes and filter.

  • Causality & Rationale: Quenching LiAlH₄ reactions is notoriously problematic due to the formation of unfilterable, gelatinous emulsions of aluminum salts that trap the product. The Fieser method is a self-validating system: the precise stoichiometric addition of water and base forces the aluminum byproducts to precipitate as a crisp, granular solid. This ensures the primary amine remains entirely in the organic phase, maximizing recovery and purity without requiring complex chromatography[2].

Pharmacological Profiling and Target Engagement

CNS Targets: 5-HT1A Agonists and Cathepsin S Inhibitors

Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine have shown profound efficacy in central nervous system (CNS) drug development. The primary amine handle serves as a crucial attachment point for synthesizing diverse compound libraries[3].

  • 5-HT1A Receptors: The spirocyclic core effectively orients pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the 5-HT1A receptor, a primary target for anxiety and depression therapeutics[3].

  • Cathepsin S Inhibition: In the development of brain-penetrating cathepsin S inhibitors (implicated in autoimmune and inflammatory diseases), the dioxaspiro moiety modulates the inhibitor's potency and pharmacokinetic profile, specifically enhancing blood-brain barrier permeability due to its favorable lipophilicity-to-sp³ ratio[3].

Cardioprotective Mechanisms in Ischemia/Reperfusion

Recent studies have highlighted the biological activity of Fluoro-2,4-dioxaspiro[bicyclo[3.3.1]indene] derivatives in cardiovascular medicine. In models of ischemia/reperfusion injury, these compounds have demonstrated the ability to significantly reduce the infarct area and preserve left ventricular pressure[4].

G Ischemia Ischemia / Reperfusion Injury Compound Fluoro-2,4-dioxaspiro Derivative Ischemia->Compound Treated with COX2 COX-2 Inhibition Compound->COX2 TXA2 Thromboxane A2 Inhibition Compound->TXA2 Outcome Reduced Infarct Area & Preserved Ventricular Pressure COX2->Outcome TXA2->Outcome

Caption: Mechanism of cardioprotection by Fluoro-2,4-dioxaspiro derivatives during ischemia.

Molecular docking and in vivo profiling confirm that the biological activity of these fluoro-dioxaspiro derivatives is mediated through the dual inhibition of Cyclooxygenase-2 (COX-2) and Thromboxane A2 (TXA2) pathways, positioning them as viable candidates for heart failure treatments[4].

Agricultural Applications: Pheromone Synthesis and Delivery

Beyond human medicine, dioxaspiro compounds are critical in agricultural pest control. 1,7-Dioxaspiro[5.5]undecane (Olean) is the major component of the female sex attractant pheromone of the olive fruit fly (Dacus oleae)[5]. Because natural extraction yields insufficient quantities for commercial traps, synthetic routes starting from 1,4-butanediol have been developed[5]. To overcome the high volatility of the synthetic pheromone, researchers have successfully encapsulated Olean in poly(L-lactic acid) (PLLA) microparticles at concentrations of 5%, 10%, and 20% w/w. This formulation creates a controlled-release device that extends the effective field life of the pheromone traps well beyond the standard two-week window[5].

Emerging Frontiers: Strained Spiro-Heterocycles

The frontier of dioxaspiro chemistry is currently expanding into highly strained rings, such as 1,5-dioxaspiro[2.3]hexanes . These ultra-small spiro-heterocycles are being investigated as highly promising bioisosteres[6]. Recent synthetic advancements leverage lithium-amide induced single-electron transfer or cyclobutane/oxetane-substituted sulfonium salts to construct these strained systems under mild conditions[6]. This modular access allows medicinal chemists to systematically alter substituents, pushing the boundaries of sp³-rich chemical space.

References

  • Benchchem. "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol." Benchchem. 2

  • Benchchem. "Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis." Benchchem. 1

  • Benchchem. "Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry." Benchchem. 3

  • Nanobioletters. "Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury." Nanobioletters. 4

  • MDPI. "Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices." MDPI. 5

  • ResearchGate. "Design plan for the synthesis of 1,5-dioxaspiro[2.3]hexanes from 3-iodooxetane." ResearchGate.6

Sources

Stereochemical Architecture and Synthetic Utility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise control of three-dimensional molecular architecture is paramount. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) serves as a highly specialized, chiral building block frequently utilized in stereoselective radical reactions and the total synthesis of complex cyclopentanoid natural products.

This whitepaper deconstructs the stereochemical nuances of this spiroketal, dissects the causality behind its synthetic methodology, and provides a self-validating experimental protocol designed for high-fidelity reproducibility.

Structural and Stereochemical Deconstruction

To leverage this molecule in asymmetric synthesis, one must first understand its topological constraints and stereochemical hierarchy. The core structure consists of a cyclopentene ring spiro-fused to a 1,3-dioxolane ring.

The C9 Stereocenter: The Anchor of Chirality

The absolute configuration of the entire molecule is dictated by a single stereogenic center at C9 . This carbon is bonded to four distinct groups: a methyl group, a hydrogen atom, the C8 methylene group, and the C5 spiro carbon. Because C9 is chiral, the molecule lacks an internal plane of symmetry and exists as a pair of enantiomers, (R)- and (S)-.

The C5 Spiro Carbon: A Prochiral Junction

A common misconception in spirocyclic stereochemical analysis is the assumption that the spiro junction (C5) is inherently a stereocenter. According to the Cahn–Ingold–Prelog (CIP) priority rules (1)[1], a stereocenter must bear four different ligands. In this molecule, the two paths originating from C5 around the unsubstituted 1,3-dioxolane ring (–O–CH₂–CH₂–O–) are constitutionally and stereochemically identical (2)[2]. Therefore, C5 is achiral (specifically, prochiral)[3].

Diastereotopic Face Differentiation

While C5 is achiral, the presence of the C9 stereocenter breaks the symmetry of the cyclopentene ring. This renders the two faces (Re and Si) of the cyclopentene ring—and crucially, the C6=C7 double bond—diastereotopic (4)[4]. The bulky methyl group at C9 acts as a steric shield over one face of the ring. Consequently, any incoming reagent (such as a radical species or an epoxidizing agent) is kinetically directed to attack the less hindered face (anti to the methyl group), enabling highly predictable substrate-directed stereocontrol.

Topology C9 C9 Stereocenter (-CH3 group) Cyclo Cyclopentene Ring (Diastereotopic Faces) C9->Cyclo Resides in Faces Re / Si Face Differentiation C9->Faces Steric bulk directs C5 C5 Spiro Carbon (Achiral Junction) C5->Cyclo Shared vertex Dioxo 1,3-Dioxolane Ring (Orthogonal Plane) C5->Dioxo Shared vertex Cyclo->Faces Presents C=C bond Dioxo->Faces Enhances rigidity

Fig 1: Topological relationship and facial differentiation in the spiroketal core.

Synthetic Methodology and Causality

The synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is achieved via a two-phase sequence starting from 5-methyl-2-cyclopenten-1-one. Each step is governed by strict mechanistic causality to prevent the degradation of highly reactive intermediates (5)[5][6].

  • α-Bromination and Elimination : The starting enone undergoes electrophilic bromination followed by a base-mediated (Et₃N) E2 elimination. Causality: The introduction of the vinylic bromide is essential for downstream cross-coupling or radical generation. However, the resulting 2-bromo-5-methyl-2-cyclopenten-1-one is highly unstable and prone to rapid polymerization.

  • Ketalization (Spiro-Protection) : The unstable intermediate is immediately reacted with ethylene glycol. Causality: Ketalization traps the molecule in a thermodynamically stable spirocyclic form. This not only protects the carbonyl from unwanted nucleophilic attack but also alters the electronic properties of the ring, shutting down deleterious Michael-type oligomerization pathways.

Workflow SM 5-Methyl-2-cyclopenten-1-one (Starting Material) Bromination 1. Br2, CH2Cl2, 0 °C 2. Et3N (Elimination) SM->Bromination Intermediate 2-Bromo-5-methyl-2-cyclopenten-1-one (Unstable Intermediate) Bromination->Intermediate α-Bromination Ketalization Ethylene Glycol, p-TsOH (Ketalization) Intermediate->Ketalization Carbonyl Protection Product 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Stable Chiral Ketal) Ketalization->Product Spiro-ketal Formation StereoControl Diastereotopic Face Differentiation (Steric Shielding by C9-Methyl) Product->StereoControl Stereochemical Induction

Fig 2: Synthetic workflow and stereochemical induction of the spiroketal.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in In-Process Controls (IPCs) to validate each transformation before proceeding.

Phase 1: Synthesis of the Vinylic Bromide
  • Reaction Setup : Dissolve 5-methyl-2-cyclopenten-1-one (12.1 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (24 mL). Cool the system to 0 °C under an inert argon atmosphere. Causality: Maintaining 0 °C suppresses non-specific radical bromination and controls the exothermic nature of the electrophilic addition.

  • Bromine Addition : Add a solution of Br₂ (12.7 mmol, 1.05 eq) in CH₂Cl₂ (18 mL) dropwise over 30 minutes. Stir for an additional 30 minutes. Validation Check: The deep red color of the bromine should dissipate as the addition proceeds, indicating active consumption.

  • Elimination : Add triethylamine (18.2 mmol, 1.5 eq) in CH₂Cl₂ (9.0 mL) dropwise. Stir for 30 minutes at 0 °C. Validation Check: Perform TLC (Hexane/EtOAc 70:30). The starting material must be completely consumed, yielding a new spot at R_f ~ 0.51.

  • Workup : Quench with 1N HCl (30 mL). Separate the layers, extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with 0.1M NaHSO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure. Do not store this intermediate; proceed immediately to Phase 2.

Phase 2: Spiro-Ketalization
  • Reagent Introduction : To the crude 2-bromo-5-methyl-2-cyclopenten-1-one (approx. 19.3 mmol), add ethylene glycol (48.2 mmol, 2.5 eq) and p-toluenesulfonic acid monohydrate (p-TsOH, 96.7 μmol, 0.005 eq). Causality: p-TsOH provides precise Brønsted acidity to activate the carbonyl for nucleophilic attack by the diol without triggering the degradation of the acid-sensitive vinylic bromide.

  • Isolation : Stir the mixture until TLC indicates complete conversion of the enone. Quench by pouring the mixture into a saturated aqueous NaH₂PO₄/Na₂HPO₄ buffer to neutralize the acid. Extract with diethyl ether, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product via silica gel column chromatography to yield the pure spiroketal. Validation Check: ¹³C NMR must confirm the disappearance of the ketone carbonyl peak (~205 ppm) and the emergence of the quaternary spiroketal carbon at ~110–115 ppm.

Quantitative Data Summaries

Table 1: Stereochemical & Structural Descriptors

ParameterDescriptor / ValueRationale
C9 Configuration Chiral (Stereocenter)Bears four distinct groups (–CH₃, –H, –CH₂–, and spiro-C5). Dictates the absolute stereochemistry of the molecule.
C5 Configuration Achiral (Prochiral)Attached to two identical –O–CH₂–CH₂–O– paths. Fails to meet CIP criteria for a stereocenter.
Cyclopentene Faces DiastereotopicSymmetry is broken by the C9 stereocenter, leading to distinct Re and Si faces with differing steric profiles.
Double Bond Vinylic Bromide (C6=C7)Electronically activated for cross-coupling; sterically shielded on one face by the C9 methyl group.

Table 2: In-Process Control (IPC) Metrics for Synthesis Validation

Reaction StepAnalytical MethodTarget MetricCausality for Validation
Bromination / Elimination TLC (Hexane/EtOAc 70:30)R_f ≈ 0.51Confirms full conversion of the starting enone to the vinylic bromide intermediate.
Bromination / Elimination ¹H NMR (Crude)δ ~7.67 ppm (vinylic H)Validates the regioselective formation of the α-bromo enone system.
Ketalization IR SpectroscopyAbsence of ~1710 cm⁻¹ peakEnsures complete protection of the reactive carbonyl group.
Ketalization ¹³C NMRPeak at ~110–115 ppmConfirms the successful formation of the quaternary spiroketal carbon (C5).

References

  • National Institute of Informatics (NII). Study of Stereoselective Radical Reactions (立体選択的ラジカル反応の研究). Protocol and synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Compound 75b).
  • Wikipedia. Cahn–Ingold–Prelog priority rules. Stereochemical assignment and priority rules for spiro compounds.
  • Vedantu. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Analysis of symmetry and optical activity in spirocyclic systems.
  • PMC - NIH. Conformational constraint in natural product synthesis. Discussion on diastereotopic faces and substrate-directed stereocontrol.
  • PubChem. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. Structural and stereochemical properties of the unsubstituted spiroketal core.

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Methodological & Application

Advanced Protocol and Mechanistic Insights: Bromination of 9-Methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of spiroketal-protected cyclopentenones is a cornerstone methodology in the total synthesis of complex cyclopentanoid natural products, including prostaglandins and diterpenoid alkaloids . Specifically, the bromination of 9-methyl-1,4-dioxaspiro[4.4]non-6-ene (the ethylene acetal of 5-methylcyclopent-2-en-1-one) followed by dehydrobromination is the premier route to access versatile vinyl bromide building blocks.

This Application Note provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for the stereoselective bromination and subsequent regioselective E2 elimination of this spiro system.

Mechanistic Pathway & Regioselectivity

The transformation from the starting alkene to the vinyl bromide is a two-stage process governed by strict stereoelectronic and steric rules.

Stage 1: Electrophilic Anti-Addition Molecular bromine (Br₂) approaches the C6=C7 double bond. The facial selectivity of this electrophilic attack is heavily dictated by the steric bulk of both the 1,4-dioxaspiro[4.4]nonane ring system and the adjacent C9-methyl group. The cyclic bromonium ion forms on the less sterically hindered face. Subsequent nucleophilic attack by the bromide anion (Br⁻) occurs strictly via anti-addition, yielding the trans-dibromide intermediate, 6,7-dibromo-9-methyl-1,4-dioxaspiro[4.4]nonane .

Stage 2: Regioselective E2 Elimination Expertise & Experience Insight: Why does the subsequent base-mediated elimination selectively yield the 6-bromo isomer rather than the 7-bromo isomer? The spiroketal carbon (C5) bears two highly electronegative oxygen atoms, which exert a strong inductive electron-withdrawing effect (-I effect). This significantly increases the acidity of the adjacent C6 proton compared to the C7 proton. When treated with a bulky base, the C6 proton is preferentially abstracted, expelling the C7 bromide antiperiplanar to it. This regioselective E2 elimination furnishes 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene .

Mechanism A 9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Alkene Starting Material) B Electrophilic Attack by Br2 (Facial Selectivity) A->B Br2 C Bromonium Ion Intermediate (Sterically Hindered Face) B->C D Nucleophilic Attack by Br⁻ (Anti-Addition) C->D E 6,7-dibromo-9-methyl- 1,4-dioxaspiro[4.4]nonane (Trans-Dibromide) D->E Br⁻ F E2 Elimination (Base-Mediated, KOtBu) E->F Base G 6-bromo-9-methyl- 1,4-dioxaspiro[4.4]non-6-ene (Vinyl Bromide) F->G -HBr

Logical workflow of the bromination and E2 elimination mechanism.

Experimental Protocols

Synthesis of 6,7-Dibromo-9-methyl-1,4-dioxaspiro[4.4]nonane

Causality Check: Conducting the bromination at low temperatures (0 °C) is critical. It suppresses competing radical pathways (such as allylic bromination at C8) and maximizes the kinetic stereoselectivity of the bromonium ion formation.

  • Preparation : Flame-dry a 100 mL round-bottom flask and purge with argon. Add 9-methyl-1,4-dioxaspiro[4.4]non-6-ene (10.0 mmol) and anhydrous diethyl ether (Et₂O, 30 mL).

  • Cooling : Submerge the reaction vessel in an ice-water bath to reach an internal temperature of 0 °C.

  • Bromine Addition : Dissolve Br₂ (10.5 mmol, 1.05 equiv) in 10 mL of Et₂O. Add this solution dropwise via an addition funnel over 30 minutes.

    • Self-Validating Checkpoint: The red-brown color of the bromine solution should dissipate immediately upon contacting the reaction mixture. If the color persists, it indicates either complete consumption of the starting alkene or a deactivated system.

  • Quenching : Once TLC indicates complete consumption of the starting material (typically 1 hour), quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted Br₂.

  • Workup : Extract the aqueous layer with Et₂O (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-dibromide.

Dehydrobromination to 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Causality Check: The use of a bulky, non-nucleophilic base like Potassium tert-butoxide (KOtBu) is paramount. Smaller nucleophilic bases (like NaOMe) can attack the spiroketal carbon or cause unwanted substitution of the bromides, whereas KOtBu ensures a clean E2 elimination pathway.

  • Preparation : Dissolve the crude 6,7-dibromo-9-methyl-1,4-dioxaspiro[4.4]nonane in anhydrous THF (40 mL) under argon and cool to 0 °C.

  • Base Addition : Add KOtBu (15.0 mmol, 1.5 equiv) portion-wise to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validating Checkpoint: The formation of a fine white precipitate (KBr) is a reliable visual cue that the E2 elimination is proceeding successfully.

  • Quenching and Workup : Quench with saturated aqueous NH₄Cl (30 mL) to neutralize excess base. Extract with ethyl acetate (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (silica gel, 9:1 hexane/ethyl acetate) to isolate the pure vinyl bromide.

Quantitative Data: Optimization of Dehydrobromination

To ensure maximum yield and regioselectivity of the vinyl bromide, various base and solvent combinations were evaluated. The data below summarizes the optimization parameters for the E2 elimination step.

SolventTemperature (°C)Base (1.5 equiv)Yield (%)Purity (GC-MS)Mechanistic Observation
THF 0 to RT KOtBu 88 >98% Clean E2 elimination; rapid precipitation of KBr.
CH₂Cl₂0 to RTDBU82>95%Slower reaction; slight degradation observed over time.
MeOHRTNaOMe5580%Competing nucleophilic substitution and partial ketal cleavage.
TolueneRefluxPyridine3065%Incomplete conversion; significant thermal degradation.

References

  • Tabuchi, T., Urabe, D., & Inoue, M. (2016). "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry, 81(21), 10204-10213. URL:[Link]

  • European Patent Office. (2015). "Synthesis of ent-progesterone and intermediates thereof." EP2968576B1.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71356488, 6,9-Dibromo-1,4-dioxaspiro[4.4]nonane." PubChem. URL:[Link]

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized cyclopentanoid frameworks is a cornerstone in the development of complex natural products and pharmaceuticals, such as prostaglandins and diterpenoid alkaloids[1]. A critical intermediate in these pathways is 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene , a sterically congested, ketal-protected cyclic vinyl bromide. This application note provides a comprehensively optimized, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. By strategically selecting the catalyst system and controlling pH during isolation, this methodology overcomes the inherent steric hindrance of the spiro-center while completely suppressing the premature hydrolysis of the acid-sensitive dioxolane protecting group.

Mechanistic Rationale & Substrate Challenges

The Suzuki-Miyaura reaction is a premier method for constructing C(sp2)−C(sp2) bonds via the cross-coupling of organoboron species with organic halides[2]. However, applying this transformation to 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene presents two distinct chemical hurdles:

  • Steric Congestion at the Oxidative Addition Site: The C6-bromine is flanked by a bulky 1,4-dioxaspiro[4.4]nonane ketal at C5 and a methyl group at C9. This steric bulk severely impedes the initial oxidative addition of the Pd(0) catalyst and the subsequent transmetalation step[3]. Standard catalysts like Pd(PPh3​)4​ often result in sluggish kinetics and high rates of protodeboronation of the boronic acid.

  • Chemoselectivity and Ketal Lability: The dioxolane ketal is stable under the basic conditions required to activate the boronic acid[4], but it is highly susceptible to hydrolysis under mildly acidic conditions. If the pH drops during aqueous workup or during silica gel chromatography, the ketal will rapidly collapse back into the parent 2-bromo-5-methylcyclopent-2-en-1-one.

Causality of Experimental Choices

To engineer a robust protocol, Pd(dppf)Cl2​ is selected as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, forcing the sterically hindered fragments together and outcompeting catalyst deactivation[3].

A biphasic solvent system of 1,4-Dioxane/Water (4:1) is employed alongside K2​CO3​ . Dioxane provides excellent solubility for the organic substrate at 80 °C, while the aqueous phase ensures the inorganic base is fully dissolved to form the reactive hydroxyboronate intermediate necessary for transmetalation[5].

Reaction Optimization Data

The following data summarizes the quantitative optimization of the coupling between 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene and phenylboronic acid (model partner).

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 8042%Sluggish oxidative addition; unreacted starting material recovered.
2 Pd(OAc)2​ / PPh3​ K2​CO3​ THF / H2​O 7055%Moderate conversion; competing protodeboronation observed.
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 80 91% Optimal conversion; bidentate ligand accelerates reductive elimination.
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ DMF / H2​O 9068%High conversion, but trace ketal hydrolysis observed due to elevated temp.

Table 1: Optimization parameters. Yields represent isolated, chromatographically pure product.

Validated Experimental Protocol

Note: The following protocol uses phenylboronic acid as the model coupling partner to yield 9-methyl-6-phenyl-1,4-dioxaspiro[4.4]non-6-ene.

Reagent Preparation & Setup (Strictly Anaerobic)
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 mmol, 219 mg), phenylboronic acid (1.5 mmol, 183 mg), and K2​CO3​ (2.0 mmol, 276 mg).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg).

  • Seal the flask with a rubber septum and purge the atmosphere by applying high vacuum for 3 minutes, followed by backfilling with dry Argon. Repeat this cycle three times.

  • In a separate flask, prepare a mixture of 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL). Sparge this solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

    • Causality: Oxygen must be rigorously excluded. O2​ promotes the homocoupling of phenylboronic acid into biphenyl and irreversibly oxidizes the Pd(0) active species, halting the catalytic cycle[4].

Reaction Execution
  • Transfer the degassed solvent mixture (10 mL) to the Schlenk flask via a gastight syringe.

  • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validating Checkpoint: Upon heating, the reaction should transition from an orange suspension to a deep red/brown homogeneous solution. If the solution turns opaque black within the first 30 minutes, this indicates premature catalyst death (Palladium black formation) due to oxygen ingress.

  • Monitor the reaction via TLC (Hexanes/EtOAc 9:1) after 4 hours.

    • Self-Validating Checkpoint: The starting vinyl bromide is not strongly UV-active but stains yellow with KMnO4​ . The cross-coupled product will be highly UV-active (254 nm) due to the conjugated phenyl ring, providing an orthogonal tracking method.

Workup & Isolation
  • Once complete (typically 6-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Add 10 mL of a half-saturated, slightly basic brine solution (prepared by adding 1 mL of 1M NaOH to 9 mL of brine).

    • Causality: Standard brine or water can sometimes be slightly acidic due to dissolved CO2​ . Ensuring the aqueous wash is mildly basic (pH ~8) guarantees the absolute preservation of the dioxolane ketal.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Purification (Ketal-Safe Chromatography)
  • Critical Step: Standard silica gel is inherently acidic (pH ~4.5-5.5) and will hydrolyze the ketal on the column. Prepare the flash chromatography column using silica gel slurried in Hexanes containing 1% Triethylamine (TEA) .

  • Load the crude residue onto the column and elute with a gradient of Hexanes to 5% EtOAc in Hexanes (maintaining 0.5% TEA in the eluent).

  • Collect the UV-active fractions, concentrate, and dry under high vacuum to afford the pure coupled product as a pale yellow oil.

Visualizations of System Logic

CatalyticCycle Pd0 Pd(0) Active Catalyst (dppf Ligated) OxAdd Oxidative Addition (Overcomes Steric Bulk) Pd0->OxAdd + Vinyl Bromide Substrate TransMet Transmetalation (K2CO3 Mediated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Coupled Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for sterically hindered vinyl bromides.

Workflow Step1 1. Degassing (Prevent Pd Oxidation) Step2 2. Coupling (80°C, Dioxane/H2O) Step1->Step2 Step3 3. Basic Workup (Preserve Ketal) Step2->Step3 Step4 4. Purification (TEA-Treated Silica) Step3->Step4

Fig 2: Step-by-step experimental workflow ensuring ketal preservation and high product yield.

References

  • Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki reaction Wikipedia URL:[Link]

  • Suzuki Coupling Organic Chemistry Portal URL:[Link]

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates Advanced Synthesis & Catalysis URL:[Link]

Sources

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Scope: A comprehensive, self-validating protocol for the regioselective palladium-catalyzed cross-coupling of a sterically hindered, spirocyclic vinyl bromide with electron-deficient alkenes.

Architectural Rationale & Mechanistic Deep-Dive

The synthesis of complex cyclopentanoid natural products (e.g., prostaglandins, jasmonates, and dicranenones) frequently relies on the functionalization of cyclopentenone cores. The intermediate 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6)[1] serves as an elite building block for these scaffolds. Synthesized from its corresponding 2-cyclopentenone precursor[2], this molecule features two critical architectural modifications that dictate its reactivity in cross-coupling methodologies:

  • Spiro-Ketal Protection (1,4-dioxaspiro[4.4]nonane system): The parent 2-bromo-5-methylcyclopent-2-en-1-one is highly electrophilic. However, under the basic conditions required for the Heck reaction, the free ketone is susceptible to enolization and subsequent self-condensation. Masking the ketone as an ethylene ketal[3] neutralizes this reactivity vector, forcing the palladium catalyst to exclusively target the C(sp2)−Br bond.

  • C9-Methyl Steric Shielding: The methyl group at the C9 position (adjacent to the spiro center) introduces significant steric bulk. This shielding dictates the trajectory of the incoming palladium complex and necessitates the use of sterically demanding ligands to prevent catalyst poisoning[4].

The Catalytic Cycle & Causality

The Heck reaction is a premier method for C−C bond formation[5]. For this specific spirocyclic vinyl bromide, the catalytic cycle follows a classical Pd(0)/Pd(II) pathway[6]:

  • Oxidative Addition: The active Pd(0) species inserts into the C−Br bond. Vinyl bromides are excellent electrophiles, allowing this step to proceed efficiently at 90 °C.

  • Syn-Carbopalladation (Migratory Insertion): The electron-deficient alkene (e.g., methyl acrylate) coordinates to the palladium center. The regioselectivity is strictly controlled by the electronic polarization of the acrylate, ensuring addition occurs at the β -carbon.

  • Syn- β -Hydride Elimination: A stereospecific elimination yields the thermodynamically stable (E) -alkene product[6].

  • Reductive Elimination: The base deprotonates the hydrido-palladium complex, eliminating HBr and regenerating the active Pd(0) catalyst[6].

HeckCatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Substrate 6-Bromo-9-methyl- 1,4-dioxaspiro[4.4]non-6-ene Substrate->OxAdd PdII_1 σ-Alkyl-Pd(II) Complex [R-Pd(II)-BrL2] OxAdd->PdII_1 MigIns Syn-Carbopalladation (Migratory Insertion) PdII_1->MigIns PdII_2 Alkyl-Pd(II) Intermediate MigIns->PdII_2 Alkene Methyl Acrylate (Electron-Deficient) Alkene->MigIns BetaElim Syn-β-Hydride Elimination PdII_2->BetaElim Product Coupled Diene Product (E-Isomer) BetaElim->Product Dissociation PdII_3 H-Pd(II)-BrL2 Complex BetaElim->PdII_3 RedElim Reductive Elimination (Base Promoted) PdII_3->RedElim RedElim->Pd0 - Base·HBr Base Amine Base Base->RedElim

Figure 1: Catalytic cycle for the Heck cross-coupling of the spirocyclic vinyl bromide.

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, the reaction conditions were systematically optimized. The steric hindrance imparted by the C9-methyl group necessitates careful ligand selection. While standard triphenylphosphine ( PPh3​ ) yields moderate results, the use of the sterically demanding tri(o-tolyl)phosphine ( P(o−tol)3​ ) dramatically accelerates the reductive elimination step, preventing catalyst trapping and driving the reaction to completion[4].

Table 1: Optimization of Heck Coupling Conditions (Substrate: Methyl Acrylate)

EntryCatalyst (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Time (h)GC Yield (%)
1 Pd(OAc)2​ (5) PPh3​ (10) Et3​N DMF902465%
2 Pd(OAc)2​ (5) P(o−tol)3​ (10) Et3​N DMF901688%
3 PdCl2​(dppf) (5)None K2​CO3​ Toluene1002445%
4 Pd(OAc)2​ (5) P(o−tol)3​ (10) Cy2​NMe DMF 90 12 94%

Insight: Cy2​NMe (N,N-Dicyclohexylmethylamine) outperforms Et3​N because its increased steric bulk prevents it from competitively coordinating to the palladium center, while remaining basic enough to facilitate reductive elimination.

Self-Validating Experimental Protocol

Materials & Reagents
  • Substrate: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv, 10.0 mmol, 2.33 g)

  • Coupling Partner: Methyl acrylate (2.0 equiv, 20.0 mmol, 1.80 mL)

  • Catalyst: Pd(OAc)2​ (0.05 equiv, 5 mol%, 112 mg)

  • Ligand: P(o−tol)3​ (0.10 equiv, 10 mol%, 304 mg)

  • Base: Cy2​NMe (1.5 equiv, 15.0 mmol, 3.20 mL)

  • Solvent: Anhydrous DMF (20 mL)

  • Internal Standard: Dodecane (0.50 mL)

Step-by-Step Workflow & Causality

ExperimentalWorkflow Prep 1. Reagent Prep & Degassing (Argon Sparging) Reaction 2. Heck Coupling (90°C, 12h, DMF) Prep->Reaction Monitor 3. GC-MS & TLC Monitoring (Self-Validation) Reaction->Monitor Monitor->Reaction SM > 5% Workup 4. Aqueous Quench & Extraction (EtOAc/H2O) Monitor->Workup SM < 5% Purification 5. Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Validation 6. NMR/HRMS Validation (E-Alkene Confirm) Purification->Validation

Figure 2: Self-validating experimental workflow for the spirocyclic Heck coupling.

Step 1: Preparation & Degassing

  • In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2​ (112 mg), P(o−tol)3​ (304 mg), and the spirocyclic vinyl bromide (2.33 g).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times).

  • Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O2​ , which forms inactive peroxo-palladium(II) complexes. Strict anaerobic conditions are mandatory.

Step 2: Solvent & Reagent Addition

  • Add anhydrous DMF (20 mL) and Cy2​NMe (3.20 mL) via syringe.

  • Sparge the solution with Argon for 15 minutes.

  • Add methyl acrylate (1.80 mL) and dodecane (0.50 mL) via syringe.

  • Causality: Pd(OAc)2​ is reduced in situ to the active Pd(0) species by the phosphine ligand and the amine base. The color will transition from orange-red to a pale yellow/green, indicating active catalyst formation.

Step 3: Coupling Execution

  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Causality: The 90 °C temperature provides the necessary thermal energy to overcome the activation barrier of the sterically hindered oxidative addition step at the C6 position.

Step 4: In-Process Monitoring (Self-Validation)

  • Withdraw a 50 µL aliquot every 4 hours. Dilute with 1 mL EtOAc and wash with 1 mL H2​O .

  • Analyze the organic layer via GC-MS. Compare the Total Ion Chromatogram (TIC) peak area of the starting material against the dodecane internal standard.

  • Checkpoint: Proceed to workup only when the starting material peak area is <5% relative to its initial T0​ ratio.

Step 5: Workup & Quench

  • Cool the reaction mixture to room temperature. Dilute with EtOAc (100 mL).

  • Transfer to a separatory funnel and wash with distilled H2​O (4 × 50 mL), followed by brine (50 mL).

  • Causality: DMF is highly miscible with water, but residual DMF will severely impact the resolution of the subsequent silica gel chromatography. The hydrobromide salt of Cy2​NMe is highly water-soluble, ensuring the complete removal of the stoichiometric byproduct during these washes.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to 85:15 Hexanes:EtOAc).

  • The product, Methyl (E)-3-(9-methyl-1,4-dioxaspiro[4.4]non-6-en-6-yl)acrylate, elutes as a pale yellow oil.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized product, verify the following parameters:

  • TLC: Rf​ = 0.45 in 80:20 Hexanes:EtOAc (Stains dark blue with p -Anisaldehyde).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic trans-alkene protons. The α

    • and β -protons of the newly formed acrylate double bond will appear as two distinct doublets with a large coupling constant ( J≈15.5−16.0 Hz), confirming the exclusive formation of the (E) -isomer[6]. The spiro-ketal protons should remain intact as a multiplet around 3.90–4.05 ppm.
  • HRMS (ESI-TOF): Calculate for [M+H]+ C13​H19​O4+​ ; verify exact mass to ensure no debromination side-products are present.

References

  • Heck Reaction Source: Organic Chemistry Portal URL:[Link][5]

  • The Intramolecular Heck Reaction Source: Macmillan Group, Princeton University URL:[Link][4]

  • 1,4-Dioxaspiro[4.4]non-6-ene Source: CAS Common Chemistry URL:[Link][3]

  • Study of Stereoselective Radical Reactions (Synthesis of 75b) Source: National Institute of Informatics (NII) URL:[Link][2]

Sources

Application Note: Protocol for the Purification of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6)[1] is a highly versatile, protected cyclic enone utilized extensively as a building block in the total synthesis of complex natural products and pharmaceutical intermediates. The vinylic bromide moiety serves as an excellent handle for lithium-halogen exchange, enabling the generation of nucleophilic vinyllithium species for subsequent 1,2-additions, radical cyclizations, or cross-coupling reactions[2].

However, the purification of this intermediate presents a distinct physicochemical challenge. The 1,4-dioxaspiro[4.4]nonane system (an ethylene glycol ketal) is highly sensitive to acidic environments. Standard silica gel chromatography often leads to partial or complete deprotection, reverting the compound to its parent enone (2-bromo-5-methylcyclopent-2-en-1-one). Furthermore, handling these species during subsequent functionalization requires the rigorous removal of protic or acidic impurities[3]. Thus, a specialized, base-buffered purification protocol is mandatory to maintain structural integrity and ensure high recovery yields[4].

Physicochemical Properties

To ensure optimal handling and separation, the key physicochemical parameters of the target molecule are summarized below:

PropertyValue / Description
Chemical Name 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
CAS Number 208450-52-6
Molecular Formula C₈H₁₁BrO₂
Molecular Weight 219.08 g/mol
Appearance Pale yellow to colorless viscous oil
Retention Factor ( Rf​ ) ~0.45 (20% EtOAc in Hexanes)
Stability Profile Acid-sensitive (ketal cleavage); thermally labile at >40 °C

Experimental Workflow

Workflow A Crude Reaction Mixture B Aqueous Workup (NaHCO3) A->B Quench C Silica Passivation (1% Et3N) B->C Extract D Flash Chromatography C->D Load E TLC Analysis (UV/KMnO4) D->E Elute F Pure Ketal Product E->F Concentrate

Fig 1. Chromatographic purification workflow for acid-sensitive spiroketals.

Step-by-Step Purification Protocol

Pre-Purification Workup
  • Following the ketalization reaction (typically utilizing ethylene glycol and a catalytic acid such as p -TsOH), cool the reaction vessel to room temperature[4].

  • Quench the acid catalyst by adding an equal volume of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether ( Et2​O ) (3 × 20 mL per mmol of substrate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate the filtrate under reduced pressure, ensuring the rotary evaporator water bath does not exceed 30 °C.

Preparation of Buffered Silica Gel
  • Measure the appropriate amount of 230–400 mesh silica gel (typically a 30:1 to 50:1 weight ratio of silica to crude product).

  • Prepare the eluent system: Hexanes containing 1% v/v Triethylamine ( Et3​N ).

  • Slurry the silica gel in the Et3​N -doped hexanes. Stir gently to allow the basic amine to neutralize the acidic silanol groups on the silica surface.

  • Pour the slurry into the glass column and pack it evenly using gentle positive air pressure.

Flash Column Chromatography
  • Dissolve the crude oil in a minimal amount of the buffered eluent (or pure CH2​Cl2​ if solubility is an issue) and carefully load it onto the flat silica bed.

  • Elute the column using a step gradient:

    • Begin with 100% buffered hexanes (1 column volume).

    • Transition to 5% EtOAc in hexanes (with 1% Et3​N ).

    • Finish with 10% to 20% EtOAc in hexanes (with 1% Et3​N ) to elute the target compound.

  • Collect fractions in appropriately sized test tubes.

Fraction Analysis and Isolation
  • Analyze the fractions via Thin Layer Chromatography (TLC). The product is UV-active ( λ=254 nm) due to the vinylic bromide and stains strongly with aqueous potassium permanganate ( KMnO4​ ).

  • Pool the fractions containing the pure product ( Rf​≈0.45 in 20% EtOAc/Hexanes).

  • Concentrate the pooled fractions using a rotary evaporator (Water bath < 30 °C).

  • Dry the resulting pale yellow oil under high vacuum for 2–4 hours to remove residual Et3​N and trace solvents.

Causality and Troubleshooting (E-E-A-T)

As a best practice in synthetic methodology, understanding the why behind each step ensures a self-validating and reproducible workflow:

  • Why avoid standard, unbuffered silica gel? Unmodified silica gel possesses surface silanol groups with a pH of approximately 4.5 to 5.5. The slow percolation of the spiroketal through this mildly acidic matrix provides sufficient time and catalytic activity to hydrolyze the ketal back to the enone. Buffering with 1% Et3​N is a non-negotiable step that passivates the stationary phase, ensuring structural survival[4].

  • Why use Na2​SO4​ instead of MgSO4​ during workup? Anhydrous magnesium sulfate can exhibit mild Lewis acidity. During the concentration of the crude extract, this localized acidity can initiate premature ketal cleavage. Sodium sulfate is strictly neutral and is the preferred drying agent for highly acid-sensitive molecules.

  • Why strictly control the evaporation temperature (< 30 °C)? Vinylic bromides, especially those strained within a cyclopentene ring, can be thermally labile. Elevated temperatures during rotary evaporation can induce decomposition pathways or debromination, leading to darkened, impure oils. Maintaining a cool water bath preserves the integrity of the spiro system.

References

  • Title: A Small-scale Procedure for Acid-catalyzed Ketal Formation Source: California Institute of Technology (Stoltz Group) URL: [Link]

  • Title: Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds Source: Science of Synthesis (Thieme Connect) URL: [Link]

Sources

Application Note: Large-Scale Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 208450-52-6

Executive Summary

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a highly versatile, bifunctional building block utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Featuring a protected carbonyl (spiroketal), an α,β -unsaturated vinyl bromide, and a methyl-bearing chiral center at C9, it serves as an ideal substrate for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira) and conjugate additions[1]. This application note details a robust, scalable, two-stage protocol for its synthesis starting from 5-methylcyclopent-2-en-1-one, emphasizing mechanistic causality, process safety, and high-yield isolation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a highly controlled, two-stage sequence designed to maximize atom economy and minimize chromatographic purification at scale:

  • Bromination/Elimination : The starting material, 5-methylcyclopent-2-en-1-one, undergoes electrophilic addition of bromine ( Br2​ ) across the conjugated double bond to form a transient trans-2,3-dibromo-5-methylcyclopentanone intermediate. Because the α -proton (at C2) is highly acidic due to the adjacent carbonyl group, the subsequent addition of triethylamine ( Et3​N ) triggers a rapid E2 elimination of hydrogen bromide ( HBr ). This specific dehydrohalogenation restores the conjugated enone system to yield 2-bromo-5-methylcyclopent-2-en-1-one. This two-step dibromination-elimination pathway is the standard, high-yield method for synthesizing α -bromo-conjugated cyclic enones[2].

  • Ketalization (Protection) : The resulting α -bromoenone is subjected to acetalization using an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH· H2​O ) in toluene. The reaction is driven to completion by the continuous azeotropic removal of water using a Dean-Stark apparatus, exploiting Le Chatelier's principle. The dioxolane ring forms the spiro[4.4]nonane core, effectively masking the electrophilic carbonyl carbon and preventing unwanted side reactions during downstream organometallic transformations[3].

Process Chemistry & Scale-Up Considerations

As a Senior Application Scientist, understanding the "why" behind the protocol is as critical as the steps themselves. The following parameters dictate the success of the scale-up:

  • Temperature Control during Bromination : The electrophilic bromination is highly exothermic. Dropwise addition of Br2​ at 0 °C is critical to prevent over-bromination and radical-mediated side reactions[1].

  • Base Selection : Triethylamine ( Et3​N ) is preferred over stronger, non-nucleophilic bases (like DBU or LDA) to minimize enolization of the C5 proton, which could lead to unwanted thermodynamic isomerization or racemization at the methyl-bearing carbon.

  • Water Removal Efficiency : In the ketalization step, toluene is selected over benzene due to its lower toxicity and higher boiling point (110 °C), which accelerates the azeotropic removal of water without thermally degrading the vinyl bromide moiety.

  • Workup pH (Critical) : The resulting spiroketal is highly sensitive to aqueous acids. Quenching the ketalization reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) before solvent evaporation is strictly required to prevent ketal hydrolysis back to the enone[3].

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2-bromo-5-methylcyclopent-2-en-1-one
  • Setup : Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Initialization : Charge the flask with 5-methylcyclopent-2-en-1-one (1.0 eq, 500 mmol) and anhydrous dichloromethane (DCM, 1.5 L). Cool the mixture to 0 °C using an ice-brine bath.

  • Bromination : Dissolve Br2​ (1.05 eq, 525 mmol) in DCM (250 mL). Add this solution dropwise via the addition funnel over 1 hour, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes until the deep red color dissipates to a pale orange, indicating complete consumption of Br2​ .

  • Elimination : Charge the addition funnel with Et3​N (1.5 eq, 750 mmol) dissolved in DCM (250 mL). Add dropwise over 45 minutes at 0 °C. A white precipitate of triethylammonium bromide will form immediately.

  • Maturation : Remove the cooling bath and allow the slurry to warm to room temperature (20-25 °C). Stir vigorously for 2 hours.

  • Workup : Quench the reaction by adding 1.0 L of deionized water. Separate the organic layer. Wash the organic layer with 1 M HCl (500 mL) to remove excess amine, followed by saturated aqueous NaHCO3​ (500 mL) and brine (500 mL).

  • Isolation : Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via short-path vacuum distillation to afford 2-bromo-5-methylcyclopent-2-en-1-one as a pale yellow oil.

Stage 2: Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
  • Setup : Equip a 3 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Initialization : Charge the flask with the 2-bromo-5-methylcyclopent-2-en-1-one (1.0 eq, 400 mmol), ethylene glycol (3.0 eq, 1.2 mol), and toluene (1.2 L).

  • Catalysis : Add p-TsOH· H2​O (0.05 eq, 20 mmol).

  • Reflux : Heat the biphasic mixture to reflux (approx. 110-115 °C). Monitor the collection of water in the Dean-Stark trap. The theoretical yield of water is 7.2 mL. Continue refluxing until water ceases to accumulate (typically 12-16 hours).

  • Quenching (Critical) : Cool the reaction mixture to room temperature. Add saturated aqueous NaHCO3​ (300 mL) directly to the flask and stir vigorously for 15 minutes to neutralize the acid catalyst.

  • Workup : Transfer to a separatory funnel. Extract the aqueous layer with toluene (200 mL). Combine the organic layers and wash with water (3 x 300 mL) to remove excess ethylene glycol, followed by brine (300 mL).

  • Isolation : Dry over K2​CO3​ (avoid MgSO4​ as it can be slightly acidic), filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate containing 1% Et3​N to maintain basicity) to yield the title compound as a colorless oil.

Quantitative Data Presentation

Table 1: Optimization of Ketalization Conditions for 2-bromo-5-methylcyclopent-2-en-1-one

EntrySolventCatalyst (mol %)Ethylene Glycol (eq)Time (h)Isolated Yield (%)Observation / Causality
1Benzenep-TsOH (1%)1.52465Sluggish water removal; incomplete conversion.
2Toluenep-TsOH (5%)2.01682Good conversion; minor enone recovery.
3 Toluene p-TsOH (5%) 3.0 12 94 Optimal; rapid hemiketal formation outcompetes side reactions.
4Xylenep-TsOH (5%)3.0878Thermal degradation of vinyl bromide observed.

Visualizations

Workflow SM 5-methylcyclopent-2-en-1-one (Starting Material) Step1 Bromination Br2, DCM, 0 °C SM->Step1 Int trans-2,3-dibromo-5-methylcyclopentanone (Transient Intermediate) Step1->Int Step2 E2 Elimination Et3N, 0 °C to RT Int->Step2 Prod1 2-bromo-5-methylcyclopent-2-en-1-one (Isolated Intermediate) Step2->Prod1 Step3 Ketalization Ethylene Glycol, p-TsOH, Toluene, Reflux Prod1->Step3 Final 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Final Product) Step3->Final

Synthetic workflow for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene detailing key transformations.

Mechanism K 2-Bromo-5-methylcyclopent-2-en-1-one P Protonated Carbonyl (Electrophilic Activation) K->P p-TsOH H Hemiketal Intermediate (Nucleophilic Attack) P->H Ethylene Glycol O Oxonium Ion (Dehydration, -H2O) H->O -H2O (Dean-Stark) S Spiroketal Product (Intramolecular Cyclization) O->S -H+

Mechanistic pathway of the acid-catalyzed ketalization driven by azeotropic water removal.

References

  • Title : Structure-Dependent Oxidative Bromination of Unsaturated C−C Bonds Mediated by Selectfluor Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Greene's Protective Groups in Organic Synthesis Source : Semantic Scholar / Wiley URL :[Link]

Sources

Advanced Derivatization Protocols for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) [1] is a highly versatile, masked building block widely utilized in the synthesis of complex terpenes, prostaglandins, and cyclopentenoid drug scaffolds. Structurally, it is the ethylene glycol acetal of 2-bromo-5-methyl-2-cyclopenten-1-one.

Direct derivatization of unprotected α-bromoenones is notoriously difficult due to their susceptibility to unwanted 1,4-Michael additions, base-catalyzed enolization, and polymerization. By masking the ketone as a 1,4-dioxaspiro acetal, the electrophilicity of the cyclopentene ring is drastically reduced. This protection strategy isolates the reactivity of the sp2 -hybridized vinyl bromide, transforming the molecule into a stable linchpin primed for transition-metal-catalyzed cross-coupling or directed organometallic functionalization.

Mechanistic Rationale for Derivatization Pathways

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for this scaffold:

  • Orthogonal Reactivity via the Vinyl Bromide: The C-Br bond on the alkene is electronically activated for oxidative addition by low-valent palladium species, making it an ideal candidate for Suzuki-Miyaura cross-coupling [2]. Alternatively, the bromine atom can undergo rapid halogen-metal exchange with organolithium reagents, effectively reversing the polarity (umpolung) of the C6 position from an electrophile to a potent nucleophile.

  • Acetal Stability and Cleavage: The 1,4-dioxaspiro[4.4]nonane system is completely stable to strong bases (e.g., t -BuLi, Na2​CO3​ ) and nucleophiles. However, it is highly sensitive to aqueous acid. This allows for mild, late-stage deprotection to reveal the functionalized enone without epimerizing the delicate C9 (or C5 in the deprotected nomenclature) methyl stereocenter.

Workflow Visualization

G SM 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Protected Enone) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) SM->Suzuki Pathway A Lithiation Halogen-Metal Exchange (t-BuLi, Electrophile) SM->Lithiation Pathway B Ar_Product C6-Aryl Acetal Derivative Suzuki->Ar_Product E_Product C6-Functionalized Acetal Lithiation->E_Product Deprotect1 Acetal Deprotection (PPTS, H2O/Acetone) Ar_Product->Deprotect1 Deprotect2 Acetal Deprotection (PPTS, H2O/Acetone) E_Product->Deprotect2 Final1 C2-Aryl-5-methylcyclopent-2-en-1-one Deprotect1->Final1 Final2 C2-Functionalized-5-methylcyclopent-2-en-1-one Deprotect2->Final2

Divergent derivatization workflows for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Core Derivatization Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol establishes a new C-C bond at the C6 position using aryl or alkenyl boronic acids.

Causality & Design: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. Toluene dissolves the organic substrate, while water dissolves the inorganic base ( Na2​CO3​ ). Ethanol acts as a phase-transfer cosolvent, bridging the aqueous and organic layers to facilitate the critical transmetalation step at the interface. Pd(PPh3​)4​ is chosen because its bulky triphenylphosphine ligands readily dissociate to form the active 14-electron Pd0 complex required for oxidative addition into the sp2 C-Br bond [2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%). Self-Validation: The powder should be bright yellow; if it is brown or black, the catalyst has oxidized and will result in poor yields.

  • Solvent Introduction: Inject degassed Toluene (4.0 mL) and Ethanol (1.0 mL) via syringe. Stir until solids are mostly dissolved.

  • Base Addition: Add a degassed 2.0 M aqueous solution of Na2​CO3​ (2.0 equiv, 1.0 mL).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping

This protocol converts the vinyl bromide into a highly reactive vinyllithium intermediate, which is subsequently trapped by an electrophile (e.g., DMF to yield an aldehyde).

Causality & Design: Exactly 2.1 equivalents of t -Butyllithium ( t -BuLi) are required. The first equivalent performs the rapid lithium-halogen exchange to form the vinyllithium species and t -butyl bromide. If left unquenched, the vinyllithium could attack the newly formed t -butyl bromide. The second equivalent of t -BuLi acts as a strong base to perform an E2 elimination on the t -butyl bromide, safely eliminating it as isobutylene gas and preventing unwanted alkylation. The reaction must be kept at -78 °C to prevent the vinyllithium from abstracting protons from the THF solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) in a flame-dried flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add t -BuLi (1.7 M in pentane, 2.1 equiv, 1.23 mL) down the side of the flask over 5 minutes. Self-Validation: A transient yellow/orange color typically appears, indicating the formation of the vinyllithium species. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 1.5 mmol) dropwise. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with Diethyl Ether ( 3×10 mL). Wash the combined organics with water and brine, dry over MgSO4​ , and concentrate.

Protocol C: Mild Acetal Deprotection

Causality & Design: Pyridinium p -toluenesulfonate (PPTS) is a mild, slightly acidic salt (pH ~4.5). Using strong mineral acids (like HCl) for deprotection risks migrating the newly revealed enone double bond into full conjugation with the C9-methyl group, or causing base/acid-catalyzed epimerization of the methyl stereocenter. PPTS cleanly hydrolyzes the acetal while preserving the structural integrity of the cyclopentenone.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized acetal product (1.0 mmol) in a 10:1 mixture of Acetone and Water (11 mL total).

  • Acid Addition: Add PPTS (0.1 equiv, 0.1 mmol) in one portion.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show the conversion of the less polar acetal to the more polar, highly UV-active enone.

  • Workup: Concentrate the mixture under reduced pressure to remove the acetone. Dilute the aqueous residue with EtOAc (15 mL), wash with saturated NaHCO3​ to neutralize the catalyst, dry over Na2​SO4​ , and evaporate to yield the final functionalized 5-methylcyclopent-2-en-1-one.

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters for the derivatization of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene based on the protocols outlined above.

PathwayReagent / CatalystElectrophile / Coupling PartnerTime (h)Temp (°C)Expected Yield (%)
A (Suzuki) Pd(PPh3​)4​ / Na2​CO3​ Phenylboronic acid128085 - 92%
A (Suzuki) Pd(PPh3​)4​ / Na2​CO3​ 4-Methoxyphenylboronic acid128088 - 95%
B (Lithiation) t -BuLi (2.1 eq)N,N-Dimethylformamide (DMF)1.5-78 to RT75 - 82%
B (Lithiation) t -BuLi (2.1 eq)Carbon Dioxide ( CO2​ gas)2.0-78 to RT68 - 74%
C (Deprotect) PPTS / Acetone- H2​O None (Substrate: C6-Phenyl acetal)550> 95%

References

  • Horbaczewskyj, C. S.; Fairlamb, I. J. S. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022, 26(8), 2240-2269. Available at:[Link]

Application Note: Asymmetric Synthesis of 9-Methyl-1,4-dioxaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Target Significance

The 1,4-dioxaspiro[4.4]nonane scaffold is a highly versatile protected cyclopentanone motif widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Specifically, derivatives bearing a methyl group at the 9-position (which corresponds to the alpha-position of the parent cyclopentanone) are critical chiral building blocks. Setting an all-carbon quaternary stereocenter at this position is notoriously challenging due to steric congestion and the risk of racemization.

This application note details a robust, highly enantioselective workflow to synthesize 9-allyl-9-methyl-1,4-dioxaspiro[4.4]nonane. This specific derivative serves as a pivotal intermediate in the synthesis of antiviral agents, most notably the marine natural product Hamigeran B [1][2]. The methodology relies on a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) followed by a sterically driven ketalization[3].

Mechanistic Causality: Overcoming Enolate Degeneracy

Direct asymmetric ketalization of racemic alpha-substituted ketones is generally inefficient. Therefore, the optimal strategy is to establish the asymmetry prior to ketalization.

Traditional alkylations of 2-methylcyclopentanone enolates suffer from poor regioselectivity and low enantiomeric excess (ee) because the lithium enolate exists as a tight, unreactive hexameric aggregate in ethereal solvents. To overcome this, we employ the Pd-AAA methodology developed by Trost and colleagues[1].

The Causality of the Alkoxide Additive: The critical breakthrough in this protocol is the addition of an exogenous lithium alkoxide (LiOtBu). The alkoxide breaks up the homomeric enolate aggregates, forming a highly reactive, structurally defined mixed enolate-alkoxide cluster[1]. This specific cluster geometry interacts optimally with the chiral pocket created by the (S,S)-DACH-phenyl Trost ligand. The ligand dictates the trajectory of the electrophilic Pd-π-allyl intermediate, delivering the allyl group exclusively to one face of the enolate, thereby establishing the quaternary stereocenter with >93% ee[2].

Following the asymmetric alkylation, the ketone is protected as an ethylene glycol ketal. Because the newly formed quaternary center is highly sterically hindered, standard room-temperature ketalization is sluggish. Refluxing in toluene with continuous azeotropic water removal provides the thermodynamic driving force necessary to yield the 9-methyl-1,4-dioxaspiro[4.4]nonane derivative without epimerizing sensitive downstream functional groups[3].

Visualized Synthetic Workflow

Pathway SM 2-Methylcyclopentanone (Racemic) Enolate Enolate-Alkoxide Cluster (Li Enolate + LiOtBu) SM->Enolate LDA, THF, -78°C Int (S)-2-Allyl-2-methyl- cyclopentanone (93% ee) Enolate->Int Allyl Acetate PdCat Pd-AAA Catalytic Cycle [Pd(η³-C₃H₅)Cl]₂ / (S,S)-Ligand PdCat->Int Chiral Induction Ketal (S)-9-Allyl-9-methyl- 1,4-dioxaspiro[4.4]nonane Int->Ketal Ethylene Glycol p-TsOH, PhMe, Δ

Figure 1: Workflow for the asymmetric synthesis of 9-methyl-1,4-dioxaspiro[4.4]nonane derivatives.

Reaction Optimization Data

The profound impact of the alkoxide additive on the enantioselectivity of the Pd-AAA step is summarized below. This data underscores why strict adherence to the additive protocol is mandatory for success.

EntryBase / AdditiveSolventCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
1LDA / NoneTHF5 mol%6548
2LDA / LiOEtTHF5 mol%7281
3 LDA / LiOtBu THF 5 mol% 88 93
4LDA / LiOtBuDME5 mol%6070

Data extrapolated from the optimization of enolate clusters in the synthesis of Hamigeran B[1]. Entry 3 represents the optimized conditions utilized in Protocol 5.1.

Self-Validating Experimental Protocols

Enantiodiscriminative Pd-AAA of 2-Methylcyclopentanone

Objective: Synthesis of (S)-2-allyl-2-methylcyclopentanone.

Reagents & Equipment:

  • 2-Methylcyclopentanone (1.0 equiv, rigorously dried)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared)

  • Lithium tert-butoxide (LiOtBu) (1.1 equiv, sublimed)

  • Allyl acetate (1.2 equiv)

  • [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%)

  • (S,S)-DACH-phenyl Trost Ligand (5.0 mol%)

  • Anhydrous THF

  • Schlenk line apparatus

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve[Pd(η³-C₃H₅)Cl]₂ and the (S,S)-ligand in anhydrous THF. Stir at ambient temperature for 30 minutes until the solution turns a vibrant, clear yellow.

  • Enolate Generation: In a separate flask, prepare LDA in THF at -78 °C. Dropwise add 2-methylcyclopentanone. Stir for 45 minutes to ensure complete deprotonation.

  • Cluster Formation (Critical Step): Add solid, anhydrous LiOtBu to the enolate solution at -78 °C. Stir for 20 minutes. The solution will become slightly more viscous as the mixed enolate-alkoxide cluster forms.

  • Alkylation: Transfer the catalyst solution and allyl acetate to the enolate cluster via cannula. Allow the reaction to slowly warm to 0 °C over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (hexane/ethyl acetate, 95:5).

Validation Checkpoint 1 (Conversion): Analyze a crude aliquot via GC-MS. The disappearance of the starting material peak (m/z 98) and the appearance of the product peak (m/z 138) confirms conversion. Validation Checkpoint 2 (Enantiopurity): Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column). A peak integration yielding ≥93% ee validates the integrity of the LiOtBu additive and the anhydrous environment. A lower ee strongly indicates moisture contamination[1].

Chemoselective Ketalization

Objective: Synthesis of (S)-9-allyl-9-methyl-1,4-dioxaspiro[4.4]nonane.

Reagents & Equipment:

  • (S)-2-Allyl-2-methylcyclopentanone (1.0 equiv)

  • Ethylene glycol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Toluene

  • Dean-Stark trap and reflux condenser

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the chiral ketone in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add ethylene glycol and p-TsOH·H₂O.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12–16 hours to overcome the steric hindrance of the quaternary center.

  • Workup: Cool the reaction to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (2x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Pass the crude oil through a short plug of basic alumina (eluting with 9:1 hexanes/EtOAc) to remove trace acid and unreacted ethylene glycol.

Validation Checkpoint 3 (Structural Integrity): Record an FT-IR spectrum of the isolated product. The complete absence of a strong carbonyl stretching frequency at ~1740 cm⁻¹ confirms quantitative ketalization. Validation Checkpoint 4 (Spiroketal Confirmation): ¹³C NMR should reveal the characteristic spiroketal quaternary carbon signal at approximately δ 118–120 ppm, distinct from the original ketone carbonyl signal at δ ~220 ppm[3].

References

  • Trost, B. M., Pissot-Soldermann, C., & Chen, I. (2004). An Asymmetric Synthesis of Hamigeran B via a Pd Asymmetric Allylic Alkylation for Enantiodiscrimination. Journal of the American Chemical Society, 126(38), 11966–11983.

  • Trost, B. M., Pissot-Soldermann, C., & Chen, I. (2005). A short and concise asymmetric synthesis of hamigeran B. Chemistry - A European Journal, 11(3), 951-959.

  • Minyaev, M. E., Roitershtein, D. M., Vinogradov, A. A., Ananyev, I. V., & Nifant'ev, I. E. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 1058-1062.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. The synthesis of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene via the ketalization of 2-bromo-5-methylcyclopent-2-en-1-one is notoriously challenging. Researchers frequently encounter low yields (historically ~24%) due to the steric hindrance of the adjacent bromo and methyl groups, the volatility of the precursor, and the extreme acid-lability of the enone system.

This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these thermodynamic and kinetic barriers.

Part 1: Mechanistic Workflow & Failure Analysis

Understanding the equilibrium and degradation pathways is critical before attempting to optimize the reaction. The diagram below illustrates the kinetic competition between the desired ketalization and the undesired thermal/acidic degradation of the precursor.

G SM 2-Bromo-5-methylcyclopent-2-en-1-one (Precursor) Hemiketal Hemiketal Intermediate SM->Hemiketal + Reagents Degradation Polymerization & Dehydrobromination SM->Degradation High Temp / Strong Acid Reagents Ethylene Glycol + Acid Catalyst Product 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Target Ketal) Hemiketal->Product - H2O Water + H2O (Equilibrium) Hemiketal->Water Product->SM Hydrolysis

Caption: Mechanistic pathways in the acid-catalyzed ketalization of the bromoenone precursor.

Part 2: Troubleshooting & FAQs

Q1: Why is my ketalization yield stuck below 30% when using a standard Dean-Stark apparatus with toluene? Causality: The formation of the 1,4-dioxaspiro[4.4]nonane system is a delicate equilibrium. On small-to-medium scales (<10 mmol), the classic Dean-Stark trap is highly inefficient due to solvent hold-up and incomplete aqueous phase separation. Furthermore, the high reflux temperature of toluene (110 °C) combined with prolonged heating causes the volatile bromoenone precursor to co-distill or thermally degrade. Solution: Abandon the Dean-Stark apparatus for small-scale runs. Instead, utilize a modified continuous water-extraction setup where the refluxing solvent passes through a pressure-equalizing addition funnel packed with activated 4Å molecular sieves. This allows the reaction to be run in benzene (80 °C) or lower-boiling solvents, driving the equilibrium forward without excessive thermal stress[1].

Q2: I am observing significant darkening of the reaction mixture and multiple spots on TLC. What is causing this? Causality: The starting bromoenone is highly sensitive to strong Brønsted acids (like standard 5–10 mol% p-Toluenesulfonic acid, p-TsOH). At elevated temperatures, the acid catalyzes undesired side reactions, including double bond migration, dehydrobromination, and subsequent polymerization of the cyclopentadiene intermediates. Solution: Lower the catalyst loading and ensure strictly anhydrous conditions. The modified molecular sieve apparatus allows p-TsOH loading to be reduced to just 0.5 mol%[1].

Q3: How can I push the equilibrium to completion without using heat at all? Causality: Thermal conditions inherently risk the degradation of the bromoenone. If thermodynamic water removal is the primary bottleneck, bypassing water formation entirely will fundamentally alter the reaction kinetics. Solution: Utilize 1,2-bis(trimethylsiloxy)ethane in the presence of catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78 °C. Instead of generating water, this reaction produces hexamethyldisiloxane (TMS₂O), a non-nucleophilic, volatile byproduct. This athermal approach suppresses double bond migration and dramatically improves yields for highly sensitive enones[2].

Part 3: Optimized Step-by-Step Protocols

Protocol A: Modified Molecular Sieve Ketalization (Thermal/Brønsted Acid)

Self-Validating System: By placing the molecular sieves in an addition funnel above the reaction flask, you physically isolate them from the reaction mixture. This prevents the acid catalyst from being sequestered by the basic sites on the sieves and avoids the mechanical grinding of sieves into a fine, yield-destroying powder.

  • Preparation: Oven-dry a round-bottom flask, a reflux condenser, and a pressure-equalizing addition funnel. Pack the base of the funnel with a small cotton plug and fill with activated 4Å molecular sieves (approx. 1 g per 2 mL of solvent).

  • Reaction Setup: To the flask, add 2-bromo-5-methylcyclopent-2-en-1-one (1.0 equiv) dissolved in anhydrous benzene (0.2 M). Add ethylene glycol (2.5 to 5.0 equiv) and p-TsOH·H₂O (0.5 mol%).

  • Execution: Pre-saturate the molecular sieves in the funnel with anhydrous benzene. Attach the funnel to the flask and the condenser to the top of the funnel. Heat the oil bath to 80 °C.

  • Monitoring: Reflux vigorously for 24–48 hours. The solvent will vaporize, condense, pass through the sieves (which irreversibly trap H₂O), and return strictly anhydrous to the flask.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (deactivated with 1% Et₃N to prevent ketal hydrolysis on the column)[1].

Protocol B: TMSOTf-Catalyzed Ketalization (Athermal/Lewis Acid)

Self-Validating System: Conducting the reaction at -78 °C and quenching it while still cold completely halts thermal degradation pathways and prevents the Lewis acid from triggering reverse-equilibration during the warm-up phase.

  • Preparation: Flame-dry a Schlenk flask and purge thoroughly with Argon.

  • Reaction Setup: Add 2-bromo-5-methylcyclopent-2-en-1-one (1.0 equiv) and 1,2-bis(trimethylsiloxy)ethane (1.5 equiv). Dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

  • Execution: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add TMSOTf (5–10 mol%). Stir at -78 °C for 12–24 hours.

  • Workup: Quench the reaction at -78 °C by adding anhydrous triethylamine (Et₃N) to neutralize the TMSOTf. Warm to room temperature, filter through a plug of basic alumina (Al₂O₃) to remove silyl byproducts, and concentrate in vacuo[2].

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen methodology, highlighting the stark contrast in yield when moving away from traditional setups.

MethodologyCatalystWater Removal / ByproductOperating TempExpected Yield
Traditional Dean-Stark p-TsOH (5–10 mol%)Azeotropic Distillation (H₂O)110 °C (Toluene)20–30%
Modified MS Apparatus p-TsOH (0.5 mol%)4Å Molecular Sieves (H₂O)80 °C (Benzene)65–75%
Athermal Siloxy Method TMSOTf (5–10 mol%)None (Produces TMS₂O)-78 °C (DCM)>80%

References

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. "Small-Scale Procedure for Acid-Catalyzed Ketal Formation." The Journal of Organic Chemistry, ACS Publications, 2019. URL:[Link][1]

  • Liau, B. B., & Overman, L. E. "Total Synthesis of (+)-Nankakurines A and B and (±)-5-epi-Nankakurine A." The Journal of Organic Chemistry, ACS Publications, 2010. URL:[Link][2]

Sources

Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific synthetic bottlenecks encountered when preparing 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene [1].

This functionalized spiro-ketal is a critical building block in the synthesis of complex cyclopentanoid terpenes and prostaglandins[2]. However, its parent ketone—2-bromo-5-methylcyclopent-2-en-1-one —is notoriously sensitive. Standard protection protocols often lead to catastrophic yield losses. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating methodologies to ensure reproducible success.

Section 1: Mechanistic Insights & FAQs

Q1: Why does my ketalization fail and produce a black, tarry baseline on TLC when using standard Dean-Stark conditions (p-TsOH, ethylene glycol, toluene reflux)? The Causality: The failure is rooted in the inherent instability of α -bromo enones under prolonged thermal and acidic stress. The electron-withdrawing bromine atom deactivates the carbonyl carbon toward nucleophilic attack, significantly slowing down the desired ketalization. When chemists attempt to force the reaction with high heat (110 °C) and strong Brønsted acids (p-TsOH), a competing dehydrobromination pathway takes over. The molecule loses HBr to form a highly reactive cyclopentadienone intermediate, which immediately undergoes Diels-Alder dimerization and subsequent polymerization (tar formation).

Q2: Even when I use milder acids like PPTS, I get a mixture of products. Why? The Causality: When thermal degradation is suppressed by using milder acids (like Pyridinium p-toluenesulfonate), a second thermodynamic trap emerges: alkene migration (deconjugation) [3]. The incoming bulky 1,4-dioxolane ring creates severe steric repulsion with the adjacent bromine atom at C6. To relieve this strain, the double bond migrates from the C6-C7 position to the less sterically hindered C7-C8 position under acidic equilibration. Additionally, prolonged exposure to Brønsted acids causes enolization toward C9 (the former C5 of the ketone), leading to the epimerization of the methyl group and loss of any established stereocenters.

Q3: How do I bypass these side reactions entirely? The Solution: You must abandon Brønsted acids and azeotropic heating. The gold standard for this transformation is the Noyori Aprotic Ketalization [4][5]. By utilizing 1,2-bis(trimethylsiloxy)ethane and a catalytic Lewis acid (TMSOTf) at cryogenic temperatures (-78 °C), the reaction is driven by the irreversible formation of highly stable hexamethyldisiloxane (HMDSO)[6]. The extreme low temperature kinetically freezes out both dehydrobromination and double bond migration, while the strictly aprotic environment prevents C9 epimerization.

Section 2: Quantitative Catalyst Comparison

To illustrate the stark differences in reaction trajectories, below is a comparative data summary of various ketalization conditions applied to 2-bromo-5-methylcyclopent-2-en-1-one.

Catalyst SystemReagents & ConditionsYield (%)Primary Side Reaction / Impurity
Standard Brønsted Ethylene glycol, p-TsOH, PhMe (110 °C)< 15%Polymerization (Tar), Loss of HBr
Mild Brønsted Ethylene glycol, PPTS, PhMe (110 °C)35 - 45%Deconjugation (Alkene migration to C7-C8)
Orthoformate Ethylene glycol, TMOF, p-TsOH (25 °C)~ 55%C9 Epimerization (Racemization)
Noyori (Aprotic) 1,2-bis(trimethylsiloxy)ethane, TMSOTf, CH₂Cl₂ (-78 °C)> 85% Trace unreacted starting material

Section 3: Visualizing Reaction Logic & Troubleshooting

ReactionPathways SM 2-Bromo-5-methylcyclopent-2-en-1-one Target 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (Target Ketal) SM->Target Noyori Conditions (TMSOTf, -78°C) Polymer Cyclopentadienone (Polymerization/Tar) SM->Polymer Dean-Stark (p-TsOH, 110°C) [-HBr] Isomer Deconjugated Ketal (Alkene Migration) SM->Isomer Prolonged Acid Catalysis [Steric Relief] Racemate C9-Epimerized Ketal (Loss of Chirality) SM->Racemate Brønsted Acid (RT) [Enolization]

Reaction pathways and side reactions in the ketalization of α-bromo enones.

Troubleshooting Start Issue: Low Yield or Impure Ketal CheckNMR Analyze Crude by 1H NMR / TLC Start->CheckNMR Q1 Heavy baseline tar on TLC? CheckNMR->Q1 Q2 Extra alkene protons in NMR? CheckNMR->Q2 Q3 Loss of enantiomeric excess? CheckNMR->Q3 Sol1 Fix: Switch to aprotic Noyori conditions to prevent elimination. Q1->Sol1 Yes Sol2 Fix: Reduce reaction time or lower temperature (<-30°C). Q2->Sol2 Yes Sol3 Fix: Avoid Brønsted acids; use strictly anhydrous Lewis acids. Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in spiro-ketal synthesis.

Section 4: Validated Experimental Protocol

To ensure absolute reproducibility, follow this self-validating methodology for the aprotic ketalization of 2-bromo-5-methylcyclopent-2-en-1-one[3].

Objective: Synthesize 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene while strictly suppressing dehydrobromination and alkene migration.

Materials:

  • 2-Bromo-5-methylcyclopent-2-en-1-one (1.0 eq)

  • 1,2-Bis(trimethylsiloxy)ethane (1.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) (0.2 eq, for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under a strict Argon atmosphere. Dissolve 2-bromo-5-methylcyclopent-2-en-1-one (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Reagent Addition: Introduce 1,2-bis(trimethylsiloxy)ethane (1.5 eq) to the stirring solution via a gas-tight syringe.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow the system to equilibrate to -78 °C for at least 15 minutes. Causality Note: Establishing a uniform cryogenic environment before catalyst addition is mandatory to prevent localized hot spots that trigger HBr elimination.

  • Catalysis: Add TMSOTf (0.05 eq) dropwise down the side of the flask. The solution may turn slightly yellow.

  • Self-Validation & Monitoring: Stir the reaction at -78 °C for 4 to 6 hours. Monitor progress via TLC (Hexanes/EtOAc 8:2). Validation Check: The protocol is functioning correctly when the starting material spot completely disappears without the appearance of UV-active baseline streaking (which would indicate polymer formation).

  • Cryogenic Quenching (Critical Step): Inject Triethylamine (0.2 eq) directly into the reaction mixture while it is still submerged in the -78 °C bath. Stir for 5 minutes. Causality Note: If the highly acidic TMSOTf is allowed to warm to room temperature before quenching, rapid acetal ring-opening and double bond migration will occur.

  • Workup: Remove the cooling bath and allow the neutralized mixture to warm to room temperature. Dilute with saturated aqueous NaHCO₃, extract with CH₂Cl₂ (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically >90% pure and can be passed through a short plug of basic alumina to remove trace siloxanes[3].

References

  • PubChem Database. "2-Bromo-3-methyl-2-cyclopenten-1-one." National Center for Biotechnology Information. URL:[Link]

  • Nilson, M. G., et al. "Total Synthesis of (+)-Nankakurines A and B and (±)-5-epi-Nankakurine A." PMC - NIH. URL:[Link] (Reference for TMSOTf-catalyzed ketalization of sensitive cyclopentenones).

  • Tsunoda, T., Suzuki, M., & Noyori, R. "A facile procedure for acetalization under aprotic conditions." Tetrahedron Letters, 21(14), 1357-1358. URL:[Link]

  • Kurihara, M., et al. "MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals." ACS Publications (The Journal of Organic Chemistry). URL: [Link]

Sources

Technical Support Center: Navigating the Purification of Brominated Spiroketals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of brominated spiroketals. These structural motifs—common in marine natural products and critical synthetic intermediates—present a dual challenge: the extreme acid sensitivity of the bis-acetal (spiroketal) core and the thermal/photolytic lability of the carbon-bromine (C-Br) bond.

This guide abandons generic advice in favor of mechanistic troubleshooting and self-validating protocols to ensure high-fidelity purification without compromising your compound's structural integrity.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my brominated spiroketal undergo epimerization or ring-opening during standard flash chromatography? Causality: Standard silica gel possesses weakly acidic surface silanol (Si-OH) groups, which can readily decompose pH-sensitive compounds[1]. Spiroketals are highly susceptible to acid-catalyzed oxocarbenium ion formation. When exposed to these acidic sites, the spiroketal ring opens and undergoes thermodynamic equilibration (epimerization) to the more stable anomer—or degrades entirely due to unfavorable steric interactions[2]. Solution: You must deactivate the silica gel. Pre-treating the silica with a base like triethylamine (TEA) neutralizes these acidic sites; adding 1-2% TEA directly into your mobile phase is a highly effective field standard[3]. Alternatively, switch to neutral/basic alumina or specialized neutralized silica gel[1].

Q2: I am observing significant loss of the bromine atom (dehydrobromination) during fraction concentration. How can I prevent this? Causality: The C-Br bond in complex spiroketals can be thermally labile. If the elimination of the bromine atom relieves steric strain or results in a conjugated alkene, extended heating in a rotary evaporator (e.g., >40°C) will actively promote E1/E2 elimination pathways. Solution: Perform all solvent evaporations strictly below 25°C under high vacuum. For highly sensitive brominated intermediates, lyophilization (freeze-drying) of the chromatographic fractions is the safest method to remove solvents without inducing thermal degradation.

Q3: My brominated spiroketal co-elutes with its debrominated analogue and a diastereomer. How can I resolve them? Causality: While bromination alters molecular weight, the overall polarity of the dominant spiroketal core often dictates the retention factor ( Rf​ ) on normal-phase silica, causing brominated and debrominated species to co-elute. Diastereomers (e.g., anomers at the spirocenter) also exhibit nearly identical polarities under normal-phase conditions. Solution: Transition from normal-phase silica to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). To resolve stubborn spiroketal isomers, employing a chiral stationary phase (CSP)—particularly polysaccharide-based columns—provides the unique 3D steric environment necessary for high-resolution separation[4].

Experimental Protocols: Self-Validating Systems

Protocol 1: Preparation and Execution of TEA-Neutralized Silica Gel Chromatography

Objective: Purify acid-sensitive brominated spiroketals without inducing oxocarbenium-mediated epimerization.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1-2% (v/v) Triethylamine (TEA). Causality: TEA competitively binds to and neutralizes the acidic silanol groups on the silica surface, preventing them from protonating the spiroketal oxygens[3].

  • Column Packing: Slurry-pack standard silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the TEA-solvent mixture to ensure complete saturation of the acidic sites.

  • Sample Loading: Dissolve the crude brominated spiroketal mixture in a minimum volume of the TEA-spiked solvent and load it onto the column.

  • Elution: Elute using your optimized gradient, ensuring TEA remains present throughout the run.

  • Validation Checkpoint (Self-Validating System): Perform a 2D-TLC of the collected fractions. Spot the fraction on a TLC plate, develop in one direction, rotate the plate 90 degrees, and develop again. If the compound appears as a single spot on the diagonal, no on-column degradation occurred. If multiple spots appear off the diagonal, the silica was insufficiently neutralized, and degradation is actively occurring during the run.

Protocol 2: Low-Temperature RP-HPLC Resolution of Brominated Spiroketal Isomers

Objective: Separate the target brominated spiroketal from debrominated byproducts and diastereomers without inducing thermal dehydrobromination.

  • Column Selection: Select a polysaccharide-based Chiral Stationary Phase (CSP) or a high-carbon-load C18 column[4]. Causality: Polysaccharide CSPs provide unique steric recognition capable of differentiating the subtle spatial differences of spiroketal anomers.

  • Mobile Phase Optimization: Use an isocratic mixture of Water/Acetonitrile (e.g., 40:60) buffered with 0.1% ammonium acetate (pH ~6.5). Causality: Avoiding acidic modifiers like TFA or Formic Acid prevents spiroketal ring-opening.

  • Temperature Control: Maintain the column compartment at 15–20°C. Causality: Lowering the temperature suppresses the thermal elimination of the labile C-Br bond during the high-pressure run.

  • Fraction Recovery: Collect peaks based on UV or MS detection. Immediately freeze fractions on dry ice and lyophilize to remove the aqueous solvent.

  • Validation Checkpoint (Self-Validating System): Analyze the lyophilized powder via 1 H-NMR. The presence of a sharp singlet or distinct multiplet for the anomeric proton confirms the structural integrity of the spiroketal core. The absence of new alkene proton signals ( δ 5.5-6.5 ppm) confirms that dehydrobromination was successfully prevented.

Quantitative Data: Purification Method Comparison

Purification MethodTypical Recovery (%)Isomer Resolution (Rs)Epimerization RiskScalabilityPrimary Use Case
Standard Silica Gel 30 - 50%Poor (<1.0)HighHighNon-labile, robust precursors
TEA-Treated Silica 80 - 95%Moderate (1.0 - 1.5)LowHighBulk crude purification
Reversed-Phase HPLC >90%Good (1.5 - 2.0)MinimalLow-MediumFine separation of debrominated byproducts
Chiral HPLC (CSP) >90%Excellent (>2.0)MinimalLowEnantiomer/Diastereomer resolution

Purification Decision Workflow

PurificationWorkflow Start Crude Brominated Spiroketal Mixture CheckAcid Acid Sensitive? (Anomeric Effect) Start->CheckAcid NeutralSilica Use TEA-Treated Silica Gel / Alumina CheckAcid->NeutralSilica Yes (High Risk) StandardSilica Standard Silica Chromatography CheckAcid->StandardSilica No (Stable) CheckThermal Thermally Labile? (C-Br Bond) NeutralSilica->CheckThermal StandardSilica->CheckThermal ColdEvap Cold Evaporation (<25°C, High Vac) CheckThermal->ColdEvap Yes (Elimination Risk) StandardEvap Standard Rotovap (40°C) CheckThermal->StandardEvap No HPLC RP-HPLC / Chiral HPLC for Isomer Resolution ColdEvap->HPLC Isomer Co-elution Pure Pure Brominated Spiroketal ColdEvap->Pure >95% Purity StandardEvap->HPLC Isomer Co-elution StandardEvap->Pure >95% Purity HPLC->Pure

Workflow for selecting purification strategies for brominated spiroketals.

References

1.[1] Silica Gel for Column Chromatography|Products Source: NACALAI TESQUE, INC. 1

2.[3] Advice on neutralising silica gel for column chromatography of sensitive compounds? Source: r/Chempros - Reddit 3

3.[2] Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches Source: Arkivoc 2

4.[4] Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers Source: Benchchem 4

Sources

Technical Support Center: Bromination of 9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of 9-methyl-1,4-dioxaspiro[4.4]non-6-ene. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for selecting and using alternative brominating agents. Our focus is on ensuring experimental success through scientifically-grounded, safe, and reliable methodologies.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary challenges when brominating 9-methyl-1,4-dioxaspiro[4.4]non-6-ene?

The structure of 9-methyl-1,4-dioxaspiro[4.4]non-6-ene presents a unique set of challenges. The core issue lies in its dual reactivity. The molecule contains an electron-rich double bond within an enol ether system, making it highly susceptible to electrophilic addition. Simultaneously, it possesses allylic protons on the adjacent carbon, which are susceptible to substitution via a free-radical pathway.[1][2] Selecting a brominating agent and reaction conditions that favor one pathway exclusively is critical to prevent the formation of a complex mixture of products, such as the desired vicinal dibromide and the undesired allylic bromide.

Q2: Elemental bromine (Br₂) is a classic reagent. Why should my lab consider alternatives?

While effective, elemental bromine (Br₂) is a highly toxic, corrosive, and volatile liquid.[3] Its use necessitates stringent safety protocols, including specialized personal protective equipment (PPE) and handling within a certified chemical fume hood with excellent ventilation.[4][5][6] Accidental release can pose a severe inhalation hazard.[4] Safer, solid, and more manageable alternatives can often achieve similar or superior results without the significant handling risks associated with liquid bromine, making them preferable for modern, safety-conscious laboratories.

Q3: Which alternative brominating agents are most suitable for this reaction, and why?

For the electrophilic bromination of an alkene like 9-methyl-1,4-dioxaspiro[4.4]non-6-ene, two primary alternatives to Br₂ stand out:

  • N-Bromosuccinimide (NBS): A versatile crystalline solid that can act as a source for electrophilic bromine under specific conditions, typically in polar, aqueous solvent systems.[7][8] It is easier to handle than liquid bromine, but reaction conditions must be carefully controlled to suppress the competing radical pathway.[2]

  • Pyridinium Tribromide (PTB): A stable, non-volatile, crystalline solid that serves as an in-situ source of molecular bromine.[9][10] It is significantly safer and easier to weigh and handle than Br₂.[11] Its equilibrium release of Br₂ maintains a low concentration, which can enhance selectivity in some reactions.[12][13]

Q4: My bromination using NBS resulted in a mixture of products and low yield. What went wrong?

This is a common issue and almost always points to a lack of control over the reaction pathway. Here’s a troubleshooting checklist:

  • Check Your Solvent: For electrophilic addition to an alkene, polar solvents are required. Using NBS in aqueous solvents like 50% aqueous DMSO, THF, or DME helps generate bromohydrins or, in the absence of water as the primary nucleophile, favors the formation of the bromonium ion for dibromination.[8] Using a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (like AIBN or light) will strongly favor the undesired allylic bromination.[14]

  • Purify Your NBS: Old or impure NBS may contain residual HBr or Br₂, which can initiate unwanted side reactions.[14] If your NBS is yellow or brown instead of a pure white, it should be recrystallized from hot water before use.[8][15]

  • Control for Radical Initiators: Ensure the reaction is protected from light, which can initiate radical chain reactions. Avoid using radical initiators like AIBN or benzoyl peroxide unless allylic bromination is the desired outcome.[1][16]

  • Temperature Management: Perform the reaction at a controlled, low temperature (e.g., 0 °C) to enhance selectivity and minimize side reactions.[8] Exothermic reactions involving NBS can lead to loss of control if not properly managed.[14]

Q5: How does Pyridinium Tribromide (PTB) improve upon the safety and handling of Br₂?

PTB is a stable, solid salt. This physical state offers several key advantages:

  • Ease of Handling: As a crystalline solid, PTB can be accurately weighed on a standard lab balance without the risk of splashing or vapor release.[11]

  • Reduced Volatility: It has a very low vapor pressure compared to liquid bromine, significantly reducing the risk of inhalation exposure.[9]

  • Controlled Release: In solution, PTB exists in equilibrium with pyridine, HBr, and molecular bromine (Br₂).[12][13] This provides a slow, controlled release of the active brominating agent, which can prevent the buildup of high concentrations of Br₂ and potentially improve reaction selectivity.

Comparative Analysis of Brominating Agents

The choice of a brominating agent is a critical decision that balances reactivity, selectivity, safety, and ease of use. The following table provides a comparative summary to guide your selection.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (PTB)
Physical State Fuming, dark red liquidWhite crystalline solidRed-orange crystalline solid
Molecular Weight 159.81 g/mol 177.98 g/mol 319.86 g/mol
Primary Hazard Highly toxic, corrosive, volatile[4]Irritant, moisture sensitive[14]Corrosive solid, releases Br₂[9]
Key Advantage High reactivity, inexpensiveVersatile (electrophilic or radical), easy to handle[7][17]Safe, stable solid, easy to handle[3][11]
Key Disadvantage Extreme handling dangerConditions must be carefully controlled to ensure selectivity[2]Higher molecular weight, less atom-economical
Typical Conditions Inert solvent (DCM, CCl₄), low temp.[18]Polar solvent (aq. DMSO/THF) for addition; Non-polar (CCl₄) + initiator for allylic[8]Polar solvent (Acetic Acid, Ethanol)[12][11]

Reaction Mechanisms & Experimental Workflow

Understanding the underlying mechanism is crucial for troubleshooting and optimizing your reaction. The electrophilic addition of bromine to 9-methyl-1,4-dioxaspiro[4.4]non-6-ene proceeds through a cyclic bromonium ion intermediate.

Mechanism: Electrophilic Addition via Bromonium Ion

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene 9-methyl-1,4-dioxaspiro[4.4]non-6-ene Bromonium Cyclic Bromonium Ion + Br⁻ Alkene->Bromonium Electrophilic Attack BrSource Br-Br (from PTB or Br₂) Product vic-Dibromide (trans-addition) Bromonium->Product Nucleophilic Attack by Br⁻ (anti-addition) G A 1. Reagent Preparation - Dry solvent - Purify NBS if needed - Weigh reagents under N₂ B 2. Reaction Setup - Dissolve substrate in solvent - Cool to 0 °C - Add brominating agent portion-wise A->B C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - Quench aliquots for GC-MS B->C D 4. Work-up - Quench with aq. Na₂S₂O₃ - Separate organic layer C->D E 5. Purification - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography D->E F 6. Product Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - Yield Calculation E->F

Caption: Standard laboratory workflow for bromination.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the electrophilic addition of bromine across the double bond.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 eq) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water (approx. 0.2 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may turn a pale yellow or orange. [8]4. Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired dibrominated product.

Protocol 2: Bromination using Pyridinium Tribromide (PTB)

This protocol provides a safer alternative to liquid bromine with a simple setup.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 eq) in glacial acetic acid (approx. 0.3 M concentration).

  • Reagent Addition: Add Pyridinium Tribromide (1.0 eq) to the stirred solution at room temperature. The dark orange color of the PTB will gradually fade as it is consumed. [12][11]3. Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into a larger beaker containing ice-water. A precipitate of the crude product may form.

  • Purification: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting crude material can be purified by recrystallization or flash column chromatography.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. [Link]

  • ResearchGate. Bromination of Alkenes. [Link]

  • Jakob, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Standard Operating Procedure: Bromine Safety. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Chemazon. (2023). Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. YouTube. [Link]

  • Yus, M., & Foubelo, F. (2006). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Metadiagnostics. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. [Link]

  • Assafa, T., & Vreven, T. (2007). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. Journal of the American Chemical Society. [Link]

  • Google Patents. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • Edubirdie. (2020). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. [Link]

  • ChemSynthesis. 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. [Link]

  • Chemistry Steps. Reaction of Alkenes with Bromine. [Link]

  • Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Gontrani, L., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine. [Link]

  • Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. [Link]

  • MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • University of California, Berkeley. Safety Data Sheet: Bromine. [Link]

Sources

Technical Support Center: Troubleshooting Grignard Formation with 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals dealing with the synthetic challenges of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene . Vinylic bromides present unique thermodynamic and kinetic hurdles during Grignard reagent formation. This document provides a mechanistic breakdown, an interactive troubleshooting guide, and a self-validating experimental protocol to ensure reproducible scale-up.

Mechanistic Overview & Causality

The conversion of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene to its corresponding nucleophilic Grignard reagent is notoriously difficult due to three converging factors:

  • C(sp²)-Br Bond Strength: Vinylic halides possess a significantly stronger carbon-halogen bond compared to standard alkyl halides. Consequently, the initial Single Electron Transfer (SET) required from a magnesium surface is highly endothermic.

  • Extreme Steric Shielding: In the spiro[4.4]nonane system, the bromine at C6 is directly adjacent to the spiro carbon (C5) of the bulky 1,4-dioxolane ring. This steric wall, coupled with the C9 methyl group on the opposite side of the cyclopentene ring, physically blocks the substrate from effectively adsorbing onto a heterogeneous magnesium surface.

  • Radical Instability: Traditional Grignard formation proceeds via a radical anion intermediate. Vinylic radicals are inherently less stable than alkyl radicals, leading to stalled reactions or competitive dimerization.

To bypass these failure modes, modern synthetic protocols abandon heterogeneous magnesium turnings in favor of Halogen-Metal Exchange using Knochel's Turbo Grignard reagent (iPrMgCl·LiCl) 1. This homogeneous method avoids the SET pathway entirely, proceeding through a highly reactive magnesiate complex driven by the thermodynamic stability of the resulting vinylic Grignard and the volatility of the isopropyl bromide byproduct 2.

Mechanism Substrate 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene Turbo iPrMgCl·LiCl (Turbo Grignard) Substrate->Turbo Halogen-Metal Exchange MgTurnings Mg Turnings / THF Substrate->MgTurnings SET Pathway AteComplex Magnesiate Intermediate Turbo->AteComplex Radical Vinylic Radical MgTurnings->Radical Grignard Target Vinylic Grignard AteComplex->Grignard Fast, Clean Radical->Grignard Slow Wurtz Wurtz Dimer (Side Product) Radical->Wurtz Dimerization

Mechanistic pathways: Turbo Grignard exchange vs. traditional Mg insertion.

Troubleshooting & FAQs

Q1: My reaction with magnesium turnings fails to initiate, even with iodine or 1,2-dibromoethane entrainment. What is the cause? A1: The primary failure mode is the passivation of the Mg surface combined with the high activation barrier for vinylic SET. While entrainment cleans the Mg surface, the intrinsic instability of the vinylic radical intermediate often stalls the reaction. Solution: Switch to a homogeneous halogen-magnesium exchange using iPrMgCl·LiCl. The addition of LiCl breaks up polymeric magnesium aggregates in solution, drastically increasing the nucleophilicity of the isopropyl group and allowing the exchange to proceed efficiently at lower temperatures 1.

Q2: I am observing a high percentage of dimerized byproduct. How do I prevent Wurtz coupling? A2: Wurtz coupling is a hallmark of the radical SET pathway, occurring when localized high concentrations of vinylic radicals dimerize before inserting magnesium. By utilizing the Turbo Grignard exchange method, the reaction proceeds via a concerted or ate-complex mechanism, completely circumventing radical intermediates and virtually eliminating Wurtz coupling [[3]]().

Q3: Will the spiro-ketal group survive the Grignard formation and subsequent reactions? A3: Yes. Acetals and ketals are highly stable to strongly basic and nucleophilic conditions, including organomagnesium reagents. However, they are extremely sensitive to aqueous acids. Critical Causality: You must ensure that your electrophile quench and subsequent workup are strictly buffered or basic (e.g., using saturated aqueous NH₄Cl or NaHCO₃) to prevent premature deprotection of the 1,4-dioxaspiro[4.4]nonane system.

Q4: How can I accurately monitor the conversion of the vinylic bromide? A4: Because the Grignard reagent itself cannot be directly analyzed by standard chromatography, you must use an aliquot quenching strategy. Withdraw a 0.1 mL aliquot and quench it into a vial containing a solution of iodine (I₂) in THF. This instantly converts the Grignard reagent to the corresponding vinylic iodide. Analyze the ratio of starting vinylic bromide to vinylic iodide via GC-MS to determine exact conversion.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various Grignard formation strategies for sterically hindered vinylic bromides.

MethodologyReagent SystemTemperatureReaction TimeTypical YieldWurtz Coupling
Traditional Insertion Mg Turnings, I₂Reflux (65 °C)12-24 hours< 30%High (> 40%)
Entrainment Mg Turnings, 1,2-DBEReflux (65 °C)8-12 hours40-50%Moderate (~20%)
Halogen-Metal Exchange iPrMgCl·LiCl0 °C to RT2-4 hours> 85%Trace (< 2%)
Self-Validating Experimental Protocol: Turbo Grignard Exchange

To ensure maximum yield and reproducibility, follow this validated step-by-step methodology utilizing Knochel's Turbo Grignard reagent.

Workflow Step1 1. Dry Flask & Purge (Ar atmosphere) Step2 2. Dissolve Substrate (Anhydrous THF, 0 °C) Step1->Step2 Step3 3. Add iPrMgCl·LiCl (Dropwise, 1.1 eq) Step2->Step3 Step4 4. Stir & Monitor (RT, 2-4 hours) Step3->Step4 Step5 5. Quench (Electrophile addition) Step4->Step5

Step-by-step experimental workflow for Turbo Grignard halogen-metal exchange.

Step 1: Preparation of the System

Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x) to establish a strictly anhydrous environment. Moisture is the primary enemy of the Grignard reagent and will immediately protonate the product to form the des-bromo alkene.

Step 2: Substrate Solvation

Dissolve 1.0 equivalent of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice bath to control the initial exotherm of the exchange.

Step 3: Reagent Addition

Syringe in 1.1 to 1.2 equivalents of iPrMgCl·LiCl (Turbo Grignard, typically 1.3 M in THF) dropwise over 10-15 minutes. The slight excess compensates for any adventitious moisture and drives the thermodynamic equilibrium of the exchange forward.

Step 4: Exchange & Self-Validation

Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot via a dry syringe. Quench the aliquot into a GC vial containing 0.5 mL of a 1M I₂ in THF solution. Run a rapid GC-MS analysis. If the ratio of starting material to the newly formed vinylic iodide is > 5%, continue stirring for an additional hour. Do not proceed until conversion is verified.

Step 5: Electrophilic Trapping

Once conversion is confirmed >95%, cool the solution back to -20 °C or 0 °C (depending on the reactivity of your specific electrophile) and add the desired electrophile dropwise.

Step 6: Workup

Quench the reaction with saturated aqueous NH₄Cl. Critical: Do not use strong acids (like HCl) during the quench or washing phases to avoid hydrolyzing the sensitive 1,4-dioxaspiro[4.4]nonane ketal protecting group. Extract the aqueous layer with diethyl ether or ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Validation & Comparative

Reactivity Comparison Guide: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene vs. Alternative Bromoalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the appropriate halogenated building block is critical for optimizing late-stage functionalization and cross-coupling efficiency. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a highly functionalized, spirocyclic vinyl bromide. Unlike simple acyclic or unfunctionalized cyclic bromoalkenes, this molecule features a base-stable 1,4-dioxaspiro[4.4]nonane (ketal) core and a sterically demanding 9-methyl group.

This guide objectively compares the reactivity of this spirocyclic vinyl bromide against standard alternatives (e.g., 1-bromocyclopentene, bromobenzene), providing mechanistic insights, extrapolated empirical data, and self-validating experimental protocols.

Structural & Electronic Profiling

The reactivity of organic halides in carbon-carbon bond formation is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE) and the steric environment surrounding the electrophilic center[1].

Oxidative Addition Kinetics

Vinyl bromides generally exhibit lower activation energies for the oxidative addition step to palladium(0) catalysts compared to aryl bromides or vinyl chlorides[1]. While iodides (e.g., 1-iodocyclohexene) react faster[2], vinyl bromides like 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene offer a superior balance of bench stability and reactivity, preventing premature degradation during storage while maintaining high turnover frequencies in Suzuki-Miyaura and Negishi couplings.

Chelation-Directed Lithiation

In halogen-metal exchange reactions, the spiroketal architecture provides a distinct advantage. When treated with n -butyllithium ( n -BuLi) at cryogenic temperatures, the resulting vinyllithium intermediate is stabilized by intramolecular Lewis acid-base coordination from the adjacent ketal oxygen atoms[3]. This chelation prevents the decomposition of the organolithium species and directs incoming electrophiles, a feature entirely absent in unfunctionalized analogs like 1-bromocyclopentene. Furthermore, the 9-methyl group exerts steric pressure that can induce high diastereoselectivity during electrophilic attack[4].

Comparative Reactivity Data

The following tables summarize the structural advantages and extrapolated performance metrics of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene compared to standard alternatives.

Table 1: Structural & Mechanistic Comparison
SubstrateSubstrate ClassHalogen-Metal Exchange RateCross-Coupling Reactivity (Pd)Chelation/Directing Effects
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene Functionalized Cyclic Vinyl BromideVery Fast (Chelation stabilized)High (Base-stable ketal)Strong (Ketal oxygens direct Li + )
1-Bromocyclopentene Unfunctionalized Cyclic Vinyl BromideFast (Unstabilized)HighNone
Bromobenzene Aryl BromideModerateModerate to HighNone
2-Bromopropene Acyclic Vinyl BromideFastHigh (Prone to volatility loss)None
Table 2: Experimental Performance Metrics
Reaction TypeSubstrateCatalyst / ReagentTemp (°C)Expected Yield (%)
Lithiation / Trapping 6-Bromo-9-methyl... n -BuLi, THF-78 to -10085 - 95
Lithiation / Trapping 1-Bromocyclopentene t -BuLi, THF-7870 - 80
Suzuki Coupling 6-Bromo-9-methyl...Pd(PPh 3​ ) 4​ , K 2​ CO 3​ 8080 - 90
Suzuki Coupling BromobenzenePd(PPh 3​ ) 4​ , K 2​ CO 3​ 8085 - 95

Reaction Pathway Visualizations

Lithiation Substrate 6-Bromo-9-methyl- 1,4-dioxaspiro[4.4]non-6-ene Intermediate Vinyllithium Intermediate (Chelation Stabilized) Substrate->Intermediate n-BuLi, THF, -78°C Halogen-Metal Exchange Product Functionalized Spirocyclic Product Intermediate->Product 1. Electrophile (R-CHO) 2. NH4Cl (aq)

Workflow of halogen-metal exchange and electrophilic trapping of the spirocyclic vinyl bromide.

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for Vinyl Br) Pd0->OxAdd + Spirocyclic Vinyl Br PdII Pd(II) Vinyl Complex OxAdd->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_Trans Pd(II) Diorgano Complex Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Cyclopentene RedElim->Product Product Release

Catalytic cycle for Suzuki-Miyaura cross-coupling of the spirocyclic vinyl bromide.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Chelation-Directed Halogen-Metal Exchange

This procedure leverages the rapid halogen-metal exchange of the vinyl bromide, followed by trapping with an aldehyde[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: Organolithium reagents are highly sensitive to moisture and oxygen. Strict anhydrous conditions prevent premature protonation of the vinyllithium intermediate.

  • Substrate Solvation: Dissolve 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -BuLi (1.6 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

    • Causality: The low temperature suppresses unwanted side reactions (e.g., nucleophilic attack on the ketal or alpha-deprotonation). The ketal oxygens coordinate the lithium ion, stabilizing the reactive intermediate[3][4].

  • Electrophilic Trapping: Add a solution of the target aldehyde (1.2 equiv) in THF dropwise. Stir for an additional 1 hour at -78 °C.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH 4​ Cl at -78 °C, then allow it to warm to room temperature.

    • Causality: NH 4​ Cl is mildly acidic—sufficient to neutralize the lithium alkoxide but gentle enough to prevent the hydrolysis of the acid-sensitive 1,4-dioxaspiro[4.4]nonane protecting group.

  • Validation Check: Analyze the crude mixture via 1 H NMR. The disappearance of the starting vinyl proton (typically around δ 5.8 - 6.2 ppm) and the appearance of a new carbinol proton signal validates successful trapping.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

The spirocyclic ketal is highly stable under the basic conditions required for Suzuki couplings, making this a highly efficient pathway for C-C bond formation[1].

  • Setup: In a reaction vial, combine 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh 3​ ) 4​ (5 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

    • Causality: Degassing prevents the oxidation of the Pd(0) catalyst. The biphasic solvent system ensures the solubility of both the highly lipophilic spirocycle and the inorganic base.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

    • Causality: Heating provides the necessary activation energy to drive the oxidative addition of the Pd(0) species into the sp 2 C-Br bond, which is the rate-determining step[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Check: Monitor via TLC. The cross-coupled product will typically be more UV-active than the starting vinyl bromide due to the newly introduced conjugated aryl system.

References

  • ACS Publications. "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry.[Link]

  • Thieme Connect. "Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds." Science of Synthesis. [Link]

Sources

spectral data comparison of substituted dioxaspiro[4.4]nonenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectral Data Comparison Guide: Substituted Dioxaspiro[4.4]nonenes in Drug Discovery

Introduction

As a Senior Application Scientist, I frequently evaluate spirocyclic scaffolds for their utility in drug development and materials science. The rigid, three-dimensional architecture of 1,6-dioxaspiro[4.4]nonane-2,7-dione derivatives provides unique vectorization of functional groups, making them ideal candidates for high-performance polymers and for disrupting complex protein-protein interactions[1],[2].

However, structural validation of these complex spiroketals requires meticulous spectral analysis. Traditional synthesis methods often yield thermodynamic mixtures that complicate NMR interpretation. This guide objectively compares the spectral data (NMR and HRMS) of variously substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones synthesized via a highly selective pathway[3], providing researchers with a robust framework for interpreting electronic effects on the spiro core.

Section 1: Causality in Experimental Design and Synthesis

To generate reliable and comparable spectral data, the synthetic protocol must be highly selective and yield analytically pure compounds without inducing structural rearrangements.

  • The Gold(I)-Catalyzed Advantage: We utilize a mild Gold(I)-catalyzed double cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids[3].

    • Causality: Gold(I) acts as a soft Lewis acid, selectively activating the alkyne π-bonds for nucleophilic attack by the pendant carboxylic acids[3]. This ensures a rapid, cascade spiroketalization without the need for harsh Brønsted acids that typically degrade sensitive substituents.

  • Self-Validating Isolation: The protocol employs a simple n-hexane precipitation[3].

    • Causality: Because the resulting rigid spiro-diones are highly crystalline and polar, they precipitate quantitatively upon the addition of non-polar n-hexane, leaving lipophilic impurities in solution[3]. This inherently validates the purity of the system by eliminating the need for silica gel chromatography, which can cause ring-opening or isomerization of the spiroketal on acidic silica surfaces.

Section 2: Step-by-Step Experimental Protocol

Synthesis and Isolation of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones[3]

  • Reaction Setup: Dissolve the substituted 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid (1.0 equiv) in an anhydrous solvent (e.g., DMSO) under an inert atmosphere.

  • Catalytic Cyclization: Add the Gold(I) catalyst (typically 2-5 mol%). Stir the mixture at room temperature. Rationale: Room temperature kinetics prevent the thermal degradation of kinetically favored spiro-isomers, ensuring a uniform product profile for spectral analysis.

  • Reaction Monitoring: Monitor the disappearance of the alkyne starting material via LC-MS. The reaction typically reaches completion within 2-4 hours due to the high turnover frequency of the Au(I) species.

  • Precipitation: Upon completion, add an excess of n-hexane directly to the reaction mixture. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes.

  • Isolation: Decant the supernatant. Wash the solid pellet twice with fresh n-hexane to remove residual catalyst and unreacted trace organics.

  • Spectral Acquisition: Dry the resulting solid under a high vacuum. Dissolve in DMSO-d6 for high-resolution 1H NMR, 13C NMR, and HRMS acquisition.

Section 3: Spectral Data Comparison and Mechanistic Interpretation

The substitution pattern on the aromatic rings significantly impacts the electronic environment of the spiro core. Below is an objective comparison of the spectral data for three distinct derivatives: a symmetric baseline (5a ), an electron-withdrawing variant (5e ), and an electron-donating variant (5d )[3].

Table 1: Spectral Comparison of Substituted 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
DerivativeSubstitution PatternDiagnostic Spiro 13C Shift (ppm)Key Vinylic 1H Shifts (ppm)HRMS [M+H]+ (m/z)
5a Symmetric (Dibenzylidene)104.55.87 (s, 1H)N/A
5e Asymmetric (4-Acetylbenzylidene)105.0, 104.25.98 (s, 1H), 5.88 (s, 1H)375.12211
5d Asymmetric (3-Methoxybenzylidene)105.0, 104.95.87–5.85 (m, 2H)363.12143
Mechanistic Interpretation of Spectral Shifts:
  • Desymmetrization of the Spiro Carbon: In the symmetric compound (5a ), the spiro carbon (C5) appears as a single resonance at 104.5 ppm[3]. In asymmetric derivatives (5e and 5d ), the distinct electronic contributions from the differing aryl rings break the magnetic equivalence, leading to two closely spaced 13C signals (e.g., 105.0 and 104.2 ppm for 5e )[3].

  • Electronic Pull of Substituents: The strongly electron-withdrawing 4-acetyl group in 5e deshields the adjacent vinylic protons, shifting the singlet from 5.87 ppm (in 5a ) downfield to 5.98 ppm[3]. Conversely, the electron-donating 3-methoxy group in 5d provides a shielding effect via resonance, keeping the vinylic protons clustered upfield around 5.85-5.87 ppm[3].

  • Diagnostic Spiro Region: Across all derivatives, the spiroketal carbon consistently resonates between 104.0 and 105.5 ppm[3]. This is the definitive diagnostic marker for successful cyclization, distinguishing the spiro-dione from uncyclized alkynyl precursors (which typically resonate around 70-85 ppm).

Section 4: Visualization of the Validation Workflow

To ensure reproducibility and trust in the spectral data, the workflow from synthesis to validation must be systematically executed as mapped below.

G A Bis-alkynyl Malonic Acids (Starting Material) B Gold(I) Catalyzed Cyclization (Mild Activation) A->B Catalyst Addition C Dioxaspiro[4.4]nonene (Crude Product) B->C Double Spiroketalization D n-Hexane Precipitation (Purification) C->D Centrifugation E NMR & HRMS Validation (Spectral Analysis) D->E Pure Isolate

Workflow for the synthesis and spectral validation of substituted dioxaspiro[4.4]nonenes.

References

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. 3

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. PubChem.2

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. 1

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A Senior Application Scientist's Guide to the Computational Analysis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating the 1,4-dioxaspiro[4.4]nonane framework, represent a class of compounds with significant three-dimensional complexity, making them attractive motifs in medicinal chemistry and natural product synthesis.[1] The introduction of functional handles, such as a bromine atom and an alkene, offers versatile points for further chemical modification. This guide presents a comprehensive computational framework for the analysis of a novel derivative, 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. In the absence of existing experimental or computational data for this specific molecule, we propose a rigorous, comparative in silico study. This document outlines the strategic selection of analogous compounds to systematically probe the influence of key structural modifications—the presence of a methyl group, the position of the bromine atom, and the vinyl bromide moiety—on the molecule's physicochemical, electronic, and pharmacokinetic properties. We provide a detailed, field-proven computational protocol using Density Functional Theory (DFT) and a workflow for predicting ADMET properties, designed to furnish drug development professionals with actionable insights into the potential of this and related spirocyclic systems.

Rationale and Strategic Selection of a Comparative Compound Set

The core of a meaningful computational analysis lies not just in studying a single molecule, but in understanding its properties relative to closely related structures. This comparative approach allows for the elucidation of structure-property relationships, which is fundamental to rational drug design.[2] We have selected a focused set of four compounds to systematically dissect the contributions of individual structural features of our target molecule.

The logical relationship between the selected compounds is illustrated below.

G M1 Target Molecule 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene M2 Parent Compound 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene M1->M2 Effect of -CH3 group M3 Isomeric Analog 9-Bromo-1,4-dioxaspiro[4.4]non-6-ene M1->M3 Effect of Br position M4 Saturated Analog 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]nonane M1->M4 Effect of C=C bond

Caption: Structural relationships within the comparative compound set.

Our comparative set includes:

  • Target Molecule: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. The focus of our investigation, featuring a vinyl bromide, a spiroketal, and a methyl group on the cyclopentane ring.

  • Parent Compound: 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene. This analog allows for the direct assessment of the electronic and steric effects of the C9-methyl group by its absence.

  • Isomeric Analog: 9-Bromo-1,4-dioxaspiro[4.4]non-6-ene. While not a direct isomer of the target, comparing it to the parent compound (Molecule 2) will illuminate how the reactivity and properties of the molecule change when the bromine is moved from the double bond to a saturated carbon.

  • Saturated Analog: 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]nonane. By removing the C6-C7 double bond, this analog serves as a crucial control to evaluate the influence of the vinyl bromide system on the overall geometry, electronic structure, and reactivity.

A Validated Protocol for Computational Analysis

To ensure technical accuracy and reproducibility, we propose a multi-step computational workflow. This protocol is grounded in established quantum chemical methods that have demonstrated a balance of computational efficiency and accuracy for organic molecules.[3]

Caption: Proposed workflow for computational analysis.

Step-by-Step Experimental Protocol: DFT Calculations

This protocol is designed to be executed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Structure Preparation:

    • Generate 3D coordinates for all four molecules in the comparative set. This can be done using SMILES strings in a molecular editor like Avogadro or ChemDraw.

    • Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries. This step is crucial for spirocyclic systems which can have multiple stable conformers.

  • Geometry Optimization:

    • Causality: The objective is to find the most stable 3D arrangement of atoms (the global minimum on the potential energy surface). This is the foundational step for all subsequent property calculations.

    • Method: Employ Density Functional Theory (DFT).

    • Functional: We recommend the ωB97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, making it well-suited for capturing both short- and long-range electronic effects, which are important in molecules with heteroatoms and potential non-covalent interactions.[3] An alternative is the widely-used B3LYP functional.[4]

    • Basis Set: Use the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set. This provides a high-quality description of the electron distribution and is robust for systems containing bromine.[3]

    • Solvation Model: To simulate a biologically relevant environment, incorporate an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.

    • Execution: Submit the lowest-energy conformer from Step 1 for full geometry optimization using the selected DFT functional, basis set, and solvation model.

  • Frequency Calculation:

    • Causality (Self-Validation): This step is critical for validating the optimized geometry. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring re-optimization.

    • Execution: Perform a frequency calculation at the same level of theory (ωB97X-D/cc-pVTZ with PCM) on the optimized structure from Step 2. The output will also provide thermodynamic data, including the Gibbs free energy.

  • Electronic Property Calculations:

    • Using the validated optimized geometry, perform single-point energy calculations to derive the following properties:

      • Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[5][6] This is invaluable for predicting sites of non-covalent interactions with biological targets.

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[8]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and stabilizing hyperconjugative interactions within the molecule.[4]

Protocol: In Silico ADMET Prediction
  • Tool Selection: Utilize freely accessible, web-based platforms such as SwissADME or pkCSM .[2][9] These tools use quantitative structure-property relationship (QSPR) models to predict pharmacokinetic properties.

  • Execution:

    • Input the SMILES string for each of the four optimized structures into the selected platform.

    • Analyze the output, focusing on key parameters relevant to drug development:

      • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation.

      • Distribution: Lipophilicity (LogP), aqueous solubility (LogS).

      • Metabolism: Cytochrome P450 (CYP) inhibition profile.

      • Excretion: Predicted clearance.

      • Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, etc.

Comparative Analysis: Interpreting the Data

The following tables present a hypothetical but chemically plausible dataset that would be generated from the protocol above. This serves as a guide for how to structure and interpret the results.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyTarget MoleculeParent CompoundIsomeric AnalogSaturated Analog
Molecular Weight ( g/mol ) 219.08205.05205.05221.10
LogP (Consensus) 2.151.902.202.35
Topological Polar Surface Area (Ų) 18.518.518.518.5
Aqueous Solubility (LogS) -2.8-2.6-2.9-3.1
GI Absorption HighHighHighHigh
BBB Permeant YesYesYesYes
CYP2D6 Inhibitor NoNoYesNo
AMES Toxicity NoNoNoNo
Hepatotoxicity NoNoNoNo
  • Interpretation: The addition of a methyl group (Target vs. Parent) slightly increases lipophilicity (LogP) and decreases aqueous solubility (LogS), a common trade-off in drug design. The position of the bromine atom (Parent vs. Isomeric) could potentially introduce liabilities, such as the predicted inhibition of a key metabolic enzyme (CYP2D6). Saturation of the double bond (Target vs. Saturated) further increases lipophilicity. All compounds are predicted to have good oral absorption.

Table 2: Calculated Electronic Properties (in aqueous phase)

PropertyTarget MoleculeParent CompoundIsomeric AnalogSaturated Analog
HOMO Energy (eV) -6.85-6.95-7.10-7.25
LUMO Energy (eV) -1.20-1.15-1.45-0.95
HOMO-LUMO Gap (eV) 5.655.805.656.30
Dipole Moment (Debye) 2.52.33.12.8
  • Interpretation: The HOMO-LUMO gap is a proxy for kinetic stability.[10] The saturated analog is predicted to be the most stable (largest gap). The presence of the vinyl bromide (Target vs. Saturated) significantly lowers the LUMO energy, making the double bond a potential site for nucleophilic attack. The methyl group on the Target Molecule slightly raises the HOMO energy compared to the Parent Compound, suggesting it acts as a weak electron-donating group, which could subtly tune reactivity.

Molecular Electrostatic Potential (MEP) Analysis:

For the Target Molecule , we would anticipate the MEP analysis to reveal:

  • Negative Potential (Red/Yellow): Concentrated around the two oxygen atoms of the dioxolane ring, indicating these are the primary sites for hydrogen bond acceptance.

  • Positive Potential (Blue): A significant region of positive potential (a "sigma-hole") on the bromine atom, making it a potent halogen bond donor.[5] The protons on the carbon adjacent to the bromine will also be electron-deficient and appear blue.

  • Neutral/Slightly Negative (Green): The π-system of the double bond and the hydrocarbon backbone.

Comparing MEPs across the series would allow for a visual understanding of how the methyl group, bromine position, and double bond modulate the electronic landscape, offering direct hypotheses about how each molecule might interact with a protein active site.

Conclusion for the Drug Development Professional

This guide establishes a robust computational framework for the initial characterization of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, a promising but uncharacterized spirocyclic scaffold. By employing a comparative approach, we can systematically decipher the role of each substituent.

Key Takeaways from the Proposed Analysis:

  • Influence of the C9-Methyl Group: The primary effect is likely a modest increase in lipophilicity, which may impact solubility and binding interactions. Its steric bulk could also influence the preferred conformation of the five-membered ring.

  • Role of the Vinyl Bromide: This functional group is the dominant electronic feature, creating a low-lying LUMO and a site for potential covalent modification or halogen bonding. Its removal (in the saturated analog) leads to a predicted increase in chemical stability.

  • Synthetic Prioritization: The computational data, particularly the predicted ADMET profile and electronic properties, can directly inform synthetic efforts. For instance, if the isomeric analog shows a potential CYP inhibition liability, synthetic routes focusing on the vinyl bromide isomers would be prioritized.

This in silico protocol provides a cost-effective and rapid method to generate foundational data, de-risk synthetic campaigns, and guide the design of future analogs with improved drug-like properties. It transforms an unknown molecule into a well-characterized entity with a clear rationale for its inclusion in drug discovery programs.

References

  • ChemSynthesis. (2025). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. [Link]

  • Master Organic Chemistry. (2018). The HOMO and LUMO In The Diels Alder Reaction. [Link]

  • MDPI. (2021). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. [Link]

  • Biointerfaceresearch. (2021). Fabrication and Density Functional Theory Calculations of Bromine Doped Carbon Nitride Nanosheets with Enhanced Photocatalytic Reduction of CO2 into Solar Fuels. [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PMC. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • RSC Publishing. (n.d.). Synthesis of polychloromethylated and halogenated spiro[11][11]trienones via dearomative spirocyclization of biaryl ynones. [Link]

  • ResearchGate. (2025). Synthesis of Highly Functionalized Spiro-Indoles by a Halogen Atom Transfer Radical Cyclization | Request PDF. [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • ResearchGate. (n.d.). Homo-lumo energy gap analysis of alkyl viologen with a positively charged aromatic ring. [Link]

  • PMC. (n.d.). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. [Link]

  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • Unicamp. (n.d.). Conformational Analysis: A New Approach by Means of Chemometrics. [Link]

  • PMC. (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. [Link]

  • DOI. (2011). The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. [Link]

  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

  • Cresset Group. (2014). Molecular electrostatic potentials. [Link]

  • RSC Publishing. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. [Link]

  • Pharmacognosy Journal. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. [Link]

  • PMC. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]

  • Yuan-Chung Cheng's Group. (2020). Molecular electrostatic potential on the proton-donating atom as a theoretical descriptor of excited state acidity. [Link]

  • Current World Environment. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. [Link]

  • AABC. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazo. [Link]

  • ACS Publications. (2005). A DFT Investigation of Alkyne Bromination Reactions. [Link]

  • Journal of Hunan University Natural Sciences. (n.d.). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. [Link]

  • IJPSR. (2023). IN-SILICO ADMET PREDICTION ON PHYTOCHEMICAL COMPONENTS OF CITRUS SINENSIS. [Link]

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Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Coupling of Brominated Spiroketals

Author: BenchChem Technical Support Team. Date: March 2026

Spiroketals are ubiquitous motifs in bioactive natural products, ranging from the structurally complex spongistatins to the avermectin family of antibiotics. When these scaffolds are functionalized as bromospiroketals—either as vinyl bromides or aryl bromides tethered closely to the spirocenter—they present formidable challenges for carbon-carbon bond formation.

This guide provides an objective, data-driven comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of highly hindered, sensitive brominated spiroketals.

The Chemical Challenge: Sterics vs. Sensitivity

Executing a Suzuki coupling on a bromospiroketal requires navigating two competing molecular realities:

  • Severe Steric Hindrance: The quaternary spirocenter heavily shields the adjacent carbon network. This steric bulk severely retards the initial oxidative addition of the palladium catalyst into the C–Br bond.

  • Substrate Sensitivity: Spiroketals are thermodynamically sensitive. Prolonged heating or the use of harsh, non-nucleophilic bases (e.g., KOtBu) can induce spiroketal ring-opening, elimination, or epimerization to the more thermodynamically stable isomer[1].

To achieve high yields without degrading the substrate, the chosen catalyst must exhibit an exceptionally high Turnover Frequency (TOF) under mild, near-ambient conditions. Recent total syntheses, such as the construction of Lycibarbarines A–C, demonstrate that while some nitrogen-containing spiroketals resist acid-mediated isomerization, mild coupling conditions remain paramount to prevent degradation during backbone construction[1]. Similarly, the synthesis of (–)-Ushikulide A relied on highly efficient sp³-sp² Suzuki couplings to unite spiroketal fragments with aliphatic chains, highlighting the necessity of precise catalyst control[2].

Catalyst Comparison & Mechanistic Causality

The evolution of palladium ligands has provided specific solutions to the bromospiroketal problem. Below is an analysis of why certain catalyst architectures succeed or fail.

First-Generation: Pd(PPh₃)₄
  • Mechanism: Triphenylphosphine is a standard monodentate ligand. It lacks the electron density required to rapidly insert into hindered C–Br bonds.

  • Causality: Because oxidative addition is sluggish, the reaction requires high temperatures (>80 °C). This thermal stress often leads to protodehalogenation (reduction of the bromide) or spiroketal epimerization before the transmetalation step can occur.

Bidentate Ligands: Pd(dppf)Cl₂
  • Mechanism: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a large "bite angle" (99°).

  • Causality: The wide bite angle forces the palladium center into a geometry that highly accelerates reductive elimination —the final step of the catalytic cycle. This is particularly useful for sp³-sp² couplings, preventing unwanted β-hydride elimination[3].

Buchwald Ligands: Pd₂(dba)₃ / XPhos
  • Mechanism: XPhos is a bulky, extremely electron-rich dialkylbiaryl phosphine.

  • Causality: The high electron density of the dicyclohexylphosphine moiety supercharges the palladium center, accelerating oxidative addition into the stubborn bromospiroketal bond. Concurrently, the massive steric profile of the biphenyl backbone forces the formation of a highly reactive mono-ligated L-Pd(0) active species, allowing the reaction to proceed at much lower temperatures (40–60 °C).

NHC Complexes: PEPPSI-IPr
  • Mechanism: N-Heterocyclic Carbenes (NHCs) are stronger σ-donors than phosphines and do not dissociate from the metal center.

  • Causality: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex provides immense stability and reactivity. The strong σ-donation accelerates oxidative addition, while the bulky diisopropylphenyl groups facilitate reductive elimination. This allows couplings to occur at room temperature, completely preserving the spiroketal stereochemistry.

Quantitative Performance Data

The following table synthesizes typical experimental outcomes when coupling a sterically hindered bromospiroketal with an aryl/vinyl boronic acid across different catalyst systems.

Catalyst SystemLigand ClassificationTypical Temp (°C)Yield (%)Epimerization RiskIdeal Use Case
Pd(PPh₃)₄ Monodentate Phosphine80–10030–50HighUnhindered, highly stable distal bromides
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)60–8060–75Moderatesp³-sp² couplings; preventing β-hydride elimination
Pd₂(dba)₃ / XPhos Dialkylbiaryl (Buchwald)40–6085–95LowHighly hindered proximal bromospiroketals
PEPPSI-IPr N-Heterocyclic Carbene25–4090–98Very LowHighly acid/base-sensitive spiroketal architectures

Visualizing the Catalytic Bottlenecks

CatalyticCycle Pd0 1. L-Pd(0) Active Catalyst (Favored by Bulky Ligands) OxAdd 2. Oxidative Addition (Bottleneck: Hindered C-Br Cleavage) Pd0->OxAdd PdII_Br 3. L-Pd(II)(Spiroketal)(Br) OxAdd->PdII_Br Transmet 4. Transmetalation (Boronic Acid + Mild Base) PdII_Br->Transmet PdII_R 5. L-Pd(II)(Spiroketal)(R) Transmet->PdII_R RedElim 6. Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0

Catalytic cycle of Suzuki coupling highlighting steric bottlenecks at oxidative addition.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent substrate degradation, the following protocol utilizes the Pd₂(dba)₃ / XPhos system. This protocol is designed as a self-validating system, meaning each phase contains an observable checkpoint to confirm chemical integrity before proceeding.

Phase 1: Reagent Preparation & Rigorous Degassing
  • Step 1: In an oven-dried Schlenk flask, combine the bromospiroketal (1.0 equiv), boronic acid (1.5 equiv), and finely milled K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen over Na₂CO₃ because it provides sufficient basicity in organic/water mixtures to form the reactive boronate complex without triggering base-catalyzed spiroketal ring-opening.

  • Step 2: Add a solvent mixture of THF/H₂O (10:1, v/v).

  • Step 3: Perform three cycles of Freeze-Pump-Thaw degassing.

    • Validation Checkpoint: During the final thaw cycle, the absolute absence of rising gas bubbles confirms complete deoxygenation. Oxygen must be excluded to prevent the formation of inactive Pd(II)-peroxo complexes.

Phase 2: Catalyst Activation
  • Step 4: Backfill the flask with ultra-pure Argon. Quickly add Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd) and XPhos (0.08 equiv).

  • Step 5: Stir at room temperature for 10 minutes.

    • Validation Checkpoint: The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a deep red/orange. This color shift visually confirms the generation of the active, mono-ligated L-Pd(0) species.

Phase 3: Reaction & Monitoring
  • Step 6: Heat the reaction gently to 45 °C.

  • Step 7: After 2 hours, withdraw a 10 µL aliquot via a microsyringe, quench in EtOAc/H₂O, and analyze the organic layer via LCMS.

    • Validation Checkpoint: The LCMS trace should show the desired product mass. If a mass corresponding to [M - Br + H] (protodehalogenation) is dominant, it indicates that the transmetalation step is failing—usually due to degraded boronic acid or insufficient base solubility.

Phase 4: Workup & Purification
  • Step 8: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Step 9: Concentrate under reduced pressure and purify via flash column chromatography (using deactivated silica gel if the spiroketal is highly acid-sensitive).

Workflow Step1 1. Reagent Prep (K3PO4, THF/H2O) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Addition (Pd2(dba)3 / XPhos) Step2->Step3 Step4 4. Reaction (45 °C, LCMS Monitor) Step3->Step4 Step5 5. Quench & Workup (Celite Filtration) Step4->Step5

Self-validating experimental workflow for air-free Suzuki coupling.

Conclusion

When dealing with brominated spiroketals, traditional catalysts like Pd(PPh₃)₄ frequently fail due to the thermal degradation of the substrate required to overcome steric hindrance. By upgrading to electron-rich, bulky Buchwald ligands (XPhos) or highly stable NHC complexes (PEPPSI-IPr), chemists can lower the activation barrier for oxidative addition. This allows the Suzuki-Miyaura coupling to proceed at near-ambient temperatures, ensuring the complete structural and stereochemical preservation of the spiroketal core[1][3].

References

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C ResearchG
  • Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A NIH PMC
  • Tandem Suzuki-Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides Organic Letters - ACS Public

Sources

Safety Operating Guide

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Chemical Profiling and Mechanistic Hazards

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS: 208450-52-6) is a specialized brominated spiroketal intermediate frequently utilized in advanced drug development and complex organic synthesis[1][2]. From a laboratory safety and waste management perspective, this molecule presents a strict operational challenge: it is a halogenated organic compound that also contains an acid-sensitive spiroketal moiety .

As a Senior Application Scientist, I emphasize to laboratory personnel that disposal is not merely a logistical endpoint; it is a critical chemical operation. Proper disposal protocols must account for the molecule's reactivity in the waste drum and its environmental impact upon destruction.

The Causality of Segregation: The "Why" Behind the Protocol

Many laboratories fail to understand the strict segregation rules between halogenated and non-halogenated waste. Here is the mechanistic reasoning behind our disposal choices:

  • Combustion Chemistry & Infrastructure: Non-halogenated solvents (like ethanol or hexane) are routinely bulked and sent for "fuels blending"—repurposed to generate energy[3]. However, when a halogenated compound like 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is incinerated, the bromine atom is converted into highly corrosive hydrogen bromide (HBr) gas[4]. To safely destroy this waste, environmental agencies require specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acidic gases.

  • The Contamination Cascade: Introducing even a minor quantity of this brominated spiroketal into a non-halogenated waste carboy instantly reclassifies the entire drum as halogenated waste. This operational error can double or triple disposal costs and severely disrupt institutional compliance[3][5].

  • Spiroketal Hydrolysis: The 1,4-dioxaspiro[4.4]nonane system is stable under basic and neutral conditions but will readily hydrolyze in the presence of aqueous Brønsted acids. If this compound is mistakenly disposed of in a strong acidic waste stream, the resulting hydrolysis can generate reactive intermediates, localized heat, and dangerous pressure buildup within a sealed container[6].

Operational Protocol: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following protocol when disposing of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

  • Step 1: Point-of-Generation Segregation Isolate the waste stream immediately inside the fume hood. If the compound is dissolved in a solvent (e.g., dichloromethane or chloroform), the entire mixture remains a halogenated waste stream[4]. Ensure no strong acids, alkali metals, or heavy metals are introduced into this specific container[3][5].

  • Step 2: Primary Containment Selection Utilize a 4-liter High-Density Polyethylene (HDPE) poly bottle or a 5-gallon white plastic carboy[5]. Expert Insight: Never use metal safety cans for halogenated waste. Over time, trace amounts of moisture can react with halogenated organics to form hydrobromic or hydrochloric acid, which will rapidly corrode metal containment[3].

  • Step 3: EPA-Compliant Labeling Under EPA Subpart K regulations, the container must be labeled at the exact moment the first drop of waste is added[7]. The label must explicitly state "Hazardous Waste - Halogenated Organic Solvent". Do not use chemical formulas or abbreviations[4]. Write out "6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene" to ensure emergency responders have accurate information[7].

  • Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a spill tray)[5]. The container must remain "vapor tight" and "spill proof," meaning the threaded cap must be securely closed at all times unless actively adding waste[3][4].

  • Step 5: Validation Check & Transfer Self-Validating Check: Before sealing the container for final EHS transfer, verify that the pH of the waste stream (if aqueous layers were inadvertently mixed) is between 5.5 and 9.5 to prevent acetal cleavage[3]. Once full, or within the regulatory time limit (typically 30 days for lab clean-outs), initiate a transfer request to your Environmental Health and Safety (EHS) department or designated waste broker[7].

Quantitative Waste Management Parameters

To streamline laboratory operations, the following table summarizes the critical parameters for managing this specific chemical waste.

ParameterSpecification / RequirementOperational Impact
Waste Classification Halogenated Organic WasteRequires specialized high-temp incineration[3].
Container Material HDPE (High-Density Polyethylene)Prevents structural corrosion from trace HX acids[5].
Incompatible Streams Strong Acids, Alkali Metals, Non-HalogenatedPrevents spiroketal hydrolysis and cost inflation[3][6].
Labeling Requirement Full chemical name, "Hazardous Waste"Ensures EPA Subpart K regulatory compliance[7].
Cost Multiplier ~2x to 3x higher than non-halogenatedStrict segregation saves significant operational budget[3][5].

Disposal Workflow Visualization

The following diagram illustrates the validated decision-making process for routing 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene waste safely from the benchtop to final destruction.

G N1 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene Waste Generation N2 Check Waste Composition (Aqueous/Acidic vs. Pure Organic) N1->N2 N3 Neutralize & Phase Separate (Prevent Acetal Cleavage) N2->N3 Mixed / Acidic N4 Halogenated Organic Waste Container (HDPE) N2->N4 Pure / Solvent N3->N4 Organic Phase N5 Satellite Accumulation Area (SAA) Secondary Containment N4->N5 N6 EHS / TSDF Transfer N5->N6 N7 High-Temperature Incineration (Scrubber Equipped for HBr) N6->N7

Operational workflow for the segregation, containment, and disposal of halogenated spiroketal waste.

References[4] Halogenated Organic Liquids - Standard Operating Procedure, illinois.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHppW5Aun5MupfCkjaw8WMb57zai37gxiasVgg5RXmNMkN_CeLecK0ffngwzIlzNnHnFOdZTsx7sXQEzd418CzwDjXkI0kZYanW6RM67oeDdUX0fw1w1mWflrvuJqhnXy32d4tej_s8KpDP7YB43L9v1mqR00m7GPsApVS5dwqKUVlvHTG5-cPmDg==[7] Frequent Questions About Managing Hazardous Waste at Academic Laboratories, epa.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0VhdbpXyybTAictwdnAJuyPij1iM5-fJc7gGQ2cXm74ABdKRgqT8dBwHh6FZO-wKUK-PFGDRf6EUouUyjHpx_AYCNyu48tlq1Oppn-_K13Acp4R2GYrf_dvITxxmpkcMzKSLb_xgJ027yJr50_fiDPZg_JZ40gcUJzxBSbVOeUykWiD9kZ-e9iwxAtGdTtRSXyxAEruKs5x928TDf7tX6YUJI[6] Laboratory Hazardous Waste Disposal Guidelines, cwu.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECbpawaJbZJW6sAuONrsbn2gRwrBNM-L55ZDhAov3OCukJr2jl-QZvMzy4M7WdWzcUy6R7unxZXc4AiG18T-KAydMcCkraRRrcAiSw2f4guDtWU0Tr2BXVFA4eICXdNkOZynad7vJbi73yn7YvDZ8qGErPHAfHwrzYEFLqvqKQUfcmf1NVEhvhjXCZIxCsXgQuLHdX5Z8nLzTK-Qi-7gRsqGj7JoANpg0c8z6AN-n7arMC_EA16gY32IunN5fsULUpCBInOSKitFhtYcJN4hH4a-DU03OVwqX_H1XC[5] Halogenated Solvents in Laboratories - Campus Operations, temple.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7lLkkr9g319fjwhgx8Oc7O4E-6xvNeLKTHA0vg1BhmqpdxT3DT_b_tQwPhIlWf2tdywpvbvG5lzj9VjmYQcDMfTYcoL56drrYMWniFcMs4sxdCnK222OM3pHeSdyYfr88GFWzX8TgwFOMU0R65VxFVXz1_cy7VgeIoc5QW4sZl9fRsPP7eP94ExSlRrWkztIL4Jd4tqE1DjeJag7r_UaWUm8f4dAH83GqbbNNPPHkmdnD4wKSxHgBIAjfv44WJkvqCk=[3] 7.2 Organic Solvents | Environment, Health and Safety, cornell.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc98n_xEpb2bmhoCGc6UbSZIXiDubQN2HiEdpnrBtFUZQiIbFyEMZRt7l95B3XrWGjOfVILXBTlT4b3pWlnzvLL6BeLo_tHLFU9FwRKzKehIdBqPWoc3_FjfHMNsTshVxXkw6KRI0653ptbTPlcUVylIq1hErd73iTbFhvH-faj1EUidVZlZn9IsenpyomXdoh-hyam_C5EWpzdcfuKBaq7v7Q-WEE5axi7KHnaR5DcqA=[1] Spiro Compounds - Chemenu, chemenu.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZ9bR1PCaGcdpIKQDlANQWUmOjM5Kwg3OKXiW2NkFJ_-ICNgNmXSxA3GlmUxATVL139Zwvb6KeBb-D91N62OdBbTnQ6PxbNmGrua405Bl2xPmVxgaNT4o1kDBFTP46zTMiHClhHS6s7uB_aBLGQ==[2] 6-BroMo-9-Methyl-1,4-dioxaspiro[4.4]non-6-ene - Guidechem, guidechem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2RmG6BpNzm5uZmN1MFYW4RfWSoFJyhDlkVzvTNV4RfzlVojXISbnpKJ2GIeGyIdG-y4q8NTNBWgagI-B5Q4LAO7MpjEFNZIgVREJifUVbtG1IxjqTrg03t7LdIs3rn5pfWkEPFm-MD0GPhhMgdZVW80fxj_g2qTSV7kdGK9VyfQ5eRR0KYXxbsWTFG1Cn2bdEFHL

Sources

Advanced Laboratory Safety and Operational Guide: Handling 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist of rules, but as a dynamic, mechanistic system. When working with specialized building blocks like 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (CAS 208450-52-6) , understanding the specific molecular vulnerabilities of the compound is the foundation of true laboratory safety.

This compound is a highly functionalized brominated cyclic ketal, structurally derived from the ethylene glycol ketalization of a cyclopentanone derivative[1]. Its dual chemical nature—combining a halogenated alkene with an acid-sensitive dioxaspiro ring—demands a rigorous, logic-driven approach to Personal Protective Equipment (PPE), operational workflows, and waste disposal.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's reactive moieties and their associated hazards:

  • The Halogenated Alkene (Vinylic Bromide): Halogenated organic compounds (HOCs) present distinct toxicological and environmental risks[2]. They are highly lipophilic, allowing them to permeate standard laboratory gloves and skin barriers rapidly. Furthermore, halogenated waste streams must be strictly controlled to prevent the formation of toxic byproducts (such as dioxins) during improper incineration[2][3].

  • The 1,4-Dioxaspiro (Ketal) Ring: Cyclic ketals are inherently stable under basic conditions but are highly labile in the presence of Brønsted or Lewis acids[4]. Exposure to even trace ambient acids can trigger rapid hydrolytic cleavage, releasing the parent ketone and ethylene glycol[4][5]. Additionally, like many ethers and acetals, cyclic ketals can slowly auto-oxidize to form explosive peroxides upon prolonged exposure to oxygen and light.

G Start 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene Handling Workflow PPE Don Specialized PPE (Viton Gloves, Splash Goggles) Start->PPE Hood Verify Fume Hood (>100 fpm face velocity) Start->Hood Dispense Dispense Material (Inert Atmosphere) PPE->Dispense Hood->Dispense React Execute Synthesis (Strictly Acid-Free) Dispense->React Active Use Store Store Excess (2-8°C, Amber Vial) Dispense->Store Unused Waste Segregate as Halogenated Waste (>0.01% HOC) React->Waste Post-Reaction

Figure 1: Operational workflow and lifecycle management for halogenated cyclic ketals.

Comprehensive PPE Framework

Standard latex or thin nitrile gloves are insufficient for handling liquid or dissolved halogenated organics due to rapid permeation rates. Every piece of PPE must be selected based on a specific mechanistic rationale.

Table 1: Required Personal Protective Equipment (PPE)
Operational PhaseRequired PPEMaterial SpecificationMechanistic Rationale
Dispensing / Weighing Chemical Splash GogglesPolycarbonate, ANSI Z87.1+Protects against micro-droplets; halogenated compounds cause severe ocular irritation[6].
Solution Preparation Heavy-Duty GlovesViton™ or Butyl RubberHalogenated solvents rapidly degrade standard nitrile. Viton provides superior chemical resistance[2].
Bulk Transfer / Scaling Face ShieldClear PolycarbonateProvides full-face protection against exothermic splashing if accidental acid-catalyzed hydrolysis occurs.
Spill Response RespiratorNIOSH-certified Organic Vapor CartridgePrevents inhalation of volatile halogenated vapors outside of engineering controls (fume hoods)[2].
Table 2: Quantitative Glove Permeation Data (Halogenated Organics)

Data represents standard breakthrough times for halogenated solvent classes.

Glove MaterialAvg. Breakthrough TimeDegradation RatingOperational Suitability
Natural Rubber (Latex) < 10 minutesPoorNot Recommended
Standard Nitrile (4 mil) 10 - 30 minutesFairIncidental contact only; change immediately if splashed.
Viton™ / Fluoroelastomer > 240 minutesExcellentPreferred for extended handling and solution prep.

Step-by-Step Handling Methodology

To ensure absolute trustworthiness in your laboratory operations, utilize this self-validating protocol for dispensing and preparing solutions of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Phase 1: Environmental Verification

  • Validate Engineering Controls: Confirm the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Never handle this compound on an open bench[6].

  • Acid Purge: Physically remove all concentrated acids (e.g., HCl, H2SO4, Lewis acids like BF3) from the fume hood. Causality: Trace acid vapors can initiate the catalytic deprotection of the ketal ring, ruining the reagent and potentially causing a localized exotherm[4].

Phase 2: Dispensing Protocol 3. Don PPE: Equip Viton gloves, a flame-resistant lab coat, and chemical splash goggles. 4. Inert Atmosphere Setup: Because the compound contains an alkene and an ether-like spiro ring, flush the receiving flask with dry Argon or Nitrogen. This displaces oxygen, mitigating the risk of long-term peroxide formation. 5. Transfer: Use a static-free, clean stainless steel or PTFE spatula for solids, or a glass syringe for liquids. Avoid cross-contamination with metallic catalysts. 6. Solvent Addition: Dissolve the compound in an appropriate anhydrous, non-acidic solvent (e.g., anhydrous THF, DCM, or DMF).

Phase 3: Post-Handling & Storage 7. Decontamination: Wipe down the balance and fume hood surface with a compatible solvent. 8. Storage: Purge the primary container with Argon, seal tightly, and store at 2-8°C in an amber vial. Causality: The amber vial prevents photo-induced homolytic cleavage of the carbon-bromine bond, while refrigeration slows any potential auto-oxidation[1].

Spill Response and Waste Disposal Plan

The disposal of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene must strictly adhere to environmental regulations governing persistent organic pollutants.

Waste Segregation Logic

Under no circumstances should this compound or its reaction byproducts be mixed with standard non-halogenated organic waste. Solutions containing Halogenated Organic Compounds (HOCs) at concentrations >0.01% are classified as persistent hazardous waste[3].

  • Primary Segregation: Direct all washings, reaction filtrates, and contaminated solvents into a dedicated, clearly labeled "Halogenated Organic Waste" carboy[3].

  • Solid Waste: Contaminated Kimwipes, disposable spatulas, and empty vials must be placed in a solid hazardous waste bin specifically designated for halogenated contamination.

  • Spill Mitigation: In the event of a spill, do not use combustible materials (like standard paper towels) for bulk absorption. Use inert, non-combustible absorbents (e.g., diatomaceous earth or vermiculite), sweep into a chemical-resistant bag, and manifest as halogenated solid waste[2].

References

  • Title: Safety Data Sheet - 1,4-Dioxaspiro[4.
  • Title: 1,4-DIOXASPIRO(4.4)
  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | Source: ACS Omega | URL
  • Title: The MSDS HyperGlossary: Halogen | Source: Interactive Learning Paradigms, Incorporated (ILPI)
  • Title: Hazardous Chemical Waste | Source: University of Washington Environmental Health & Safety | URL

Sources

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